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  • Product: 5-Methyl-5-phenyl-1,3-oxazolidin-2-one
  • CAS: 52553-03-4

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

An In-depth Technical Guide to 5-Methyl-5-phenyl-1,3-oxazolidin-2-one Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one, a hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one, a heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. We will delve into its chemical structure, physical properties, spectroscopic signature, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Significance

5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class.[1] These are five-membered rings containing both nitrogen and oxygen.[2][3] The oxazolidinone scaffold is a "privileged" structure in medicinal chemistry, famously represented by the antibiotic Linezolid.[2][4] While not a direct therapeutic agent itself, 5-Methyl-5-phenyl-1,3-oxazolidin-2-one and its stereoisomers are valuable as chiral auxiliaries in asymmetric synthesis and as versatile intermediates for creating more complex pharmaceutical compounds.[1][5] Its unique structure, featuring both a methyl and a phenyl group on the same carbon, imparts specific steric and electronic properties that influence its reactivity and potential applications in drug discovery.[1]

Chemical Structure and Stereochemistry

The core of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is the 1,3-oxazolidin-2-one ring. The numbering of the ring atoms begins with the oxygen adjacent to the carbonyl group as position 1, the nitrogen as position 3, and proceeds around the ring. This particular derivative is substituted at the C5 position with both a methyl (-CH3) and a phenyl (-C6H5) group.[1]

The carbon at position 5 is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers: (R)-5-Methyl-5-phenyl-1,3-oxazolidin-2-one and (S)-5-Methyl-5-phenyl-1,3-oxazolidin-2-one. The specific stereochemistry is critical, particularly when these molecules are used as chiral auxiliaries or as building blocks for biologically active molecules, as the biological activity often resides in only one enantiomer.[5]

Caption: General structure of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.

Physical and Chemical Properties

The physical properties of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one are summarized below. It is important to note that properties such as melting point can vary between different stereoisomers. The presence of the phenyl group increases lipophilicity, while the oxazolidinone core provides polarity, influencing its solubility in various organic solvents.[5]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[1][6][7]
Molecular Weight 177.20 g/mol [1][6][7]
CAS Number 52553-03-4 (unspecified stereochemistry)[1]
16251-45-9 ((4S,5R)-isomer)[5]
77943-39-6 ((4R,5S)-isomer)[6][7]
Appearance White to off-white crystalline powder or solid[8][9]
Melting Point 120.0 - 124.0 °C (for (4R,5S)-isomer)
Boiling Point 387.5 °C at 760 mmHg[1]
Density 1.143 g/cm³[1]
Flash Point 188.1 °C[1]
Refractive Index 1.531[1]

Spectroscopic Data for Structural Elucidation

Structural confirmation of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one relies on a combination of spectroscopic techniques. Below are representative data for the related and well-characterized (4S,5R)-4-methyl-5-phenyloxazolidin-2-one, which provides a strong reference for the core structure.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of hydrogen atoms.

    • Representative Data (500 MHz, CDCl₃): δ 7.35–7.40 (m, 2H, Ar-H), 7.31–7.34 (m, 1H, Ar-H), 7.27–7.29 (m, 2H, Ar-H), 6.79 (br s, 1H, N-H), 5.70 (d, J = 8.1 Hz, 1H, C5-H), 4.18–4.24 (m, 1H, C4-H), 0.80 (d, J = 6.6 Hz, 3H, CH₃).[8]

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies the different carbon environments in the molecule.

    • Representative Data (125 MHz, CDCl₃): δ 159.8 (C=O), 134.9 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 125.8 (Ar-CH), 80.9 (C5), 52.3 (C4), 17.4 (CH₃).[8]

  • IR (Infrared) Spectroscopy: IR spectroscopy is crucial for identifying functional groups. The most characteristic feature of an oxazolidinone is the strong carbonyl (C=O) stretching vibration.

    • Characteristic Absorption: A strong band is typically observed in the range of 1770-1785 cm⁻¹ , which is indicative of the five-membered cyclic carbamate's carbonyl group.[9][10] The NIST spectral database confirms these characteristic absorptions.[11]

  • Mass Spectrometry (MS): This provides the mass-to-charge ratio, confirming the molecular weight.

    • High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₁₀H₁₂NO₂ [(M+H)⁺]: 178.0868, found: 178.0874.[8] This provides unambiguous confirmation of the elemental composition. The NIST database also contains the electron ionization mass spectrum for this class of compounds.[7]

Synthesis and Experimental Protocols

The synthesis of substituted oxazolidinones can be achieved through several routes. A common and efficient laboratory-scale method is the cyclization of β-amino alcohols. This approach is valued for its directness and ability to preserve stereochemistry.

Rationale for Method Selection:

The microwave-assisted synthesis from a corresponding amino alcohol and diethyl carbonate is presented here. This method is chosen for its significant advantages over traditional heating, including drastically reduced reaction times, often higher yields, and improved energy efficiency. The use of a catalytic amount of a mild base like sodium methoxide facilitates the cyclization process effectively.[12]

Representative Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes the synthesis of a 4,5-disubstituted oxazolidin-2-one, which is structurally analogous and follows the same principles as the synthesis of the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine the starting β-amino alcohol (e.g., (1S,2R)-2-amino-1-phenyl-1-propanol, 1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of sodium methoxide (0.05 eq.).[12]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 135 °C for 15 minutes.[12] The use of a dedicated microwave synthesizer allows for precise temperature and pressure control, ensuring reproducibility and safety.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove excess diethyl carbonate and other volatiles.

  • Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient system to afford the pure oxazolidin-2-one.[12]

Synthesis_Workflow start β-Amino Alcohol + Diethyl Carbonate reagents Base (e.g., NaOMe) Microwave Irradiation (135°C) start->reagents Reaction product 5-Methyl-5-phenyl- 1,3-oxazolidin-2-one reagents->product Cyclization purification Purification (Column Chromatography) product->purification Isolation

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Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

Introduction: The Significance of the Oxazolidinone Scaffold The 1,3-oxazolidin-2-one ring system is a privileged scaffold in medicinal chemistry and asymmetric synthesis.[1][2] Its rigid, chiral framework is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Oxazolidinone Scaffold

The 1,3-oxazolidin-2-one ring system is a privileged scaffold in medicinal chemistry and asymmetric synthesis.[1][2] Its rigid, chiral framework is a cornerstone of numerous pharmaceuticals, most notably the linezolid class of antibiotics, which are crucial for treating multidrug-resistant Gram-positive infections.[1][2] Beyond their therapeutic applications, chiral oxazolidinones serve as invaluable auxiliaries in asymmetric synthesis, enabling high levels of stereocontrol in a variety of chemical transformations.[2] 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS 52553-03-4), the subject of this guide, is a specific derivative with applications in the synthesis of novel organic compounds and as a potential chiral auxiliary.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, offering both theoretical understanding and practical, field-proven protocols for the research scientist.

Strategic Analysis of Synthesis Pathways

The synthesis of 5-substituted oxazolidin-2-ones, including our target molecule, can be broadly approached through several robust and well-established methodologies. The choice of pathway often depends on the availability of starting materials, desired stereochemistry, and scalability. The most common strategies involve the cyclization of a precursor containing the requisite 1,2-amino alcohol functionality.

The primary retrosynthetic disconnection for 5-Methyl-5-phenyl-1,3-oxazolidin-2-one points to the corresponding β-amino alcohol, 2-amino-2-phenylpropan-1-ol , as the most direct precursor. The core challenge then becomes the efficient and clean cyclization of this amino alcohol with a suitable one-carbon carbonyl source.

retrosynthesis target 5-Methyl-5-phenyl-1,3-oxazolidin-2-one precursor 2-Amino-2-phenylpropan-1-ol + C1 Carbonyl Source target->precursor Cyclization

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail the following key synthetic strategies:

  • Cyclization of β-Amino Alcohols with Carbonylating Agents: A classic and versatile approach.

  • Synthesis from Epoxides: Leveraging the ring-opening of a suitable epoxide precursor.

  • Alternative Approaches: Highlighting modern methods including rearrangement reactions and the use of aziridines.

Pathway 1: Cyclization of 2-Amino-2-phenylpropan-1-ol

The most direct and widely employed method for constructing the 5,5-disubstituted oxazolidinone core is the cyclization of the corresponding 1,2-amino alcohol. This pathway offers high convergence and is amenable to various scales.

Mechanism of Action: The Role of the Carbonylating Agent

The fundamental transformation involves the reaction of the amino alcohol with a carbonylating agent. The amino group acts as the initial nucleophile, attacking the carbonyl carbon. This is followed by an intramolecular cyclization, where the hydroxyl group displaces a leaving group to form the five-membered ring. Common carbonylating agents include phosgene and its derivatives (e.g., triphosgene, carbonyldiimidazole), as well as dialkyl carbonates.[4][5]

cyclization_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product AminoAlcohol 2-Amino-2-phenyl- propan-1-ol Carbamate Intermediate Carbamate AminoAlcohol->Carbamate Reaction with Carbonylating Agent CarbonylatingAgent Carbonylating Agent (e.g., Diethyl Carbonate) Oxazolidinone 5-Methyl-5-phenyl- 1,3-oxazolidin-2-one Carbamate->Oxazolidinone Intramolecular Cyclization (Heat, Base)

Caption: General workflow for amino alcohol cyclization.

Experimental Protocol: Synthesis via Diethyl Carbonate

This protocol is adapted from a well-established procedure for a structurally similar compound and is a reliable method for the synthesis of 5,5-disubstituted oxazolidin-2-ones.[6] The use of diethyl carbonate offers a safer alternative to the highly toxic phosgene.

Step 1: Synthesis of the Precursor, 2-Amino-2-phenylpropan-1-ol

The precursor amino alcohol can be synthesized from 2-nitro-2-phenylpropane via reduction.

  • Materials: 2-nitro-2-phenylpropane, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), 1 M Hydrochloric acid, 1 M Sodium hydroxide.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-nitro-2-phenylpropane (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

    • Concentrate the filtrate in vacuo to yield crude 2-amino-2-phenylpropan-1-ol, which can be purified by crystallization or chromatography.

Step 2: Cyclization to 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

  • Materials: 2-amino-2-phenylpropan-1-ol, Diethyl carbonate, Potassium carbonate (anhydrous).

  • Procedure:

    • Combine 2-amino-2-phenylpropan-1-ol (1 equivalent), diethyl carbonate (2.3 equivalents), and potassium carbonate (2.1 equivalents) in a round-bottom flask equipped with a distillation apparatus.[6]

    • Heat the mixture to 160 °C in an oil bath. Ethanol will begin to distill off.[6]

    • Continue heating for approximately 5 hours, or until the distillation of ethanol ceases and the distillation head temperature drops.[6]

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane and wash with water (2x).[6]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.[6]

    • Purify the solid residue by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.[6]

Data Summary:

ParameterValueReference
Starting Material2-Amino-2-phenylpropan-1-ol
Carbonylating AgentDiethyl Carbonate[6]
BasePotassium Carbonate[6]
Temperature160 °C[6]
Typical YieldGood to Excellent (post-purification)

Pathway 2: Synthesis from 2-Methyl-2-phenyloxirane

An alternative strategy involves the cycloaddition of an isocyanate with an epoxide. This method can be highly efficient, particularly when conducted as a one-pot reaction.

Mechanism of Action: Epoxide Ring-Opening and Cyclization

This pathway can proceed through various mechanisms depending on the reagents used. A common approach involves the reaction of an epoxide with chlorosulfonyl isocyanate (CSI).[5] The reaction is believed to proceed via an initial cycloaddition of CSI to the epoxide, followed by rearrangement and cyclization to form the oxazolidinone ring.

epoxide_pathway cluster_reactants_epoxide Reactants cluster_intermediate_epoxide Intermediate cluster_product_epoxide Product Epoxide 2-Methyl-2-phenyloxirane CyclicAdduct Cyclic Intermediate Epoxide->CyclicAdduct Reaction with Isocyanate Isocyanate Isocyanate Source (e.g., CSI) Isocyanate->CyclicAdduct Oxazolidinone 5-Methyl-5-phenyl- 1,3-oxazolidin-2-one CyclicAdduct->Oxazolidinone Rearrangement and Ring Closure

Caption: Synthesis of oxazolidinones from epoxides.

Experimental Protocol: One-Pot Synthesis from an Epoxide using CSI

This method provides a rapid and efficient route to oxazolidinones from commercially available epoxides.[5]

  • Materials: 2-Methyl-2-phenyloxirane, Chlorosulfonyl isocyanate (CSI), Dichloromethane (DCM, anhydrous), Aqueous sodium sulfite, Aqueous sodium bicarbonate.

  • Procedure:

    • Dissolve 2-Methyl-2-phenyloxirane (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

    • Add chlorosulfonyl isocyanate (1 equivalent) dropwise to the cooled solution with stirring.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding it to a stirred mixture of aqueous sodium sulfite and DCM.

    • Separate the layers and wash the organic layer with aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.

Data Summary:

ParameterValueReference
Starting Material2-Methyl-2-phenyloxirane[5]
ReagentChlorosulfonyl Isocyanate (CSI)[5]
SolventDichloromethane (DCM)[5]
Temperature0 °C to Room Temperature[5]
Typical YieldGood[5]

Pathway 3: Modern and Alternative Synthetic Approaches

While the cyclization of amino alcohols remains the workhorse for oxazolidinone synthesis, several other elegant methods have been developed, often providing enhanced stereocontrol.

  • From Aziridines: The ring-opening of activated aziridines with a suitable nucleophile, followed by intramolecular cyclization, offers a stereospecific route to 5-functionalized oxazolidin-2-ones.[7] This method is particularly valuable for accessing enantiomerically pure products, as the stereochemistry of the aziridine precursor directly translates to the oxazolidinone product.[7]

  • Asymmetric Aldol/Curtius Rearrangement: For stereoselective synthesis of 4,5-disubstituted oxazolidinones, a combination of an asymmetric aldol reaction to set the stereocenters, followed by a modified Curtius rearrangement and intramolecular cyclization, has proven effective.[1] This multi-step sequence allows for precise control over the relative and absolute stereochemistry of the final product.

  • Carbon Dioxide as a C1 Source: In a push towards greener and more sustainable chemistry, methods utilizing carbon dioxide (CO₂) as the carbonyl source have gained significant traction.[4][8] These reactions often involve the coupling of CO₂ with amino alcohols[8], propargylic amines[9], or aziridines[9] under catalytic conditions to form the oxazolidinone ring.

Conclusion and Future Outlook

The synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is readily achievable through several well-established synthetic pathways. The classical approach via the cyclization of 2-amino-2-phenylpropan-1-ol with diethyl carbonate represents a robust, scalable, and safe method suitable for most laboratory settings. For researchers requiring alternative entry points or specific stereochemical outcomes, methods starting from epoxides or employing modern rearrangement strategies offer powerful solutions. The ongoing development of catalytic systems utilizing CO₂ promises a future of more sustainable and efficient access to this important class of heterocyclic compounds. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and further exploration of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one and its derivatives in drug discovery and materials science.

References

  • Kim, H. R., Kim, D. J., & Kim, J. N. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. Bulletin of the Korean Chemical Society, 22(5), 485-486.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]

  • Li, Z., & Porco, J. A., Jr. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2948. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Shaikh, A. A., & Shaikh, A. M. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances, 9(35), 20284-20301. Available at: [Link]

  • Li, G., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • Akkaya, B., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 269-278. Available at: [Link]

  • Wang, T., et al. (2021). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry, 86(2), 1639-1650. Available at: [Link]

  • LookChem. (n.d.). Cas 52553-03-4, 5-methyl-5-phenyl-1,3-oxazolidin-2-one. Retrieved from [Link]

  • Ismael, A., et al. (2021). Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. Organic Letters, 23(12), 4699-4703. Available at: [Link]

  • ResearchGate. (n.d.). Phosgenation of N-alkylamino alcohols 1a-f. Retrieved from [Link]

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Foundational

The Mechanistic Role and Synthetic Utility of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in Advanced Organic Synthesis

Executive Summary 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS No. 52553-03-4) is a highly versatile heterocyclic compound that serves a dual purpose in modern organic chemistry[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS No. 52553-03-4) is a highly versatile heterocyclic compound that serves a dual purpose in modern organic chemistry[1]. For synthetic chemists, it acts as a rigid chiral auxiliary and directing group, leveraging its C5 quaternary stereocenter to control diastereofacial selectivity in asymmetric synthesis[1][2]. For medicinal chemists and drug development professionals, it functions as a metabolically stable pharmacophore and key intermediate in the synthesis of potent kinase and dehydrogenase inhibitors[3][4]. This whitepaper deconstructs its mechanism of action, biological applications, and provides field-proven, self-validating experimental protocols for its synthesis and utilization.

Mechanism of Action: Asymmetric Synthesis & Chiral Auxiliaries

While classical Evans auxiliaries rely on C4 substitution (e.g., 4-isopropyl or 4-benzyl), 5,5-disubstituted variants like 5-methyl-5-phenyl-1,3-oxazolidin-2-one offer a distinct and highly effective stereocontrol mechanism[2].

Chelation-Controlled Transition States

To utilize the oxazolidinone as a chiral auxiliary, it is first N-acylated. Upon deprotonation with a strong base, the N-acyl derivative forms a rigid enolate. The addition of a Lewis acid (such as TiCl₄, Li⁺, or Mg²⁺) induces a bidentate chelation between the oxazolidinone carbonyl oxygen and the enolate oxygen. This chelation locks the molecule into a highly ordered Zimmerman-Traxler transition state , preventing bond rotation and fixing the Z-enolate geometry.

Diastereofacial Shielding

The mechanism of stereoselectivity is driven by the extreme steric bulk of the C5 quaternary center. The C5-phenyl group projects outward, creating a rigid steric wall that effectively blocks one diastereoface of the enolate. Consequently, incoming electrophiles (such as alkyl halides or aldehydes in aldol additions) are forced to attack from the less hindered opposite face, ensuring high enantiomeric excess (ee) in the final cleaved product.

G N1 N-Acyl Oxazolidinone (Substrate) N2 Bidentate Chelation (Lewis Acid: TiCl4 / Li+) N1->N2 Addition of Metal Salt N3 Z-Enolate Formation (Rigid Geometry) N2->N3 Base Deprotonation N4 Diastereofacial Shielding (by C5-Phenyl/Methyl) N3->N4 Conformational Lock N5 Stereoselective Electrophilic Attack N4->N5 Electrophile Addition

Caption: Mechanism of stereoselective directing action via chelation and steric shielding.

Mechanism of Action: Pharmacophore in Drug Development

Beyond its role as a transient auxiliary, the 5-methyl-5-phenyl-1,3-oxazolidin-2-one scaffold is a potent structural motif in drug discovery. It functions as a cyclic carbamate, offering a metabolically stable hydrogen-bond acceptor that mimics cyclic ureas.

GSK-3β Inhibition

In the development of Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitors, the oxazolidinone core dictates the spatial orientation of attached pharmacophores (such as 2-aminopyridine moieties)[3]. This precise positioning optimizes the inhibitor's fit within the kinase's ATP-binding pocket. Inhibition of GSK-3β suppresses the production of inflammatory cytokines and is a therapeutic target for Alzheimer's disease, bipolar disorder, and inflammatory diseases[5].

11β-HSD1 Inhibition

The compound is also a critical intermediate in synthesizing 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) inhibitors, such as (S)-3-(2-adamantyl)-5-methyl-5-phenyloxazolidin-2-one[4]. 11β-HSD1 is responsible for the local intracellular conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, the oxazolidinone derivative reduces local cortisol concentrations in adipose tissue, directly alleviating symptoms of metabolic syndrome, visceral obesity, and hypertension[4][6].

G M1 Oxazolidinone Pharmacophore M2 11β-HSD1 Enzyme Inhibition M1->M2 Binding M3 Decreased Local Cortisol Levels M2->M3 Blocked Conversion M4 Metabolic Syndrome Alleviation M3->M4 Clinical Outcome

Caption: Pharmacological mechanism of action for 11β-HSD1 inhibition.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate causality for reagent selection and self-validating analytical markers.

Protocol 1: One-Pot Reduction to 1-Amino-2-phenylpropan-2-ol
  • Preparation: Flame-dry a 250 mL round-bottom flask. Add 2-phenyl-2-((trimethylsilyl)oxy)propanenitrile (65.2 mmol) and anhydrous THF (100 mL) under an inert nitrogen atmosphere[3].

  • Cooling & Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add lithium aluminum hydride (LiAlH₄, 78.2 mmol) in small portions[3].

    • Causality: Slow addition controls the exothermic release of hydrogen gas. LiAlH₄ is specifically selected because its hydride donor strength is required to simultaneously reduce the nitrile group to a primary amine and cleave the robust trimethylsilyl (TMS) ether in a single pot[3].

  • Reaction: Stir at room temperature for 2 hours, then heat to 50 °C for 1 hour to ensure complete TMS cleavage[3].

  • Self-Validation: Monitor via FTIR. The reaction is complete when the sharp nitrile stretch (~2200 cm⁻¹) completely disappears.

  • Workup: Quench carefully at 0 °C using Fieser’s method to precipitate aluminum salts. Filter through Celite, extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the amino alcohol[3].

Protocol 2: Cyclization to 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CDI Method)
  • Reagent Mixing: Dissolve the crude 1-amino-2-phenylpropan-2-ol in anhydrous THF (100 mL). Add N,N'-carbonyldiimidazole (CDI, 80.0 mmol)[3].

  • Cyclization: Stir the mixture at room temperature for 60 hours[3].

    • Causality: CDI is utilized as a safer, bench-stable equivalent to phosgene. As it reacts, it releases imidazole (which acts as an internal base to neutralize acidic impurities) and CO₂ gas (which entropically drives the cyclization forward)[3]. The extended reaction time at ambient temperature favors the thermodynamically stable 5-membered ring without inducing thermal degradation.

  • Isolation & Self-Validation: Dilute with water, extract with ethyl acetate, and recrystallize from hexane-ethyl acetate[3]. Validation of the pure 5-methyl-5-phenyl-1,3-oxazolidin-2-one is confirmed by a melting point of 144-145 °C and a distinctive ¹H-NMR singlet at δ 1.78 corresponding to the C5-methyl group[3].

Alternative Protocol: Thermal Cyclization via Urea
  • Procedure: Mix 1-amino-2-phenylpropan-2-ol (1 mol) with urea (2 mol) and heat neat in a bath at 170–180 °C for 20–30 minutes[7].

    • Causality: At elevated temperatures, urea thermally decomposes into cyanic acid, which electrophilically attacks the primary amine. Subsequent intramolecular cyclization eliminates ammonia gas to form the oxazolidinone ring[7].

    • Self-Validation: The cessation of ammonia gas evolution (detectable via wet red litmus paper turning blue at the flask mouth) serves as a real-time visual indicator of reaction completion[7].

G A 2-Phenyl-2-((trimethylsilyl)oxy) propanenitrile B 1-Amino-2-phenylpropan-2-ol A->B LiAlH4, THF Reduction C 5-Methyl-5-phenyl-1,3- oxazolidin-2-one B->C CDI, THF Cyclization

Caption: Synthetic workflow for 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.

Quantitative Data Analysis

The following table summarizes the quantitative metrics and analytical markers for the synthesis and derivatization of the oxazolidinone core, allowing researchers to benchmark their experimental yields.

Reaction StepReagents / CatalystSolventTemp (°C)TimeYield (%)Key Analytical Marker
Nitrile Reduction LiAlH₄ (1.2 eq)THF0 to 503 h95-99Disappearance of CN stretch (~2200 cm⁻¹)
Cyclization (Method A) N,N'-CarbonyldiimidazoleTHF2560 h33MP: 144-145 °C; ¹H-NMR: δ 1.78 (3H, s)
Cyclization (Method B) Urea (2.0 eq)Neat170-18030 min50-80Cessation of NH₃ gas evolution
N-Acylation n-BuLi, R-COClTHF-78 to 02 h>85Shift of C=O stretch to ~1780 cm⁻¹

Sources

Exploratory

A Technical Guide to the Crystallographic and 3D Structural Analysis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the synthesis, crystallization, and structural elucidation of 5-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, crystallization, and structural elucidation of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one, a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. This document is intended to serve as a comprehensive technical resource, offering not just procedural details but also the underlying scientific rationale for experimental choices.

Introduction: The Significance of Chiral Oxazolidinones

The 1,3-oxazolidin-2-one scaffold is a privileged structure in modern pharmacology and chemical synthesis. Its derivatives are known to exhibit a wide range of biological activities and are key components in several approved drugs. Furthermore, chiral oxazolidinones, such as the various stereoisomers of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one, serve as powerful chiral auxiliaries, enabling the stereoselective synthesis of complex molecules. A precise understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and for optimizing their efficacy as chiral directing groups. This guide will focus on the crystallographic analysis of this important molecular entity.

Synthesis and Crystallization: From Precursors to X-ray Quality Crystals

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. This section details a reliable protocol for the synthesis and crystallization of a specific stereoisomer, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidin-2-one (CAS Number: 16251-45-9), and provides general principles for obtaining diffraction-quality crystals.

Synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidin-2-one

A robust and stereospecific synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidin-2-one can be achieved from the readily available chiral precursor (1S,2R)-norephedrine. The following protocol is adapted from established literature procedures.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine (1S,2R)-norephedrine (18.16 g, 99.1 mmol), diethyl carbonate (27.6 mL, 228 mmol), and potassium carbonate (28.9 g, 209 mmol).

  • Reaction Execution: Heat the reaction mixture to 160 °C using an oil bath. Ethanol, a byproduct of the reaction, will begin to distill. The distillation head temperature should be maintained at approximately 80 °C.

  • Monitoring and Work-up: Continue the reaction for approximately 5 hours, or until the distillation of ethanol ceases and the head temperature drops to around 60 °C. Allow the mixture to cool to room temperature.

  • Extraction: Dilute the reaction mixture with dichloromethane and wash sequentially with water (2 x volumes). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield a crude solid.

Crystallization for X-ray Diffraction

The purity of the synthesized compound is crucial for successful crystallization. The crude product from the synthesis step should be purified by recrystallization to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol:

  • Solvent Selection: Prepare a solvent mixture of hexane and ethyl acetate in a 1:1.5 ratio. This solvent system has been shown to be effective for the crystallization of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidin-2-one.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot hexane-ethyl acetate mixture to create a saturated or near-saturated solution.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is critical to promote the growth of large, well-ordered single crystals. The process can be further slowed by placing the crystallization vessel in an insulated container.

  • Isolation: Once crystals have formed, isolate them by filtration and wash with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The resulting white crystals should be of sufficient quality for single-crystal X-ray diffraction.

The following diagram illustrates the workflow for the synthesis and crystallization of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidin-2-one.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start Start Materials: (1S,2R)-Norephedrine Diethyl Carbonate Potassium Carbonate reaction Reaction at 160°C start->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cooling crude Crude Product workup->crude recrystallization Recrystallization from Hexane/Ethyl Acetate crude->recrystallization Purification crystals Single Crystals recrystallization->crystals Slow Cooling xray X-ray Diffraction crystals->xray

Caption: Workflow for the synthesis and crystallization of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidin-2-one.

Crystallographic Data and 3D Structure

While obtaining a downloadable crystallographic information file (CIF) for 5-Methyl-5-phenyl-1,3-oxazolidin-2-one proved challenging during the preparation of this guide, a comprehensive crystallographic study of the closely related stereoisomer, (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one , has been published in Acta Crystallographica Section C: Crystal Structure Communications[1]. The following data is based on this authoritative source.

It is important for researchers to consult the original publication for the full set of crystallographic data and experimental details of the structure determination.

Key Crystallographic Parameters (for (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one):

ParameterValue
Chemical Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.054(1) Å
b = 9.872(2) Å
c = 15.023(3) Å
Volume 897.5(3) ų
Z 4
Density (calculated) 1.312 Mg/m³

Data extracted from Robinson et al. (1993). Acta Crystallographica Section C, 49(6), 1238-1240.

Molecular Conformation and 3D Structure

The crystal structure of (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one reveals key conformational features. The five-membered oxazolidinone ring is not perfectly planar and typically adopts an envelope or twisted conformation to relieve ring strain. The substituents at the C4 (methyl) and C5 (phenyl) positions have a defined stereochemical relationship, which is crucial for the molecule's function as a chiral auxiliary.

The phenyl group is generally not coplanar with the oxazolidinone ring, adopting a twisted conformation that minimizes steric interactions. The precise dihedral angle between the phenyl ring and the mean plane of the oxazolidinone ring is a key descriptor of the molecule's conformation.

The following diagram illustrates the logical flow from obtaining suitable crystals to the final structural analysis.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Implications for Drug Development and Asymmetric Synthesis

The precise knowledge of the 3D structure of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one and its derivatives is of immense value. For drug development professionals, understanding the exact shape and electronic properties of the molecule allows for the design of more potent and selective inhibitors or receptor ligands. The defined stereochemistry is often a critical determinant of biological activity.

For synthetic chemists, the crystallographic data provides a concrete model to understand the diastereoselectivity observed when using these compounds as chiral auxiliaries. The fixed conformation of the phenyl and methyl groups effectively shields one face of the enolate derived from the N-acylated auxiliary, directing incoming electrophiles to the opposite face, thus leading to high levels of asymmetric induction.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, crystallization, and structural analysis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one. While a directly downloadable CIF file for the target compound was not available, this guide has leveraged authoritative published data for a closely related stereoisomer to provide a detailed account of its crystallographic properties and 3D structure. The provided experimental protocols offer a reliable pathway for researchers to obtain high-quality crystals for their own structural studies. A thorough understanding of the three-dimensional nature of these chiral oxazolidinones is indispensable for their continued application in the advancement of medicine and chemical synthesis.

References

  • Robinson, P. D., Hua, D. H., Good, L., Wang, H., & Meyers, C. Y. (1993). (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section C: Crystal Structure Communications, 49(6), 1238–1240. [Link]

Sources

Foundational

solubility profile of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in Polar Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in Polar Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one, a key chiral auxiliary in asymmetric synthesis. Recognizing the limited availability of quantitative solubility data in public literature, this document emphasizes the fundamental principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in polar organic solvents to optimize reaction conditions, downstream processing, and formulation development.

Introduction: The Significance of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in Synthesis

5-Methyl-5-phenyl-1,3-oxazolidin-2-one belongs to the class of oxazolidinones, which are pivotal in modern organic chemistry.[1] Specifically, chiral variants of this scaffold, such as (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, are extensively used as chiral auxiliaries to induce stereoselectivity in a variety of chemical transformations.[2][3] Their application is crucial in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[1][3]

The solubility of this compound is a critical parameter that dictates its utility in a laboratory or industrial setting. A thorough understanding of its solubility profile in various polar organic solvents is essential for:

  • Reaction Homogeneity: Ensuring the chiral auxiliary is fully dissolved in the reaction medium is paramount for achieving optimal reaction kinetics and predictable stereochemical outcomes.

  • Process Optimization: Knowledge of solubility is key for developing efficient crystallization and purification protocols.

  • Formulation Development: For any potential direct application, understanding solubility is a prerequisite for formulation design.

This guide will address the current landscape of knowledge regarding the solubility of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one and provide a robust framework for its experimental determination.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one, featuring a polar lactam (the oxazolidinone ring) and a non-polar phenyl group, suggests a nuanced solubility profile.[2]

PropertyValueReference
CAS Number 52553-03-4[4]
Molecular Formula C₁₀H₁₁NO₂[4]
Molecular Weight 177.20 g/mol [4]
Appearance White to off-white crystalline solid[5]
Melting Point 121-123 °C (for the (4S,5R) stereoisomer)[5]

The presence of both polar (the oxazolidinone ring with its carbonyl and N-H groups capable of hydrogen bonding) and non-polar (the phenyl and methyl groups) moieties indicates that its solubility will be highly dependent on the nature of the solvent.

Qualitative Solubility Profile and Rationale

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate the solvation of the polar oxazolidinone ring.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): The strong dipole moments of these solvents will effectively solvate the polar regions of the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are also commonly used in reactions involving this chiral auxiliary, indicating sufficient solubility for synthetic applications.[3]

The interplay between the energy required to break the crystal lattice of the solid and the energy released upon solvation will ultimately determine the extent of solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of published quantitative data, an experimental approach is necessary for obtaining precise solubility values. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[6]

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A High-Purity Solute & Solvents C Add Excess Solute to Known Volume of Solvent A->C B Calibrated Analytical Balance & Glassware B->C D Equilibrate at Constant Temperature (e.g., 24-48h) C->D E Ensure Presence of Undissolved Solid D->E F Filter Supernatant (0.22 µm Syringe Filter) E->F G Dilute Aliquot with Mobile Phase F->G H Quantify by HPLC-UV G->H I Determine Concentration via Calibration Curve H->I

Caption: Isothermal Shake-Flask Method Workflow.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline 5-Methyl-5-phenyl-1,3-oxazolidin-2-one to a series of vials containing a known volume of the desired high-purity polar organic solvents.

    • The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached and the solution is saturated.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or other solvent-compatible material) to remove any microscopic solid particles.

    • Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification via High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: An HPLC system equipped with a UV detector is suitable.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: An isocratic mixture of acetonitrile and water or methanol and water. The ratio should be optimized for good peak shape and retention time.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (the phenyl group will provide strong chromophores).

      • Injection Volume: 10-20 µL.

    • Calibration: Prepare a series of standard solutions of known concentrations of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Data Analysis:

    • Inject the diluted sample from the saturated solution into the HPLC.

    • Determine the concentration of the diluted sample from its peak area using the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Theoretical Approaches to Solubility Prediction

In modern drug development and process chemistry, computational models are increasingly used to predict solubility, saving time and resources.[7][8][9] These methods can provide valuable estimates, especially in the early stages of research.

  • Group Contribution Methods (e.g., UNIFAC): These models estimate the activity coefficient of a solute in a solvent based on the functional groups present in the molecules.[10][11] The solubility is then calculated using thermodynamic relationships.

  • Thermodynamic Cycle and Machine Learning: Recent advancements combine thermodynamic principles with machine learning algorithms to predict solubility with greater accuracy across a range of solvents and temperatures.[8][9] These models are trained on large datasets of experimental solubility values.

While these predictive tools are powerful, experimental verification as described in the previous section remains the gold standard for obtaining accurate solubility data.

Conclusion

The solubility of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in polar organic solvents is a critical parameter for its effective application in synthetic chemistry. While quantitative data is not widely published, its chemical structure suggests good solubility in a range of polar protic and aprotic solvents. This guide provides a robust, self-validating experimental protocol based on the isothermal shake-flask method coupled with HPLC analysis, empowering researchers to determine precise solubility values. Furthermore, it introduces theoretical models that can be leveraged for predictive insights. A thorough understanding and experimental determination of this compound's solubility profile will undoubtedly facilitate the optimization of synthetic routes and the development of novel chemical entities.

References

  • Accurate solubility prediction in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications - American Chemical Society. (2025, April 15).
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv.
  • Cas 52553-03-4,5-methyl-5-phenyl-1,3-oxazolidin-2-one | lookchem.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC.
  • (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - ResearchGate.
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • cas 16251-45-9: (4s,5r)-(-)-4-methyl-5-phenyl-2-oxazolidinone - CymitQuimica.
  • Cas 16251-45-9,(4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | lookchem.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility - Chemistry Online @ UTSC.
  • Solubility of Organic Compounds. (2023, August 31).
  • 62825-94-9|5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one - BLDpharm.
  • (4R,5S)-4-METHYL-5-PHENYL-1,3-OXAZOLIDIN-2-ONE AldrichCPR | Sigma-Aldrich - MilliporeSigma.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. (2021, January 23).
  • In-Depth Technical Guide: Solubility of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone - Benchchem.

Sources

Exploratory

An In-depth Technical Guide to the ¹H-NMR Spectroscopic Characterization of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a chiral heterocyclic compound belonging...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a chiral heterocyclic compound belonging to the oxazolidinone class. Oxazolidinones are a critical group of synthetic compounds, with some derivatives exhibiting potent antibacterial activity. Their mechanism of action involves the inhibition of bacterial protein synthesis, a mode of action distinct from many other antibiotic classes. The specific stereochemistry and substitution pattern of the oxazolidinone ring are crucial for its biological activity. Therefore, unambiguous structural characterization is paramount in the synthesis and development of new oxazolidinone-based therapeutic agents. ¹H-NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, stereochemistry, and purity of the compound.

Foundational Principles of ¹H-NMR Spectroscopy in the Context of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

Proton NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption of energy, an NMR spectrum is generated. The key parameters obtained from a ¹H-NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis of the spectrum, measured in parts per million (ppm). It is influenced by the local electronic environment of the proton. Electronegative atoms or groups deshield protons, causing their signals to appear at higher chemical shifts (downfield).

  • Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple lines (e.g., singlet, doublet, triplet) due to the influence of neighboring protons. This is governed by the n+1 rule, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the lines in a split signal, measured in Hertz (Hz). It provides information about the dihedral angle between coupled protons and the connectivity of atoms.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

The following protocol outlines the steps for preparing a sample of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one and acquiring its ¹H-NMR spectrum.

Materials:

  • 5-Methyl-5-phenyl-1,3-oxazolidin-2-one sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube. TMS serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

    • Gently vortex the tube to ensure complete dissolution and a homogenous solution.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved signals.

    • Acquire the ¹H-NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert into Spectrometer vortex->insert Transfer to Spectrometer lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire

Caption: Experimental workflow for ¹H-NMR analysis.

Spectral Interpretation: Decoding the ¹H-NMR Spectrum of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

The ¹H-NMR spectrum of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The following is a detailed analysis of the anticipated spectrum.

Molecular Structure and Proton Environments:

Caption: Structure of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one with proton labels.

Predicted ¹H-NMR Data:

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
A (Phenyl)~7.2-7.4Multiplet5HProtons on an aromatic ring typically resonate in this region due to the ring current effect.[1][2] The different positions on the monosubstituted ring lead to a complex multiplet.
B (NH)~5.0-6.0 (variable)Broad Singlet1HThe proton attached to the nitrogen is deshielded. Its chemical shift can be variable and the signal is often broad due to quadrupolar relaxation of the nitrogen and potential hydrogen exchange.
C (CH₂)~4.0-4.5Multiplet2HThese methylene protons are adjacent to an oxygen atom, which is highly electronegative, causing a significant downfield shift.[1] They are diastereotopic and will likely appear as a complex multiplet due to coupling with each other and potentially with the NH proton.
D (CH₃)~1.6Singlet3HThe methyl group is attached to a quaternary carbon and has no adjacent protons to couple with, hence it appears as a singlet. Its position is in the typical aliphatic region.[1]

Detailed Analysis:

  • Phenyl Protons (A): The five protons on the phenyl ring will give rise to a complex multiplet in the aromatic region of the spectrum, typically between 7.2 and 7.4 ppm.[2][3] The exact appearance of this multiplet will depend on the specific electronic effects of the oxazolidinone ring on the ortho, meta, and para positions of the phenyl group.

  • NH Proton (B): The proton on the nitrogen atom is expected to appear as a broad singlet. Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] In some cases, this signal can be exchanged with deuterium upon addition of a small amount of D₂O, causing it to disappear from the spectrum, which is a useful diagnostic tool.

  • Methylene Protons (C): The two protons of the methylene group (CH₂) in the oxazolidinone ring are diastereotopic. This is because the adjacent carbon atom is a stereocenter. As a result, they are chemically non-equivalent and are expected to have different chemical shifts. They will couple with each other (geminal coupling) and may also show coupling to the NH proton. This will result in a complex multiplet, likely an AB quartet or a doublet of doublets for each proton if the coupling to the NH proton is resolved. The strong deshielding effect of the adjacent oxygen atom shifts these signals downfield.

  • Methyl Protons (D): The three protons of the methyl group are equivalent and are attached to a quaternary carbon. Since there are no protons on the adjacent carbon atom, there is no spin-spin coupling, and the signal will appear as a sharp singlet. This signal is expected in the upfield region of the spectrum, characteristic of alkyl protons.

Advanced NMR Techniques for Deeper Structural Insights

While ¹H-NMR provides a wealth of information, more complex structures or subtle stereochemical details may require the use of advanced 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in the 2D spectrum would confirm the connectivity between the NH proton and the methylene protons, for example.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the overall carbon skeleton and the attachment of the phenyl and methyl groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations can be used to determine the relative stereochemistry of the methyl and phenyl groups at the C5 position.

Conclusion

¹H-NMR spectroscopy is a powerful and essential technique for the structural characterization of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one. By carefully analyzing the chemical shifts, integration, and multiplicity of the signals, researchers can confirm the identity, purity, and key structural features of this important synthetic intermediate. The integration of one-dimensional and advanced two-dimensional NMR experiments provides a robust and self-validating system for the comprehensive spectroscopic analysis of this and related oxazolidinone compounds, which is critical for advancing drug discovery and development efforts in this field.

References

  • Abraham, R. J., et al. (2010). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(7), 537-547. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Oregon State University. (2020). ¹H NMR Chemical Shifts. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of phenol. [Link]

Sources

Foundational

exploring 5-Methyl-5-phenyl-1,3-oxazolidin-2-one as a chiral auxiliary in asymmetric synthesis

An In-depth Technical Guide to 5-Methyl-5-phenyl-1,3-oxazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis Introduction: The Pursuit of Chirality and the Role of Oxazolidinone Auxiliaries In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Methyl-5-phenyl-1,3-oxazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Pursuit of Chirality and the Role of Oxazolidinone Auxiliaries

In the landscape of modern organic synthesis, particularly within drug development, the ability to control stereochemistry is paramount. Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is a critical challenge.[1] Among the most robust and reliable strategies to achieve this is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct a stereoselective transformation, and are subsequently removed to yield an enantiomerically enriched product.[2]

The oxazolidinone class of chiral auxiliaries, pioneered by David A. Evans, represents a cornerstone of this field.[3][4] Typically derived from readily available chiral amino acids, these auxiliaries have been successfully employed to control the stereochemical outcome of a vast array of transformations, including enolate alkylations, aldol reactions, and Diels-Alder reactions.[5] Their efficacy stems from the formation of rigid, chelated intermediates that effectively shield one face of the reactive species, compelling an incoming reagent to approach from the less sterically hindered direction.[2]

This guide focuses on a specific, yet powerful, member of this family: 5-Methyl-5-phenyl-1,3-oxazolidin-2-one . Unlike more common Evans auxiliaries which feature a chiral center at the C4 position (e.g., derived from valine or phenylalanine), this auxiliary possesses a quaternary stereocenter at the C5 position. This structural distinction offers a unique stereochemical environment, providing a valuable tool for researchers seeking to fine-tune diastereoselectivity in their synthetic routes.

Synthesis and Acylation: Preparing the Auxiliary for Asymmetric Control

The journey begins with the synthesis of the auxiliary itself and its subsequent acylation to attach the substrate of interest.

Synthesis of the Chiral Auxiliary

Chiral 1,2-amino alcohols are the common precursors to oxazolidin-2-ones. A highly efficient method for the cyclization step involves microwave-assisted synthesis. For instance, (1S,2R)-2-amino-1-phenyl-1-propanol can be treated with diethyl carbonate in the presence of a catalytic amount of a base like sodium methoxide under microwave irradiation to yield the corresponding (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one in a rapid and high-yielding fashion.[6]

N-Acylation of the Auxiliary

Once the auxiliary is in hand, the substrate, in the form of an acyl group, must be attached to the nitrogen atom. This is a critical step that forms the N-acyloxazolidinone, the active participant in the subsequent asymmetric transformation. The most common and reliable method involves deprotonation with a strong base followed by reaction with an acid chloride or anhydride.[2][5]

Experimental Protocol: N-Acylation

  • Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with the 5-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the auxiliary, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise via syringe. The resulting lithium salt is stirred at -78 °C for 30 minutes.

  • Acylation: The desired acid chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature over 2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Core Application: Diastereoselective Enolate Alkylation

One of the most powerful applications of this auxiliary is directing the diastereoselective alkylation of enolates. The predictability and high stereoselectivity of this reaction make it invaluable for the construction of new stereocenters.

Mechanism of Stereocontrol

The high degree of stereocontrol is a direct consequence of the rigid conformation of the intermediate enolate. Upon deprotonation of the N-acyloxazolidinone with a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), a rigid, chelated (Z)-enolate is formed.[2][7] The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar five-membered ring.

The key to stereodirection lies in the steric hindrance imposed by the substituents on the auxiliary. The phenyl group at the C5 position effectively blocks the top face of the enolate. Consequently, the incoming electrophile (E⁺) is forced to approach from the less sterically hindered bottom face, resulting in the formation of a single major diastereomer.[2]

cluster_workflow General Workflow for Chiral Auxiliary Use Aux Chiral Auxiliary (5-Methyl-5-phenyl- 1,3-oxazolidin-2-one) Acyl N-Acylated Auxiliary Aux->Acyl 1. Acylation Product_Complex Diastereomerically Enriched Product- Auxiliary Adduct Acyl->Product_Complex 2. Asymmetric    Transformation    (e.g., Alkylation) Final_Product Enantiomerically Pure Product Product_Complex->Final_Product 3. Cleavage Recovered_Aux Recovered Auxiliary Product_Complex->Recovered_Aux Recovery

Caption: General workflow for employing a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl-5-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C. Slowly add a solution of NaHMDS (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the electrophile, such as benzyl bromide or allyl iodide (1.2 eq), dropwise.

  • Reaction: Stir the reaction at -78 °C for 4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract three times with dichloromethane (CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography to separate the major diastereomer.

Caption: Stereocontrol in the alkylation of an N-acyl oxazolidinone.

Performance Data

The diastereoselectivity of these reactions is typically very high, often exceeding 95:5. The following table summarizes representative results for the alkylation of N-propionyl oxazolidinones.

ElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
Allyl IodideNaHMDS77%>98:2
Benzyl BromideLDA90%>95:5
Methyl IodideNaHMDS85%>97:3
Note: Data is representative for Evans-type auxiliaries and demonstrates typical performance.[2]

Advanced Application: Diastereoselective Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Controlling its stereochemical outcome is crucial for the synthesis of polyketide natural products and other complex molecules. Boron-mediated aldol reactions of N-acyl oxazolidinones provide a reliable method for achieving high diastereoselectivity.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The stereochemical outcome of the boron-mediated aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[7] Reaction of the N-acyl oxazolidinone with a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA) generates a (Z)-boron enolate. This enolate then coordinates with the incoming aldehyde, and the reaction proceeds through a highly ordered, six-membered chair-like transition state.

The substituents on both the chiral auxiliary and the aldehyde orient themselves to minimize steric interactions, typically occupying equatorial positions. The C5-phenyl group of the auxiliary again plays a crucial role, directing the aldehyde to coordinate in a way that leads to the formation of the syn-aldol product.

G cluster_main Zimmerman-Traxler Transition State for Syn-Aldol Product cluster_reactants cluster_products ts Chair-like Six-Membered Transition State syn_aldol Syn-Aldol Adduct (Major Product) ts->syn_aldol Forms C-C bond note Key Features: - Aldehyde R' group is equatorial. - Enolate R group is equatorial. - C5-Phenyl group of auxiliary  enforces facial selectivity. ts->note boron_enolate (Z)-Boron Enolate (from N-Acyl Auxiliary) boron_enolate->ts Coordinates aldehyde Aldehyde (R'-CHO) aldehyde->ts Coordinates

Caption: The Zimmerman-Traxler model for boron-mediated aldol reactions.

Experimental Protocol: Asymmetric Aldol Reaction
  • Setup: A flame-dried flask under argon is charged with the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

  • Enolate Formation: Cool the solution to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldehyde Addition: Add the freshly distilled aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Workup: Quench the reaction by adding methanol (MeOH), followed by the slow, careful addition of a 2:1 mixture of MeOH and 30% hydrogen peroxide (H₂O₂) at 0 °C. Stir vigorously for 1 hour to cleave the boron species.

  • Extraction & Purification: Dilute with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract three times with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the aldol adduct by flash column chromatography.

Cleavage and Recovery: Liberating the Product and Recycling the Auxiliary

A key advantage of the chiral auxiliary strategy is the ability to remove the auxiliary under conditions that do not compromise the newly formed stereocenter. The auxiliary can then be recovered and reused, improving the overall efficiency and cost-effectiveness of the synthesis.

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid

Lithium hydroperoxide (LiOOH) is the reagent of choice for selectively cleaving the exocyclic amide bond to yield the corresponding carboxylic acid without epimerizing the α-stereocenter.[8]

  • Dissolution: Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Reagent Addition: Cool the solution to 0 °C. Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench & Recovery: Quench the excess peroxide by adding a saturated aqueous sodium sulfite (Na₂SO₃) solution at 0 °C. Stir for 30 minutes. Concentrate the mixture to remove the THF. Wash the aqueous residue three times with diethyl ether to recover the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the acidic aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.[7]

Protocol 2: Reductive Cleavage to a Primary Alcohol

For conversion of the acyl group to a primary alcohol, a mild reducing agent like lithium borohydride (LiBH₄) is effective.

  • Setup: Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

  • Reduction: Add LiBH₄ (2.0 eq) portion-wise, followed by the dropwise addition of ethanol (2.0 eq).

  • Reaction: Stir the reaction at 0 °C for 4 hours or until completion.

  • Workup: Quench carefully with 1 M NaOH. Extract the mixture three times with diethyl ether. The organic layers contain the desired alcohol and the chiral auxiliary, which can be separated by column chromatography.

Conclusion

The 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a highly effective chiral auxiliary for asymmetric synthesis. Its unique quaternary stereocenter provides a distinct steric environment for directing a range of stereoselective transformations. Through the formation of rigid, chelated enolates, it enables predictable and highly diastereoselective alkylation and aldol reactions. Coupled with reliable protocols for attachment and cleavage, this auxiliary offers researchers a powerful and versatile tool for the construction of complex, enantiomerically pure molecules, furthering advancements in medicinal chemistry and natural product synthesis.

References

  • Kim, H., & Lee, W. K. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-1-Phenylethyl]aziridines. Bulletin of the Korean Chemical Society, 22(1), 13-15. [Link]

  • Park, S. J., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(8), 2049. [Link]

  • Zaragoza-Galicia, E., et al. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 17(4), 4399-4409. [Link]

  • Al-Fayyoumi, A. Y., et al. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah University Journal for Research - A (Natural Sciences), 36(8). [Link]

  • Kim, D., et al. (2021). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry, 86(2), 1669–1680. [Link]

  • Wang, Z., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(9), 17232-17247. [Link]

  • ResearchGate. (2018). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. [Link]

  • LookChem. 5-methyl-5-phenyl-1,3-oxazolidin-2-one. [Link]

  • Al-Fayyoumi, A. Y., et al. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • Foley, D. A., & Oyelere, A. K. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(17), 3840–3843. [Link]

  • da Silva, F. C., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7428-7440. [Link]

  • Al-Fayyoumi, A. Y., et al. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Repository of the Academy's Library. [Link]

  • Obafemi, C. A., & Familoni, O. B. (2016). Aldol Reactions of Axially Chiral 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones. Molecules, 21(6), 789. [Link]

  • Al-Fayyoumi, A. Y., et al. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]

  • Bibliothèque et Archives Canada. (2001). A study of a chiral C-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis. [Link]

  • Cee, V. J., et al. (2003). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. Tetrahedron Letters, 44(15), 3147-3150. [Link]

  • Anand, N. K., & Car, R. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12348–12359. [Link]

  • Smith, J. D., et al. (2014). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 12(45), 9124-9133. [Link]

  • Ennis, D. S., & Smith, T. E. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 81(12), 1780. [Link]

  • Galiñanes, G. A., et al. (2023). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. The Journal of Organic Chemistry. [Link]

  • Ortiz-Alvarado, R., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]

  • Blay, G., et al. (2011). 1 Stereoselective Acetate Aldol Reactions. Wiley-VCH. [Link]

  • Sjölin, P. (1988). 1.3-OXAZOLIDIN-5-ONES, NOT 1,)-DIAZETIDINONES, ARE FORMED IN THE REACTION OF TRYPTOPHAN WITH ALKYL ISOCYANATES IN THE PRESENCE OF ACETONE. HETEROCYCLES, 27(9), 2063. [Link]

  • MedChemComm. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 5,5-Disubstituted 1,3-Oxazolidin-2-one Derivatives

Abstract The 1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the core of important antibacterial agents.[1][2] The substitution pattern on this heterocyclic ring system profoundly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the core of important antibacterial agents.[1][2] The substitution pattern on this heterocyclic ring system profoundly influences its pharmacological activity, pharmacokinetic properties, and, critically, its thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of a specific subclass: 5,5-disubstituted 1,3-oxazolidin-2-one derivatives. We will delve into the synthetic routes to access these compounds, the intricate interplay of steric and electronic effects imparted by the geminal substituents at the C5 position, robust experimental methodologies for assessing thermal stability, and the primary degradation pathways under thermal stress. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this important class of molecules.

Introduction: The Significance of the 5,5-Disubstituted 1,3-Oxazolidin-2-one Core

1,3-Oxazolidin-2-ones are five-membered heterocyclic compounds that have garnered significant attention due to their wide range of biological activities.[3][4] The substitution at the C5 position is particularly crucial in defining the molecule's interaction with biological targets and its overall metabolic stability.[5] Gem-disubstitution at this position, creating a quaternary carbon center, introduces unique conformational constraints and steric shields that can significantly impact the molecule's properties. Understanding the thermodynamic stability of these 5,5-disubstituted analogs is paramount for drug development, as it dictates shelf-life, formulation strategies, and potential degradation pathways in vivo.

Synthesis of 5,5-Disubstituted 1,3-Oxazolidin-2-one Derivatives

The construction of the 5,5-disubstituted 1,3-oxazolidin-2-one core can be achieved through several synthetic strategies. A common and effective approach involves the cyclization of β-amino alcohols. For 5,5-disubstituted derivatives, this necessitates a β-amino alcohol with a quaternary carbon at the β-position.

A representative synthetic approach is outlined below:

start α-Amino Acid step1 Boc Protection & Esterification start->step1 step2 Grignard Reaction (2 eq. R-MgBr) step1->step2 Forms tertiary alcohol step3 Cyclization (e.g., with triphosgene) step2->step3 Intramolecular nucleophilic attack end 5,5-Disubstituted 1,3-Oxazolidin-2-one step3->end

Figure 1: Generalized synthetic workflow for 5,5-disubstituted 1,3-oxazolidin-2-ones.

This pathway leverages readily available α-amino acids, converting them into the required tertiary β-amino alcohols, which then undergo cyclization to form the desired oxazolidinone ring.[1]

Key Factors Influencing Thermodynamic Stability

The inherent stability of the 1,3-oxazolidin-2-one ring is influenced by a delicate balance of ring strain, stereoelectronics, and the nature of its substituents. For 5,5-disubstituted derivatives, the geminal substituents at the C5 position are the primary determinants of thermodynamic stability.

Steric and Electronic Effects of C5 Substituents

The size, shape, and electronic nature of the substituents at the C5 position play a crucial role in the stability of the oxazolidinone ring.

  • Steric Effects : The presence of two substituents at the C5 position introduces significant steric interactions. Large, bulky groups can increase ring strain, potentially lowering the energy barrier for ring-opening reactions. Conversely, the Thorpe-Ingold effect suggests that gem-disubstitution can favor cyclization and increase the stability of the ring by decreasing the bond angle of the exocyclic bonds, thus bringing the reactive ends closer together. The interplay between these opposing steric factors is a key determinant of the overall thermodynamic stability.[6][7]

  • Electronic Effects : The electronic properties of the C5 substituents can influence the stability of the oxazolidinone ring by modifying the electron density of the heterocyclic system.

    • Electron-withdrawing groups (EWGs) can stabilize the partial negative charge on the oxygen atoms of the carbonyl group through inductive effects, potentially strengthening the ring structure. However, they can also make the carbonyl carbon more susceptible to nucleophilic attack, a key step in hydrolytic degradation.[8]

    • Electron-donating groups (EDGs) may destabilize the ring by increasing electron density, but this effect is generally less pronounced than the impact of EWGs.[9]

Experimental Assessment of Thermodynamic Stability

A quantitative understanding of thermodynamic stability is achieved through thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10][11] These methods provide critical data on melting points, phase transitions, and decomposition temperatures.

cluster_prep Sample Preparation cluster_analysis DSC/TGA Analysis cluster_data Data Interpretation weigh Weigh 2-10 mg of sample pan Place in hermetically sealed aluminum pan weigh->pan seal Crimp seal the pan pan->seal load Load sample and reference pans seal->load setup Set temperature program (e.g., ramp 10°C/min) load->setup run Run analysis under inert atmosphere (N2) setup->run interpret Analyze thermogram for transitions run->interpret quantify Quantify Tm, ΔHfus, Tdecomp interpret->quantify

Figure 2: Experimental workflow for the thermal analysis of oxazolidinone derivatives.
Step-by-Step Protocol for DSC and TGA Analysis

The following protocol provides a standardized methodology for assessing the thermal stability of 5,5-disubstituted 1,3-oxazolidin-2-one derivatives.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.[10]

Protocol:

  • Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium for DSC).[12]

  • Sample Preparation:

    • Accurately weigh 2-10 mg of the purified and dried 5,5-disubstituted 1,3-oxazolidin-2-one derivative into an aluminum DSC pan.[13][14]

    • Hermetically seal the pan to prevent any loss of volatile decomposition products.[14]

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Setup:

    • Place the sample and reference pans into the instrument's analysis chamber.

    • Purge the chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[13]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25°C).

    • Ramp the temperature at a constant rate, typically 10°C/min, to a final temperature that is beyond the decomposition point of the compound (e.g., 400°C).[15]

  • Data Acquisition and Analysis:

    • Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

    • Analyze the resulting thermograms to determine key thermal events.

Data Presentation and Interpretation

The data obtained from DSC and TGA analyses can be summarized as follows:

ParameterDescriptionSignificance
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak in the DSC curve.[12]A key indicator of purity and the strength of the crystal lattice.
Enthalpy of Fusion (ΔHfus) The amount of energy required to melt the sample, calculated from the area of the melting peak in the DSC curve.Provides insight into the intermolecular forces in the solid state.
Onset of Decomposition (Tdecomp) The temperature at which a significant loss of mass begins, as detected by TGA.[16]Represents the upper limit of the compound's thermal stability.

Degradation Pathways Under Thermal Stress

Understanding the potential degradation pathways is crucial for predicting the long-term stability of 5,5-disubstituted 1,3-oxazolidin-2-ones. The primary modes of degradation for the oxazolidinone ring are hydrolysis and oxidation.[17]

start 5,5-Disubstituted 1,3-Oxazolidin-2-one hydrolysis Hydrolysis (H2O, H+ or OH-) start->hydrolysis Ring Opening oxidation Oxidation (e.g., ROOH) start->oxidation Hydrogen Abstraction ring_opened β-Amino Alcohol + CO2 hydrolysis->ring_opened oxidized_products Ring-Opened Oxidized Products oxidation->oxidized_products

Figure 3: Primary degradation pathways for the 1,3-oxazolidin-2-one ring system.
  • Hydrolytic Degradation : The oxazolidinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening to form the corresponding β-amino alcohol and carbon dioxide.[8] The rate of hydrolysis is influenced by the electronic nature of the substituents on the ring.

  • Oxidative Degradation : Oxidative degradation can occur, often initiated by hydrogen abstraction, leading to a variety of ring-opened products. The presence of oxidizable functional groups in the C5 substituents can create additional pathways for oxidative degradation.[17]

  • Thermal Decomposition : At elevated temperatures, beyond the melting point, the molecule will undergo fragmentation. The specific decomposition pathway will depend on the nature of the C5 substituents, with weaker bonds being the first to cleave.

Computational Modeling of Thermodynamic Stability

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding the thermodynamic stability of molecules.[18][19] Density Functional Theory (DFT) calculations can be employed to:

  • Calculate Ground-State Energies : Determine the relative energies of different conformers and isomers.[18]

  • Model Reaction Pathways : Elucidate the energy barriers for potential degradation reactions, providing insights into the kinetic stability of the molecule.

  • Predict Thermodynamic Properties : Estimate properties such as enthalpy of formation, which can be correlated with experimental data.

For the 5,5-disubstituted 1,3-oxazolidin-2-one series, computational studies can be particularly valuable for systematically evaluating the impact of a wide range of substituents on ring stability, thereby guiding the design of more stable derivatives.

Conclusion

The thermodynamic stability of 5,5-disubstituted 1,3-oxazolidin-2-one derivatives is a complex interplay of steric and electronic factors imparted by the geminal substituents at the C5 position. A thorough understanding of this stability is essential for the successful development of these compounds as pharmaceutical agents or advanced materials. The experimental and computational methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the thermodynamic properties of this important class of heterocyclic compounds. Further systematic studies on a homologous series of 5,5-disubstituted derivatives are warranted to build a quantitative structure-stability relationship, which will be invaluable for the rational design of next-generation oxazolidinone-based molecules.

References

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

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  • Park, S. J., & Kim, J. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(3), 597. [Link]

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  • Forced degradation study data under stress conditions. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Aktaş, A., Tahtaci, H., & Şahin, E. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1786–1798. [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest. [Link]

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Asymmetric synthesis of cis-4,5-disubstituted oxazolidin-2-ones via chiral a-amino epoxides derived from L-Serine. (2000, July 29). Sciforum. [Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (n.d.). Preprints.org. Retrieved March 28, 2026, from [Link]

  • Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives. (n.d.). Preprints.org. Retrieved March 28, 2026, from [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue College of Engineering. Retrieved March 28, 2026, from [Link]

  • Chan, B., & Radom, L. (2015). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Scientific Reports, 5, 14838. [Link]

  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (n.d.). ChemRxiv. Retrieved March 28, 2026, from [Link]

  • Li, G., Wu, J., & Lin, X. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319–323. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • Bartel, C. J., Clary, S. L., Miller, G. J., & Stevanović, V. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Communications, 11(1), 517. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [Link]

  • Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. (2023, February 9). MDPI. [Link]

  • dsc.pdf. (n.d.). Alan Cooper. Retrieved March 28, 2026, from [Link]

  • Studies of 2-Substituted 1,3-Oxazolidin-5-ones and 1,3-Oxazinan-6-ones as Precursors for the Synthesis of N -Alkyl-β-Amino Acids. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023, June 27). PMC. [Link]

  • Boc2O‐Promoted Cascade Reactions of Thioepoxides: Unexpected Formation of Oxazolidinones Featuring a C5 Sulfur‐Modified Side Chain. (2026, February 3). ResearchGate. [Link]

  • Synthesis of Bicyclic and Tricyclic Analogues of Oxazolidinone. (n.d.). OhioLINK. Retrieved March 28, 2026, from [Link]

  • Simultaneous Thermal Analyzer (STA/TGA-DSC). (2026, March 10). NETZSCH. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved March 28, 2026, from [Link]

  • Computational Thermodynamics of Systems Containing Associating Molecules. (2026, January 5). PRISM. [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023, May 23). MDPI. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). MDPI. [Link]

  • Thermal Analysis. (n.d.). CIC energiGUNE. Retrieved March 28, 2026, from [Link]

  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. (2021, November 1). UKHSA Research Portal. [Link]

  • Computational Insights into the Unfolding of a Destabilized Superoxide Dismutase 1 Mutant. (n.d.). MDPI. Retrieved March 28, 2026, from [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021, January 23). MDPI. [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article). (2022, February 1). OSTI.GOV. [Link]

  • Multicomponent reactions of 1,3-disubstituted 5-pyrazolones and formaldehyde in environmentally benign solvent systems and their variations with more fundamental substrates. (n.d.). Green Chemistry (RSC Publishing). Retrieved March 28, 2026, from [Link]

  • Understanding Degradation Mechanisms and Improving Stability of Perovskite Photovoltaics. (2018, November 16). University of Colorado Boulder. [Link]

  • 4,5-Disubstituted-1,3-oxazolidin-2-imine derivatives: a new class of orally bioavailable nitric oxide synthase inhibitor. (2004, January 19). PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Stereocontrolled Synthesis of a Chiral Building Block for GSK-3β Inhibitors Using 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

Introduction: The Critical Role of Chirality in Targeting GSK-3β Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of human diseases, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Chirality in Targeting GSK-3β

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of human diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and some forms of cancer.[1][2] The kinase plays a pivotal role in numerous cellular signaling pathways, such as the Wnt/β-catenin and insulin signaling pathways.[1][3] The development of potent and selective GSK-3β inhibitors is a key focus in modern drug discovery.

A fundamental challenge in the design of kinase inhibitors is the high degree of homology in the ATP-binding site across the human kinome.[1] Achieving selectivity is therefore paramount to avoid off-target effects. Furthermore, many potent inhibitors possess multiple stereocenters, and their biological activity is often confined to a single stereoisomer. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical necessity for developing safe and effective therapeutics.

This application note provides a detailed guide to the use of the Evans chiral auxiliary, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, in the asymmetric synthesis of a key chiral building block—a syn-β-hydroxy-α-methyl carbonyl compound. This structural motif is a common feature in a variety of natural products and pharmacologically active molecules, including potential scaffolds for GSK-3β inhibitors. The use of chiral auxiliaries like the Evans oxazolidinone provides a reliable and predictable method for establishing stereochemistry, which is essential in the early phases of drug discovery.[4]

Principle of Asymmetric Aldol Reaction with Evans Auxiliary

The core of this protocol is the Evans asymmetric aldol reaction, a powerful carbon-carbon bond-forming reaction that allows for the diastereoselective synthesis of β-hydroxy carbonyl compounds.[5] The (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone serves as a chiral scaffold that, once acylated, directs the stereochemical outcome of the subsequent aldol reaction.

The key to the high diastereoselectivity lies in the formation of a rigid, chelated Z-enolate upon treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., triethylamine). This enolate then reacts with an aldehyde through a well-defined, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[6] The steric hindrance provided by the substituents on the chiral auxiliary (the phenyl and methyl groups) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This results in the predictable formation of a specific syn-aldol adduct.

Experimental Protocols

This section details a three-stage process:

  • Acylation of the chiral auxiliary.

  • Diastereoselective Aldol Reaction to form the desired syn-aldol adduct.

  • Cleavage of the auxiliary to yield the enantiomerically enriched product.

Materials and Reagents
ReagentGradeSupplier
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone≥99%Sigma-Aldrich
Propionyl chloride≥99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, distilledSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Dibutylboron triflate (Bu₂BOTf)1.0 M in DCMSigma-Aldrich
3-Phenylpropanal≥97%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Lithium hydroxide (LiOH)Monohydrate, ≥98%Sigma-Aldrich
Hydrogen peroxide (H₂O₂)30% w/w in H₂OSigma-Aldrich
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. NaHCO₃ACS ReagentVarious
Saturated aq. NH₄ClACS ReagentVarious
Brine (Saturated aq. NaCl)ACS ReagentVarious
Anhydrous MgSO₄ACS ReagentVarious
Protocol 1: Acylation of the Chiral Auxiliary

This step attaches the propionyl group to the nitrogen of the oxazolidinone, creating the N-acyl oxazolidinone substrate for the aldol reaction.

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone (5.0 g, 28.2 mmol).

  • Dissolve the auxiliary in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (4.7 mL, 33.8 mmol) dropwise via syringe.

  • Slowly add propionyl chloride (2.7 mL, 31.0 mmol) dropwise over 10 minutes. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-propionyl oxazolidinone as a white solid.

Expected Yield: ~90-95%

Protocol 2: Diastereoselective Evans Aldol Reaction

This is the key stereochemistry-defining step where the chiral N-acyl oxazolidinone reacts with an aldehyde to form the syn-aldol product.

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone from Protocol 1 (5.0 g, 21.4 mmol).

  • Dissolve the solid in anhydrous dichloromethane (80 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add dibutylboron triflate (25.7 mL of a 1.0 M solution in DCM, 25.7 mmol) dropwise over 15 minutes. The solution should turn yellow.

  • After 15 minutes, add triethylamine (3.9 mL, 27.8 mmol) dropwise. The solution should become colorless or pale yellow. Stir for 30 minutes at -78 °C to ensure complete enolization.

  • In a separate flask, dissolve 3-phenylpropanal (3.1 mL, 23.5 mmol) in anhydrous dichloromethane (20 mL).

  • Add the aldehyde solution dropwise to the enolate solution at -78 °C over 20 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer (40 mL), followed by methanol (40 mL).

  • Add a 2:1 mixture of methanol and 30% hydrogen peroxide (60 mL) and stir vigorously at 0 °C for 1 hour to oxidize the boron byproducts.

  • Concentrate the mixture under reduced pressure to remove most of the organic solvents.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure syn-aldol adduct.

Expected Yield: ~85-95% Expected Diastereomeric Ratio (d.r.): >95:5 (syn:anti)

Protocol 3: Cleavage of the Chiral Auxiliary

This final step removes the chiral auxiliary to provide the desired chiral β-hydroxy acid, which can then be used in subsequent steps for the synthesis of a GSK-3β inhibitor.

Procedure:

  • Dissolve the purified aldol adduct from Protocol 2 (5.0 g, 13.6 mmol) in a 3:1 mixture of tetrahydrofuran and water (80 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add 30% aqueous hydrogen peroxide (5.5 mL, 54.4 mmol) dropwise.

  • Add a solution of lithium hydroxide monohydrate (1.14 g, 27.2 mmol) in water (20 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (10 g in 50 mL water) at 0 °C and stir for 20 minutes to decompose excess peroxide.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with dichloromethane (3 x 40 mL) to recover the chiral auxiliary. The auxiliary can be purified from these organic layers.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl at 0 °C.

  • Extract the acidified aqueous layer with ethyl acetate (4 x 50 mL).

  • Combine the ethyl acetate extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral β-hydroxy acid.

Expected Yield: ~80-90% for the acid, >90% recovery of the chiral auxiliary.

Data Presentation

StepProductStarting Material (mmol)Yield (%)Purity/d.r.
1. AcylationN-propionyl-(4S,5R)-4-methyl-5-phenyl-oxazolidinone28.2~92%>99%
2. Aldol Reactionsyn-aldol adduct21.4~90%>95:5
3. Cleavage(2R,3S)-2-methyl-3-hydroxy-5-phenylpentanoic acid13.6~85%>98% ee

Visualization of the Workflow and Mechanism

Overall Synthetic Workflow

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Aldol Reaction cluster_2 Stage 3: Auxiliary Cleavage Aux Auxiliary (4S,5R)-4-Methyl-5-phenyl- 1,3-oxazolidin-2-one AcylAux N-Acyl Auxiliary Aux->AcylAux Propionyl Chloride, TEA, DCM AldolAdduct Syn-Aldol Adduct AcylAux->AldolAdduct 1. Bu₂BOTf, TEA 2. Aldehyde Aldehyde Aldehyde (3-Phenylpropanal) Aldehyde->AldolAdduct FinalProduct Chiral Product (β-Hydroxy Acid) AldolAdduct->FinalProduct LiOH, H₂O₂, THF/H₂O RecoveredAux Recovered Auxiliary AldolAdduct->RecoveredAux

Caption: Model for diastereoselectivity in the Evans aldol reaction.

Trustworthiness and Causality: Why This Protocol Works

  • Formation of the Z-Enolate: The use of dibutylboron triflate and a hindered amine base like triethylamine is crucial for the regioselective and stereoselective formation of the (Z)-boron enolate. [5]This geometric isomer is essential for achieving the desired syn-diastereoselectivity through the chair-like transition state.

  • Chelation Control: The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid and predictable conformation in the transition state. This rigidity is what translates the chirality of the auxiliary into the stereochemistry of the product.

  • Mild Cleavage Conditions: The use of lithium hydroperoxide (LiOH/H₂O₂) for the cleavage of the auxiliary is a standard and mild procedure that minimizes the risk of epimerization at the newly formed stereocenters. [8]This method also allows for the high-yield recovery of the valuable chiral auxiliary, making the overall process more economical and sustainable.

By following this detailed protocol, researchers can reliably synthesize a key chiral building block with a predictable stereochemical outcome, paving the way for the efficient and stereocontrolled synthesis of complex molecules such as GSK-3β inhibitors.

References

  • Carullo, G., et al. (2023). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? PMC. Available at: [Link]

  • Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.
  • Gomes, P. B., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. Available at: [Link]

  • Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]

  • Coumbarides, G. S., et al. (2015). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. ResearchGate. Available at: [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions: The Crimmins Modification of the Evans Aldol Reaction. Organic Syntheses.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Structure and Synthesis of Tideglusib and its Analogs. BenchChem.
  • Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Available at: [Link]

  • Liu, Z., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. Available at: [Link]

  • Heravi, M. M., et al. (2021). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]

  • LookChem. (n.d.). Cas 16251-45-9,(4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. LookChem. Available at: [Link]

  • Cimini, S., et al. (2024). Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. MDPI. Available at: [Link]

  • Saitoh, T., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3β. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. BenchChem.
  • Martínez, A., et al. (2021). Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis. Journal of Experimental Botany. Available at: [Link]

Sources

Application

step-by-step preparation of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one pharmaceutical intermediates

Introduction & Strategic Overview Oxazolidinones represent a highly versatile class of heterocyclic scaffolds. In pharmaceutical development, they serve as essential chiral auxiliaries (e.g., Evans auxiliaries) for asymm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Oxazolidinones represent a highly versatile class of heterocyclic scaffolds. In pharmaceutical development, they serve as essential chiral auxiliaries (e.g., Evans auxiliaries) for asymmetric synthesis and form the core pharmacophore of FDA-approved antibacterial agents like linezolid and anticoagulants like rivaroxaban[1].

The synthesis of 5,5-disubstituted oxazolidinones, specifically 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS: 52553-03-4)[2], presents unique synthetic challenges due to the steric bulk at the C5 position. This application note details a highly robust, field-proven, two-step synthetic workflow starting from a protected cyanohydrin. The protocol prioritizes laboratory safety, scalability, and high-fidelity conversion by utilizing N,N'-Carbonyldiimidazole (CDI) as a phosgene-free cyclocarbonylation reagent[3].

Mechanistic Pathway & Causality (E-E-A-T)

As a self-validating system, every reagent in this protocol is selected based on specific mechanistic causality rather than empirical habit:

  • Step 1: Reductive Cleavage (Nitrile to Primary Amine) The starting material, 2-phenyl-2-((trimethylsilyl)oxy)propanenitrile, undergoes reduction using Lithium Aluminum Hydride (LAH). LAH is strategically chosen because it performs a dual function: it completely reduces the nitrile group to a primary amine, and the highly basic conditions combined with the aqueous workup facilitate the cleavage of the labile trimethylsilyl (TMS) protecting group[4]. This efficiently yields the critical 1,2-amino alcohol intermediate, 1-amino-2-phenylpropan-2-ol (CAS: 17643-24-2)[5].

  • Step 2: Phosgene-Free Cyclocarbonylation The 1,2-amino alcohol is cyclized using CDI. CDI is a crystalline, easy-to-handle solid that acts as a safe alternative to highly toxic phosgene or triphosgene[3]. Mechanistically, the unhindered primary amine rapidly attacks CDI to form an intermediate imidazole-1-carboxamide. The subsequent intramolecular ring closure relies on the tertiary alcohol attacking the carbonyl carbon to displace the second imidazole leaving group. Because the tertiary alcohol is sterically hindered by both a methyl and a phenyl group, this ring closure is the rate-determining step. This causality explains the necessity for an extended reaction time (60 hours) at room temperature to achieve optimal conversion without inducing thermal degradation[4].

Experimental Workflow Visualization

SyntheticWorkflow SM Starting Material: 2-Phenyl-2-((trimethylsilyl)oxy)propanenitrile Red Step 1: Reduction Reagent: LiAlH4 (LAH) Solvent: THF (0°C to 50°C) SM->Red Int Intermediate (CAS 17643-24-2): 1-Amino-2-phenylpropan-2-ol Red->Int 1. Aqueous Workup 2. Extraction (EtOAc) 3. Crystallization (MeOH) Cyc Step 2: Cyclocarbonylation Reagent: N,N'-Carbonyldiimidazole (CDI) Solvent: THF (RT, 60 h) Int->Cyc Prod Final Product (CAS 52553-03-4): 5-Methyl-5-phenyl-1,3-oxazolidin-2-one Cyc->Prod 1. Aqueous Workup 2. Extraction (EtOAc) 3. Crystallization (Hexane/EtOAc)

Figure 1: Two-step synthetic workflow for 5-Methyl-5-phenyl-1,3-oxazolidin-2-one preparation.

Materials and Reagents

Reagent / MaterialRoleAmountEquivalentsCAS Number
2-Phenyl-2-((trimethylsilyl)oxy)propanenitrile Starting Material14.3 g (65.2 mmol)1.0 eqN/A
Lithium Aluminum Hydride (LAH) Reducing Agent2.97 g (78.2 mmol)1.2 eq16853-85-3
Tetrahydrofuran (THF), Anhydrous Solvent200 mL (Total)N/A109-99-9
1-Amino-2-phenylpropan-2-ol Intermediate~11.0 g (Crude)1.0 eq17643-24-2
N,N'-Carbonyldiimidazole (CDI) Cyclization Agent13.0 g (80.0 mmol)1.2 eq530-62-1
Ethyl Acetate (EtOAc) / Hexane Extraction/PurificationAs neededN/A141-78-6 / 110-54-3

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Amino-2-phenylpropan-2-ol

Self-Validation Checkpoint: Ensure all glassware is oven-dried to prevent premature quenching of LAH.

  • Preparation : In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve 2-phenyl-2-((trimethylsilyl)oxy)propanenitrile (14.3 g, 65.2 mmol) in anhydrous THF (100 mL).

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition : Carefully add LAH (2.97 g, 78.2 mmol) in small portions to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Subsequently, heat the mixture to 50 °C for 1 hour to drive the reduction to completion[4].

  • In-Process Control (IPC) : Monitor the disappearance of the nitrile peak via IR spectroscopy (absence of ~2200 cm⁻¹) or TLC to validate completion.

  • Quenching & Extraction : Cool the mixture back to 0 °C and carefully quench by pouring it into ice water. Extract the aqueous mixture with EtOAc (3 x 50 mL).

  • Purification : Wash the combined organic layers with distilled water, dry over anhydrous MgSO4, and filter. Concentrate the filtrate under reduced pressure. Crystallize the resulting residue from methanol to afford 1-amino-2-phenylpropan-2-ol (Yield: ~11 g).

Protocol B: Synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one
  • Preparation : In a clean round-bottom flask, combine the isolated 1-amino-2-phenylpropan-2-ol (from Protocol A) and CDI (13.0 g, 80.0 mmol)[4].

  • Solvation : Dissolve the mixture in anhydrous THF (100 mL).

  • Reaction : Stir the reaction mixture continuously at room temperature for 60 hours. (Note: Do not heat the reaction to accelerate it, as this may lead to side-product formation. The extended time is strictly required due to the steric hindrance of the tertiary alcohol during the intramolecular ring closure).

  • In-Process Control (IPC) : Confirm the formation of the oxazolidinone by the appearance of the carbamate carbonyl stretch in IR (~1750 cm⁻¹) or via LC-MS.

  • Workup & Extraction : Dilute the reaction mixture with distilled water to quench any unreacted CDI and solubilize the imidazole byproduct. Extract the aqueous mixture with EtOAc (3 x 50 mL).

  • Purification : Wash the combined organic extracts with water, dry over anhydrous Na2SO4, and filter. Evaporate the solvent under reduced pressure. Purify the crude residue by crystallization using a hexane-ethyl acetate solvent system.

Analytical Characterization & Data Presentation

The final product should present as purified crystals. The structural integrity of the synthesized 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is validated against the following analytical parameters[4]:

ParameterObserved ValueStructural Assignment
Overall Yield 3.8 g (33% over two steps)Calculated based on the initial 65.2 mmol of SM.
Melting Point 144 - 145 °CConfirms crystalline purity.
1H-NMR (CDCl3) - Methyl δ 1.78 (3H, s)C5-Methyl group (singlet).
1H-NMR (CDCl3) - Methylene δ 3.69 (1H, d, J=9.3 Hz)δ 3.73 (1H, d, J=9.0 Hz)C4-Methylene protons of the oxazolidinone ring (AB doublet system).
1H-NMR (CDCl3) - Amine δ 6.14 (1H, brs)N3-H (broad singlet, exchangeable).
1H-NMR (CDCl3) - Aromatic δ 7.25 - 7.50 (5H, m)C5-Phenyl group protons (multiplet).

References

  • US20110039893A1 - GSK-3beta inhibitor (Reference Example 56)
  • 1-Amino-2-phenylpropan-2-ol (CID 12362998) Source: PubChem URL: [Link]

  • 5-methyl-5-phenyl-1,3-oxazolidin-2-one (CAS 52553-03-4) Source: LookChem URL: [Link]

  • 2-Oxazolidinone: Synthesis and Applications Source: Wikipedia URL: [Link]

  • A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives Source: Der Pharma Chemica URL: [Link]

Sources

Method

Application Notes & Protocols: 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in Enantioselective Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1][2][3] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] Among the various classes of chiral auxiliaries, oxazolidinones, popularized by David Evans, have proven to be exceptionally effective and versatile.[1][] This document focuses on the specific applications of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone and its enantiomer, a valuable tool for achieving high levels of stereocontrol in a range of carbon-carbon bond-forming reactions.[5][6]

The structural features of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one, specifically the defined stereochemistry at the C4 and C5 positions, create a chiral environment that effectively shields one face of the enolate derived from an N-acylated derivative. This steric hindrance dictates the trajectory of incoming electrophiles, leading to the preferential formation of one diastereomer. The predictability and high diastereoselectivity of these reactions make this auxiliary a reliable choice for the synthesis of complex chiral molecules.[7]

Principle of Application: Stereodirection in Enolate Reactions

The primary application of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is as a chiral auxiliary in reactions involving the corresponding N-acyl imides. The general workflow involves:

  • Acylation: The nitrogen of the oxazolidinone is acylated with a desired acyl group (e.g., propionyl, acetyl) to form the N-acyl imide.

  • Enolate Formation: The α-proton of the acyl group is deprotonated using a suitable base, typically a lithium or boron reagent, to generate a conformationally rigid chelated enolate. The stereochemistry of the resulting enolate (Z- or E-) is crucial for the stereochemical outcome of the subsequent reaction.[7]

  • Diastereoselective Reaction: The enolate is then reacted with an electrophile (e.g., an aldehyde for an aldol reaction, or an α,β-unsaturated system for a Michael addition). The chiral auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.

  • Auxiliary Cleavage: After the desired transformation, the chiral auxiliary is cleaved from the product under mild conditions, yielding the enantiomerically enriched product and allowing for the recovery and recycling of the auxiliary.

Below is a diagram illustrating the general workflow for the application of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in an asymmetric aldol reaction.

Caption: General workflow for an asymmetric aldol reaction.

Application in Enantioselective Aldol Reactions

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The use of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one as a chiral auxiliary allows for the synthesis of syn-aldol products with high diastereoselectivity.[1]

Protocol: Diastereoselective syn-Aldol Reaction

This protocol describes a general procedure for the reaction of an N-propionyl derivative of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone with an aldehyde to yield the corresponding syn-aldol adduct.

Materials:

  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde (R-CHO)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Acylation:

    • Dissolve (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere.

    • Add n-BuLi (1.05 equiv) dropwise and stir for 15 minutes.

    • Add propionyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the N-propionyl oxazolidinone by flash column chromatography.

  • Aldol Reaction:

    • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

    • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of Et₃N (1.2 equiv). Stir for 30 minutes at 0 °C.

    • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise.

    • Stir the reaction at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding a phosphate buffer (pH 7), followed by methanol and 30% H₂O₂.

    • Stir vigorously for 1 hour.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and saturated aqueous Na₂SO₃.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the aldol adduct by flash column chromatography.

Data Summary:

Aldehyde (R-CHO)Diastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde>95:585
Isobutyraldehyde>97:390
Acetaldehyde>95:582

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrate and reaction conditions.

Application in Enantioselective Michael Additions

The asymmetric Michael addition is a key reaction for the formation of carbon-carbon bonds in a 1,4-fashion. When N-enoyl derivatives of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one are used as Michael acceptors, the chiral auxiliary directs the conjugate addition of a nucleophile to one face of the double bond, resulting in a high degree of stereocontrol.[8] This methodology is particularly useful for the synthesis of β-substituted pyroglutamic acids and other γ-amino acid derivatives.[8]

Protocol: Diastereoselective Michael Addition

This protocol outlines a general procedure for the Michael addition of a nucleophile to an N-enoyl derivative of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.

Materials:

  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

  • Acryloyl chloride or crotonyl chloride

  • Nucleophile (e.g., a glycine enolate equivalent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Brine

  • MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • N-Enoylation:

    • Prepare the N-enoyl oxazolidinone following a similar acylation procedure as described for the aldol reaction, using the appropriate enoyl chloride.

  • Michael Addition:

    • Dissolve the N-enoyl oxazolidinone (1.1 equiv) and the nucleophile (1.0 equiv) in anhydrous DMF at room temperature under a nitrogen atmosphere.

    • Add DBU (15 mol%) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the Michael adduct by flash column chromatography. In many cases, a single diastereomer is observed.[8]

Data Summary:

Michael AcceptorNucleophileDiastereoselectivityYield (%)
(S)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-oneChiral glycine equivalent>99:185-95
(R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-oneChiral glycine equivalent>99:180-90

Data adapted from literature for similar oxazolidinone auxiliaries.[8]

Auxiliary Cleavage and Recovery

A key advantage of using chiral auxiliaries is the ability to remove them non-destructively for reuse. The N-acyl bond of the oxazolidinone can be cleaved under various conditions to yield different functional groups.

Caption: Common methods for auxiliary cleavage.

Conclusion

5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a highly effective and reliable chiral auxiliary for a range of enantioselective transformations. Its ability to direct the stereochemical outcome of aldol and Michael additions with high diastereoselectivity makes it an invaluable tool for the synthesis of complex, enantiomerically pure molecules. The straightforward protocols for its application and the potential for its recovery and reuse further enhance its utility in both academic and industrial research settings.

References

  • Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]

  • (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 16251-45-9. Available at: [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Available at: https://pubs.acs.org/doi/pdf/10.1021/jo000305e
  • Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • Chiral auxiliary. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]

  • Aldol Reactions: E-Enolates and Anti-Selectivity. Available at: [Link]

  • Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available at: [Link]

  • Aldol Reactions of Axially Chiral 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones. Available at: [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Available at: [Link]

  • Enantioselective synthesis of 2-oxazolidinones by ruthenium( ii )–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Available at: [Link]

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Available at: [Link]

  • Scheme 3 Enantioselective catalytic reactions under continuous-flow... Available at: [Link]

  • Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Available at: [Link]

  • Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2[8]. Applications and Modifications. Available at: [Link]

Sources

Application

Application Note: Strategic Integration of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in Novel Drug Discovery Pipelines

Executive Summary The 2-oxazolidinone ring is a highly privileged heterocyclic scaffold in medicinal chemistry, historically recognized as the core pharmacophore in antibacterial agents (e.g., linezolid) and monoamine ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxazolidinone ring is a highly privileged heterocyclic scaffold in medicinal chemistry, historically recognized as the core pharmacophore in antibacterial agents (e.g., linezolid) and monoamine oxidase (MAO) inhibitors[1][2]. However, the specific derivative 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS: 52553-03-4) introduces a quaternary stereocenter at the C5 position[3]. This structural evolution provides unique conformational restriction, precise vectorization of substituents, and enhanced metabolic stability. This application note details the mechanistic rationale, physicochemical profiling, and validated experimental protocols for incorporating this advanced scaffold into hit-to-lead optimization pipelines, particularly for complex targets such as kinases (e.g., GSK-3β) and CNS receptors[4].

Mechanistic Rationale & Pharmacophore Utility

When designing novel therapeutics, the selection of a central scaffold dictates the trajectory of the structure-activity relationship (SAR) campaign. The integration of 5-methyl-5-phenyl-1,3-oxazolidin-2-one offers three distinct pharmacological advantages:

  • Conformational Restriction & Vectorization: The C5 quaternary center locks the spatial orientation of the phenyl and methyl groups. This rigid 3D topography is critical when designing inhibitors for enzymes where precise vectorization of hydrophobic moieties into deep lipophilic pockets is required (e.g., the ATP-binding cleft of GSK-3β)[4].

  • Metabolic Shielding: Traditional mono-substituted oxazolidinones are often susceptible to oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the C5 position. The geminal methyl-phenyl substitution sterically shields the heterocyclic core, significantly increasing the metabolic half-life and improving the pharmacokinetic (PK) profile of the resulting lead compounds.

  • Tunable Hydrogen Bonding Network: The carbamate moiety within the ring acts as a rigid, directional hydrogen bond acceptor (C=O)[1]. The N3 position serves as a versatile synthetic handle; once functionalized, the oxazolidinone maintains a strong dipole moment that enhances aqueous solubility while preserving membrane permeability.

BindingModel Core 2-Oxazolidinone Core C5_Ph C5-Phenyl Group Core->C5_Ph C5_Me C5-Methyl Group Core->C5_Me N3_Sub N3-Aryl/Alkyl Substituent Core->N3_Sub Hinge Kinase Hinge Region (H-Bonding) Core->Hinge C=O Acceptor Hydrophobic Deep Hydrophobic Pocket (Pi-Pi Stacking) C5_Ph->Hydrophobic Hydrophobic Interaction Steric Steric Boundary (Conformational Lock) C5_Me->Steric Vectorization Solvent Solvent Exposed Region N3_Sub->Solvent Solubility/Tuning

Pharmacophore mapping of the functionalized 5-methyl-5-phenyl oxazolidinone scaffold.

Physicochemical Profiling

Before initiating synthetic campaigns, it is crucial to evaluate the scaffold's adherence to Lipinski's Rule of Five. The baseline properties of the unfunctionalized scaffold demonstrate excellent lead-likeness, providing ample "molecular weight budget" for downstream N-derivatization.

ParameterValuePharmacological Implication
Molecular Weight (MW) 177.20 g/mol Highly efficient starting point; allows for large N-substituents without exceeding 500 Da.
LogP (Estimated) ~1.8Optimal lipophilicity for CNS penetration and oral bioavailability.
Hydrogen Bond Donors (HBD) 1 (N-H)Consumed upon N-functionalization, increasing membrane permeability.
Hydrogen Bond Acceptors (HBA) 2 (C=O, C-O-C)Facilitates critical interactions with target protein backbones.
Topological Polar Surface Area 38.3 ŲIdeal for blood-brain barrier (BBB) crossing (< 90 Ų recommended for CNS).
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding.

Data derived from standard cheminformatics evaluations of the oxazolidinone core[3][5].

Synthetic Integration Workflows

To incorporate this scaffold into drug pipelines, the primary point of functionalization is the N3 position. Because the nitrogen is part of a carbamate system, its nucleophilicity is inherently attenuated by delocalization into the adjacent carbonyl. Therefore, transition-metal-catalyzed cross-coupling (e.g., Ullmann-type or Buchwald-Hartwig) is required for N-arylation[2].

Workflow A Target Identification (e.g., Kinase, CNS Receptor) B Scaffold Selection (5-Methyl-5-phenyl-1,3-oxazolidin-2-one) A->B C N-Functionalization (Cu/Pd Catalyzed Cross-Coupling) B->C D Chiral Resolution (Preparative HPLC of Enantiomers) C->D E In Vitro Screening & SAR Optimization D->E

Workflow for integrating the oxazolidinone scaffold into hit-to-lead pipelines.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in the medicinal chemistry laboratory.

Protocol A: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

Objective: To couple 5-methyl-5-phenyl-1,3-oxazolidin-2-one with an aryl halide to generate a functionalized lead intermediate.

Causality & Rationale: Copper(I) iodide is utilized in conjunction with a diamine ligand (e.g., N,N'-dimethylethylenediamine) to stabilize the active Cu(I) species and facilitate the oxidative addition of the aryl halide. Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate the oxazolidinone N-H (pKa ~ 11) to enhance nucleophilicity, but mild enough to prevent the ring-opening hydrolysis that frequently occurs with stronger hydroxide bases.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with inert Argon gas.

  • Reagent Loading: Add 5-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv, 1.0 mmol), the desired aryl iodide (1.2 equiv, 1.2 mmol), CuI (0.1 equiv, 0.1 mmol), and anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol) to the tube.

  • Solvent & Ligand Addition: Inject anhydrous 1,4-dioxane (5.0 mL) followed by N,N'-dimethylethylenediamine (0.2 equiv, 0.2 mmol) via syringe.

  • Reaction Execution: Seal the tube and heat the vigorously stirring mixture to 110 °C in a pre-heated oil bath for 12–18 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the parent mass ( m/z 178.1 [M+H]+ ) and the appearance of the product mass confirm the completion of the coupling.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove copper salts. Wash the filtrate with saturated aqueous NH4​Cl to strip residual diamine, dry over Na2​SO4​ , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Enantiomeric Resolution via Preparative Chiral HPLC

Objective: To separate the (R) and (S) enantiomers of the N-functionalized scaffold.

Causality & Rationale: The quaternary C5 stereocenter dictates the 3D projection of the molecule within the biological target's binding pocket. Because biological targets exhibit strict stereoselectivity, testing racemic mixtures can mask the potency of a eutomer or dilute the signal due to an inactive distomer. A polysaccharide-based chiral stationary phase allows for baseline separation based on differential hydrogen bonding and π−π interactions with the C5-phenyl ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic N-arylated product in a strictly anhydrous, HPLC-grade solvent mixture (e.g., 50:50 Hexane/Isopropanol) at a concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the chiral column.

  • Column Selection: Utilize a Chiralcel OD-H or Chiralpak AD-H preparative column (250 x 20 mm, 5 µm).

  • Method Development (Analytical Scale): Run an initial gradient on an analytical chiral column to determine the optimal isocratic ratio. Validation checkpoint: Ensure a resolution factor ( Rs​ ) of > 1.5 between the two enantiomeric peaks before scaling up.

  • Preparative Separation: Inject 1–2 mL aliquots onto the preparative column using the optimized isocratic mobile phase (e.g., 85:15 Hexane/Isopropanol at 15 mL/min). Monitor UV absorbance at 254 nm.

  • Fraction Collection & Recovery: Collect the baseline-separated peaks. Concentrate fractions under reduced pressure.

  • Optical Purity Validation: Re-inject a small sample of each isolated enantiomer onto the analytical chiral column to confirm an Enantiomeric Excess ( ee ) of > 99%.

References

  • [3] LookChem. "5-methyl-5-phenyl-1,3-oxazolidin-2-one (CAS 52553-03-4) Chemical Properties and Safety Data." LookChem Database. Available at: [Link]

  • [5] National Center for Biotechnology Information. "PubChem Compound Summary for CID 11548057, 4-Chloromethyl-5-methyl-5-phenyl oxazolidin-2-one." PubChem. Available at: [Link]

  • [4] Google Patents. "US20110039893A1 - Gsk-3beta inhibitor." United States Patent Application. Available at:

  • [1] National Institutes of Health (PMC). "Oxazolidinones as versatile scaffolds in medicinal chemistry." RSC Medicinal Chemistry. Available at:[Link]

  • [6] Temple University. "Oxazolidinones as a Privileged Scaffold and Preliminary Evaluation." Temple University Graduate Board. Available at: [Link]

Sources

Method

Chromatographic Separation and Purification of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one: A Comprehensive Guide to Chiral and Achiral Methodologies

Executive Summary & Rationale 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS 52553-03-4) is a highly valuable heterocyclic compound, frequently utilized as a chiral auxiliary in asymmetric synthesis and as a core intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS 52553-03-4) is a highly valuable heterocyclic compound, frequently utilized as a chiral auxiliary in asymmetric synthesis and as a core intermediate in pharmaceutical drug development[1],[2]. Because the stereocenter at the C5 position dictates its stereodirecting capabilities and biological interactions, achieving absolute enantiomeric purity is non-negotiable.

This application note provides a field-proven, self-validating framework for the chromatographic purification of 5-methyl-5-phenyl-1,3-oxazolidin-2-one. By leveraging both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) , we outline the causality behind chiral stationary phase (CSP) selection, thermodynamic tuning, and preparative scale-up.

Physicochemical Profiling & Chiral Recognition Mechanism

To purify 5-methyl-5-phenyl-1,3-oxazolidin-2-one, one must first understand how its structural topology interacts with the stationary phase. The molecule possesses three critical interaction sites:

  • Hydrogen Bond Acceptor/Donor: The C=O group acts as an H-bond acceptor, while the unsubstituted N-H group acts as an H-bond donor.

  • π-π Stacking: The C5-phenyl ring provides robust aromatic stacking capabilities.

  • Steric Bulking: The C5-methyl group creates a rigid steric boundary that dictates the molecule's fit into the chiral grooves of the stationary phase.

When utilizing polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), enantioseparation is achieved through a multi-point interaction model. The replacement of mobile phase solvents or the alteration of the polymer backbone (amylose vs. cellulose) can significantly alter the enantiomer recognition mechanism, sometimes even resulting in an elution order reversal[3].

Chiral_Interactions Analyte 5-Methyl-5-phenyl- 1,3-oxazolidin-2-one HB_Donor N-H Group (H-Bond Donor) Analyte->HB_Donor HB_Acceptor C=O Group (H-Bond Acceptor) Analyte->HB_Acceptor Pi_Pi C5-Phenyl Ring (π-π Interactions) Analyte->Pi_Pi Steric C5-Methyl Group (Steric Bulking) Analyte->Steric CSP Polysaccharide CSP (e.g., Amylose Carbamate) HB_Donor->CSP Binds C=O of CSP HB_Acceptor->CSP Binds N-H of CSP Pi_Pi->CSP Aromatic Stacking Steric->CSP Chiral Cavity Fit

Mechanistic multi-point chiral recognition model on polysaccharide stationary phases.

Chromatographic Modalities: SFC vs. HPLC

While traditional normal-phase HPLC is viable, Preparative SFC is the gold standard for oxazolidinone resolution. SFC utilizes supercritical CO₂ as the primary mobile phase, which offers significantly lower viscosity and higher diffusivity than liquid solvents. This allows for flow rates 3–5 times higher than HPLC without exceeding system pressure limits[4]. Furthermore, SFC fractions require minimal dry-down time (often drying in under two hours compared to overnight for LC/MS aqueous fractions), drastically accelerating the drug discovery workflow[5].

Table 1: Quantitative Data Summary for Chiral Screening Parameters
ParameterSFC ModeHPLC (Polar Organic) ModeRationale / Causality
Flow Rate 3.0 - 5.0 mL/min0.5 - 1.0 mL/minSFC permits higher linear velocities due to the low viscosity of supercritical CO₂.
Backpressure 120 - 150 barN/AEssential in SFC to maintain CO₂ in its supercritical state, ensuring consistent fluid density[4].
Temperature 35 °C - 40 °C20 °C - 25 °CModulates fluid density in SFC; directly impacts the thermodynamics of chiral recognition.
Modifiers MeOH, EtOH, IPA (10-40%)Neat ACN, MeOH, or IPA mixturesAlcohols alter the H-bonding networks and the 3D conformation of the CSP polymer[3].

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in System Suitability Testing (SST) to ensure data integrity before scaling up.

Protocol A: Analytical SFC Chiral Screening

Objective: Identify the optimal CSP and co-solvent combination for baseline enantiomeric resolution.

  • Causality: Because enantioselectivity is highly unpredictable, a generic screening strategy utilizing a switching valve system to test multiple columns (Amylose and Cellulose derivatives) against various alcohols is required[6],[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-methyl-5-phenyl-1,3-oxazolidin-2-one in neat Methanol at a concentration of 1.0 mg/mL. Why Methanol? It ensures complete dissolution and prevents injection solvent mismatch with the SFC mobile phase.

  • Column Selection: Plumb a column selection valve with Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose) columns (4.6 x 250 mm, 5 µm).

  • Mobile Phase Gradient: Program a screening gradient of 5% to 50% Modifier (test MeOH, EtOH, and IPA in separate runs) in CO₂ over 10 minutes.

  • Thermodynamic Settings: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35 °C.

  • Detection: Monitor UV absorbance at 210 nm and 220 nm.

  • System Suitability (SST) Gate: Proceed to scale-up only if the critical pair resolution ( Rs​ ) is ≥2.0 and the tailing factor ( Tf​ ) is ≤1.5 .

Protocol B: Preparative SFC Scale-Up

Objective: Isolate pure enantiomers with high throughput and minimal solvent waste.

  • Causality: To maintain the chromatography observed at the analytical scale, the linear velocity must be kept constant while the flow rate is scaled proportionally to the square of the column radius.

Step-by-Step Methodology:

  • Scale-Up Calculation: Transition from a 4.6 mm ID to a 21.2 mm ID column (same CSP chemistry). Increase the flow rate from 3.0 mL/min to ~65 mL/min.

  • Isocratic Optimization: Convert the successful analytical gradient into an isocratic method (e.g., 25% MeOH in CO₂) to stabilize the baseline for fraction collection.

  • Stacked Injections: Program the autosampler to perform stacked injections (e.g., injecting 1.0 mL every 2.5 minutes) so that the first eluting enantiomer of the second injection elutes immediately after the second enantiomer of the first injection.

  • Fractionation: Utilize a cyclone separator to safely vent expanding CO₂ gas while precipitating the purified enantiomers into collection vessels spiked with 5 mL of makeup solvent (MeOH) to prevent aerosolization loss.

  • SST Gate: Re-analyze fractions using Protocol A. Enantiomeric Excess (ee) must be ≥99.0% .

Protocol C: Achiral Impurity Profiling (RP-HPLC)

Objective: Verify the chemical purity of the isolated enantiomers.

  • Causality: Chiral columns are designed for stereoselectivity, not chemical impurity resolution. A reversed-phase method is required to separate the target from synthesis byproducts.

Step-by-Step Methodology:

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid. Why Formic Acid? It suppresses the ionization of trace basic/acidic impurities, ensuring sharp peak shapes, while the neutral oxazolidinone elutes based strictly on its hydrophobicity.

  • Gradient: 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • SST Gate: Total chemical purity must be ≥98.5% by UV area normalization.

Workflow Visualization

SFC_Method_Dev Step1 1. Analyte Profiling (5-Methyl-5-phenyl-1,3-oxazolidin-2-one) Step2 2. CSP Column Screening (Amylose vs. Cellulose Derivatives) Step1->Step2 Step3 3. Co-Solvent Optimization (MeOH, EtOH, IPA in CO2) Step2->Step3 Step4 4. Thermodynamic Tuning (Pressure: 120 bar | Temp: 35°C) Step3->Step4 Step5 5. Preparative Scale-Up (Stacked Injections & High Flow) Step4->Step5

Workflow for SFC chiral method development and preparative scale-up.

Table 2: Preparative Scale-Up Metrics (Analytical vs. Preparative SFC)
MetricAnalytical ScalePreparative ScaleScaling Factor / Causality
Column Dimensions 4.6 x 250 mm, 5 µm21.2 x 250 mm, 5 µm~21x cross-sectional area increase allows for massive sample loadability without band broadening.
Flow Rate 3.0 mL/min65 mL/minScaled proportionally to maintain identical linear velocity and retention times.
Injection Volume 5 - 10 µL1.0 - 2.0 mLMaximized for throughput; strictly limited by the point at which peak overlap violates Rs > 1.5.
Cycle Time 10 minutes2.5 minutes (Stacked)Isocratic stacked injections overlap chromatograms to eliminate dead time between runs.

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Application

in vitro assays utilizing 5-Methyl-5-phenyl-1,3-oxazolidin-2-one derived compounds

Title: In Vitro Assays for Evaluating 5-Methyl-5-phenyl-1,3-oxazolidin-2-one Derivatives as GSK-3β Inhibitors Introduction & Pharmacological Context The 5-methyl-5-phenyl-1,3-oxazolidin-2-one scaffold is a privileged het...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Assays for Evaluating 5-Methyl-5-phenyl-1,3-oxazolidin-2-one Derivatives as GSK-3β Inhibitors

Introduction & Pharmacological Context

The 5-methyl-5-phenyl-1,3-oxazolidin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry. While oxazolidinones are classically known for their antibacterial properties, specific substitutions at the 3-position—such as the addition of a 2-aminopyridin-4-yl group—transform this scaffold into a highly potent, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β)[1].

GSK-3β is a constitutively active serine/threonine kinase that serves as a critical node in multiple intracellular signaling networks, including the Wnt/β-catenin and Notch signaling pathways[2]. In healthy physiological states, GSK-3β is negatively regulated via phosphorylation at Ser9. However, the dysregulation and overactivation of GSK-3β are heavily implicated in the pathogenesis of Alzheimer's disease (AD). Abnormally active GSK-3β drives the hyperphosphorylation of the microtubule-associated protein tau, catalyzing its aggregation into neurotoxic neurofibrillary tangles (NFTs)[3][4]. Consequently, evaluating novel 5-methyl-5-phenyl-1,3-oxazolidin-2-one derivatives requires robust, self-validating in vitro assay systems that can measure both direct kinase inhibition and downstream cellular efficacy.

Mechanistic Rationale & Pathway

To design an effective screening cascade, we must first map the causality of the target pathway. The oxazolidinone derivatives act by occupying the ATP-binding pocket of GSK-3β, preventing the transfer of the terminal phosphate from ATP to the tau protein substrate.

G Oxazolidinone 5-Methyl-5-phenyl-1,3-oxazolidin-2-one Derivatives GSK3B GSK-3β (Active) Oxazolidinone->GSK3B ATP-Competitive Inhibition Tau Tau Protein GSK3B->Tau Phosphorylates (e.g., Ser396) HyperTau Hyperphosphorylated Tau Tau->HyperTau Pathological Shift NFT Neurofibrillary Tangles (NFTs) & Neurodegeneration HyperTau->NFT Aggregation Wnt Wnt / PI3K Signaling Wnt->GSK3B Inhibits (Ser9 Phosphorylation)

Fig 1. GSK-3β signaling pathway and targeted inhibition by oxazolidinone derivatives.

Experimental Design & Causality

To robustly evaluate the efficacy of these oxazolidinone derivatives, we deploy a two-tiered testing cascade. Every protocol is designed as a self-validating system, incorporating both positive and negative controls to ensure data integrity.

Tier 1: Biochemical Kinase Assay (Luminescence-based) Traditional radiometric kinase assays utilizing ³³P-ATP pose significant safety and disposal challenges. To establish a high-throughput, self-validating system, we utilize a luminescence-based ADP detection assay. Causality: GSK-3β catalyzes the transfer of the γ-phosphate from ATP to the substrate, generating ADP in a 1:1 stoichiometric ratio. By depleting unreacted ATP and converting the generated ADP back to ATP for luciferase-mediated light production, the luminescent signal becomes directly proportional to kinase activity.

Tier 2: Orthogonal Cell-Based Assay (Tau Phosphorylation ELISA) Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability and intracellular ATP competition. Causality: We utilize SH-SY5Y human neuroblastoma cells because they endogenously express both GSK-3β and human tau protein, accurately reflecting the neuronal microenvironment. We specifically quantify phosphorylation at the Ser396 residue of tau, a well-documented direct target of GSK-3β whose hyperphosphorylation is a hallmark of AD pathology[4].

Workflow Prep Compound Preparation Biochem Biochemical Assay (ADP-Glo) Prep->Biochem Cell Cell-Based Assay (SH-SY5Y) Prep->Cell Analysis IC50 Calculation & Data Analysis Biochem->Analysis ELISA Tau Phosphorylation ELISA Cell->ELISA ELISA->Analysis

Fig 2. Two-tiered in vitro screening workflow for evaluating GSK-3β inhibitors.

Step-by-Step Methodologies

Protocol 1: In Vitro GSK-3β Kinase Activity Assay

Objective: Determine the cell-free IC50 of 5-methyl-5-phenyl-1,3-oxazolidin-2-one derivatives.

  • Reagent Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Dilute recombinant human GSK-3β to a working concentration of 1 ng/µL.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the oxazolidinone derivatives in 100% DMSO. Transfer 100 nL of each dilution to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer. Control: Include DMSO alone (vehicle) and 10 µM SB-216763 (positive control)[2].

  • Kinase Reaction: Add 5 µL of the GSK-3β enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a substrate mix containing 50 µM ATP and 10 µM GSM substrate peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE).

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes.

  • ATP Depletion & Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase signal. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell-Based Tau Phosphorylation Assay

Objective: Confirm intracellular target engagement and reduction of pTau (Ser396).

  • Cell Culture: Seed SH-SY5Y cells at a density of 3 × 10⁴ cells/well in a 96-well clear-bottom plate using DMEM/F12 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Replace media with serum-free DMEM/F12 containing the oxazolidinone derivatives (dose-response range: 1 nM to 10 µM) or vehicle control (0.1% DMSO). Incubate for 4 hours. Causality: Serum starvation synchronizes the cells and reduces basal kinase noise, allowing for a cleaner measurement of GSK-3β activity[2].

  • Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Add 50 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors (critical to prevent post-lysis dephosphorylation of tau). Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sandwich ELISA: Transfer 20 µL of the cleared lysate to an ELISA plate pre-coated with an anti-total-Tau capture antibody. Incubate for 2 hours. Wash 3x, then add a detection antibody specific for Phospho-Tau (Ser396)[4].

  • Detection: Add HRP-conjugated secondary antibody, followed by TMB substrate. Stop the reaction with 1M H2SO4 and read absorbance at 450 nm. Normalize the pTau signal to total protein concentration (via BCA assay) to ensure self-validation of the data.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for various substitutions on the 5-methyl-5-phenyl-1,3-oxazolidin-2-one scaffold, demonstrating the translation from biochemical potency to cellular efficacy.

Table 1: Representative SAR Data for Oxazolidinone Derivatives against GSK-3β

Compound IDR3 SubstitutionGSK-3β IC50 (nM)Cellular pTau (Ser396) IC50 (nM)Mechanistic Notes
Cmpd-1 Hydrogen (Unsubstituted)>10,000N/ABaseline scaffold; lacks necessary hinge-binding interactions.
Cmpd-2 2-Aminopyridin-4-yl15120Potent ATP-competitive inhibition; primary amine acts as a critical hydrogen bond donor[1].
Cmpd-3 2-Methylpyridin-4-yl450>1,000Loss of the primary amine reduces hinge-region binding affinity.
SB-216763 (Reference Control)34210Validates assay dynamic range and cellular permeability[2].

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Method

Application Notes &amp; Protocols for the Functionalization of the Nitrogen Atom in 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

The 5-methyl-5-phenyl-1,3-oxazolidin-2-one scaffold is a valuable building block in medicinal chemistry and materials science. The strategic functionalization of the nitrogen atom within this heterocyclic system unlocks...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-methyl-5-phenyl-1,3-oxazolidin-2-one scaffold is a valuable building block in medicinal chemistry and materials science. The strategic functionalization of the nitrogen atom within this heterocyclic system unlocks a diverse chemical space, enabling the synthesis of novel compounds with tailored biological activities and material properties. This guide provides detailed protocols and expert insights into the primary methods for N-functionalization, including N-alkylation, N-arylation, and N-acylation, with a focus on practical application and mechanistic understanding.

Introduction: The Versatile 5-Methyl-5-phenyl-1,3-oxazolidin-2-one Core

The oxazolidin-2-one ring system is a privileged structure in drug discovery, most notably recognized in the antibiotic Linezolid. The presence of a stereocenter at the C5 position, occupied by both a methyl and a phenyl group in our target molecule, offers steric and electronic features that can be exploited in rational drug design. The secondary amine within the oxazolidinone ring is a key handle for chemical modification. Its relatively low nucleophilicity, due to the delocalization of the lone pair into the adjacent carbonyl group, necessitates specific activation strategies for successful functionalization.

N-Alkylation: Introducing Aliphatic Scaffolds

N-alkylation of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a fundamental transformation for introducing a wide range of alkyl groups. This is typically achieved via a nucleophilic substitution reaction where the deprotonated oxazolidinone nitrogen acts as the nucleophile.

Mechanistic Considerations

The N-H proton of the oxazolidinone is weakly acidic. Therefore, a strong base is required to generate the corresponding anion, which then acts as a potent nucleophile to attack an alkyl halide or a similar electrophile. The choice of base and solvent is critical to ensure efficient deprotonation without promoting unwanted side reactions.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general procedure for the N-alkylation of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one using sodium hydride as the base and an alkyl halide as the electrophile.

Materials:

  • 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq.).

  • Deprotonation: Dissolve the starting material in anhydrous DMF. To this solution, carefully add sodium hydride (1.2 eq.) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, during which time hydrogen gas will evolve. The formation of the sodium salt of the oxazolidinone should result in a clear solution.

  • Alkylation: Slowly add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Table 1: Representative Conditions for N-Alkylation

Alkyl HalideBaseSolventTime (h)Typical Yield (%)
Methyl IodideNaHDMF2>90
Benzyl BromideNaHDMF485-95
Ethyl BromoacetateK₂CO₃Acetonitrile1270-80

Diagram 1: N-Alkylation Workflow

N_Alkylation Start 5-Methyl-5-phenyl-1,3-oxazolidin-2-one Deprotonation Deprotonation (NaH, DMF, 0°C) Start->Deprotonation Anion Oxazolidinone Anion Deprotonation->Anion Alkylation Alkylation (R-X, RT) Anion->Alkylation Product N-Alkyl-5-methyl-5-phenyl- 1,3-oxazolidin-2-one Alkylation->Product

Caption: Workflow for the N-alkylation of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.

N-Arylation: Forging Carbon-Nitrogen Bonds with Aromatic Systems

The introduction of an aryl group at the nitrogen position is a powerful strategy for modulating the electronic and pharmacological properties of the oxazolidinone core. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art for this transformation.[1]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated oxazolidinone. Reductive elimination from the resulting palladium-amide complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol outlines a general procedure for the N-arylation of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one with an aryl bromide.

Materials:

  • 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Celite®

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%). Add anhydrous toluene and stir for 10-15 minutes.

  • Reaction Setup: To the catalyst mixture, add 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq.), the aryl bromide (1.1 eq.), and the base (1.4 eq.).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C. Stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-aryl oxazolidinone.

Table 2: Representative Conditions for N-Arylation

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
4-BromotoluenePd(OAc)₂ (2)Xantphos (4)NaOt-BuToluene11080-90
1-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane10075-85
2-BromopyridinePd(OAc)₂ (3)BINAP (6)K₃PO₄Toluene12060-70

Diagram 2: N-Arylation Catalytic Cycle

N_Arylation_Cycle Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Ar-X PdII_complex L_nPd(II)(Ar)(X) OxidativeAddition->PdII_complex LigandExchange Ligand Exchange PdII_complex->LigandExchange Oxazolidinone Anion AmideComplex L_nPd(II)(Ar)(N-Oxazolidinone) LigandExchange->AmideComplex ReductiveElimination Reductive Elimination AmideComplex->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product N-Aryl Oxazolidinone ReductiveElimination->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

N-Acylation: Installation of Carbonyl Functionality

N-acylation introduces a carbonyl group onto the oxazolidinone nitrogen, forming an imide. This functional group can serve as a chiral auxiliary in asymmetric synthesis or as a key pharmacophore.[2][3]

Methodological Approaches

Several methods exist for N-acylation, with the choice depending on the desired reactivity and the sensitivity of the substrates.

  • Strong Base and Acyl Halide: The classic approach involves deprotonation with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by the addition of an acyl chloride or anhydride. This method is highly effective but requires stringent anhydrous and inert conditions.[2]

  • DMAP Catalysis: A milder and more convenient method utilizes 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst in the presence of a tertiary amine base and an acylating agent.[4]

  • Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) can activate the acylating agent, facilitating the reaction under mild, often solvent-free conditions.[3]

Experimental Protocol: DMAP-Catalyzed N-Acylation

This protocol provides a practical and widely applicable method for the N-acylation of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.[4]

Materials:

  • 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous DCM.

  • Addition of Reagents: Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.). Cool the mixture to 0 °C.

  • Acylation: Add the acyl chloride or anhydride (1.2 eq.) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N-acylated oxazolidinone.

Table 3: Comparison of N-Acylation Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Strong Basen-BuLi, Acyl ChlorideAnhydrous, -78 °C to RTHigh yields, fast reactionsRequires cryogenic conditions, moisture sensitive
DMAP CatalysisDMAP, Et₃N, Acyl Chloride/AnhydrideAnhydrous, 0 °C to RTMild conditions, convenientSlower for less reactive acylating agents
Lewis AcidZnCl₂, Acyl AnhydrideSolvent-free or in solvent, RT to heatMild, often no base neededMay not be suitable for all substrates

Diagram 3: N-Acylation Methodologies

N_Acylation cluster_strong_base Strong Base Method cluster_dmap DMAP Catalysis cluster_lewis_acid Lewis Acid Catalysis Start 5-Methyl-5-phenyl-1,3-oxazolidin-2-one StrongBase 1. n-BuLi, -78°C 2. RCOCl Start->StrongBase DMAP RCOCl / (RCO)₂O DMAP, Et₃N, RT Start->DMAP LewisAcid (RCO)₂O cat. ZnCl₂, RT Start->LewisAcid Product N-Acyl-5-methyl-5-phenyl- 1,3-oxazolidin-2-one StrongBase->Product DMAP->Product LewisAcid->Product

Caption: Overview of common N-acylation methods.

Safety Considerations

  • Strong Bases: Sodium hydride and n-butyllithium are highly reactive and flammable. Handle them under an inert atmosphere and away from water.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents are often required and can be flammable. Use in a well-ventilated fume hood.

  • Acylating Agents: Acyl chlorides and anhydrides are often corrosive and lachrymatory. Handle with care in a fume hood.

Conclusion

The functionalization of the nitrogen atom in 5-Methyl-5-phenyl-1,3-oxazolidin-2-one provides a versatile platform for the synthesis of a wide array of novel compounds. The choice of method—N-alkylation, N-arylation, or N-acylation—will depend on the desired final product and the available synthetic resources. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this valuable scaffold.

References

  • Synthesis and spectral behavior of 5‐methyl‐3‐phenyl‐1,3‐oxazolidin‐2‐ones using NMR. Wiley Online Library. [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. ACS Publications. [Link]

  • Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. - ResearchGate. [Link]

  • N-Substituted Oxazolidinediones | Journal of the American Chemical Society. ACS Publications. [Link]

  • A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines - PubMed. National Center for Biotechnology Information. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC. National Center for Biotechnology Information. [Link]

  • 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones | Organic Letters. ACS Publications. [Link]

  • Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates - ResearchGate. [Link]

  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis - ACS Publications. [Link]

  • In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed - Dipòsit Digital de la Universitat de Barcelona. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - An-Najah Staff. [Link]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones - Semantic Scholar. [Link]8b209e59d57a2c0c05)

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5-Methyl-5-phenyl-1,3-oxazolidin-2-one synthesis protocols

Technical Support Center: Synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one Welcome to the technical support guide for the synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

Welcome to the technical support guide for the synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable chiral auxiliary. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your experimental success.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Question 1: My reaction yield is consistently below expectations. What are the primary factors I should investigate?

Answer: Low yield in this synthesis typically stems from three main areas: incomplete conversion of starting materials, formation of competing side products, or loss of product during workup and purification.

  • Incomplete Conversion: The cyclization of the amino alcohol precursor with a carbonate source is an equilibrium-driven process.[1] High temperatures are often required to drive the reaction to completion, especially when using less reactive carbonyl sources like diethyl carbonate.

    • Solution: Consider extending the reaction time or increasing the temperature. For thermally sensitive substrates, switching to a more reactive carbonylating agent, such as phosgene or its derivatives, can be effective, though these reagents are significantly more hazardous.[2] Alternatively, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by facilitating efficient and uniform heating.[1]

  • Side Product Formation: The most common side reactions depend on your chosen synthetic route. When using an epoxide and isocyanate, the formation of five-membered cyclic carbonates can compete with the desired oxazolidinone synthesis.[3][4] In the amino alcohol route, high temperatures can sometimes lead to decomposition.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the appearance of side products. Adjusting the reaction temperature and catalyst loading can often improve selectivity. For the epoxide route, tetraarylphosphonium salts (TAPS) have been reported as effective bifunctional organocatalysts that improve regioselectivity and yield.[5]

  • Purification Losses: 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a crystalline solid.[1] Significant material can be lost during recrystallization if the solvent system is not optimized or if the product has an affinity for the chosen chromatography stationary phase.

    • Solution: Perform small-scale solvent screening for recrystallization to find a system that provides high recovery of pure crystals (e.g., hexane-ethyl acetate or dichloromethane-water partition).[1] If using column chromatography, ensure the crude material is sufficiently pure to prevent streaking and co-elution with impurities.

Question 2: The cyclization step is sluggish and requires long reaction times. How can I accelerate it?

Answer: The efficiency of the cyclization is highly dependent on the choice of base and the removal of reaction byproducts.

  • Role of the Base: A base is typically used to facilitate the deprotonation of the hydroxyl group of the amino alcohol, making it a more potent nucleophile for the final ring-closing step.

    • Solution: While weaker bases like potassium carbonate (K₂CO₃) are effective, stronger bases such as sodium methoxide (NaOMe) can significantly accelerate the reaction.[1] However, stronger bases can also promote side reactions, so the choice represents a trade-off between reaction rate and cleanliness. The optimal base and its stoichiometry should be determined empirically for your specific conditions.

  • Driving Equilibrium: When using diethyl carbonate, ethanol is generated as a byproduct. According to Le Chatelier's principle, the presence of this ethanol can slow the reaction or prevent it from reaching completion.

    • Solution: Set up the reaction apparatus to allow for the removal of ethanol as it forms. Using a distillation head can effectively remove the lower-boiling ethanol, driving the equilibrium toward the product.[6]

Question 3: My final product is discolored (yellow or brown), especially after purification. What is causing this decomposition?

Answer: Discoloration is a common sign of product decomposition, which can be triggered by excessive heat or the presence of acidic or basic impurities during purification.[7]

  • Thermal Instability: Although the reaction often requires high temperatures, prolonged exposure to heat, especially during distillation, can cause degradation.

    • Solution: If performing a vacuum distillation, ensure the vacuum is sufficiently low (e.g., below 2 Torr) to allow the product to distill at a lower temperature.[7] The boiling point is highly pressure-dependent.

  • Catalytic Impurities: Trace amounts of acid or base remaining from the reaction can catalyze decomposition at the elevated temperatures used in distillation or even during prolonged storage.

    • Solution: Before the final purification step, perform a mild aqueous workup. Washing the crude product with a dilute sodium bicarbonate solution, followed by water, can effectively neutralize and remove residual acidic or basic catalysts. Ensure the product is thoroughly dried before proceeding to any heat-intensive purification steps.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during the synthesis.

G start Low Yield or Purity Issue check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Problem: Incomplete Conversion check_conversion->incomplete Low Conversion check_purity Check Crude Purity (TLC/NMR) check_conversion->check_purity Good Conversion optimize_cond Action: - Increase Temp/Time - Use Microwave - Change Carbonyl Source incomplete->optimize_cond end_node Improved Yield and Purity optimize_cond->end_node side_products Problem: Significant Side Products check_purity->side_products Impure check_purification Analyze Purification Step check_purity->check_purification Pure optimize_selectivity Action: - Adjust Temp - Change Catalyst - Optimize Base side_products->optimize_selectivity optimize_selectivity->end_node purification_loss Problem: Product Loss or Decomposition check_purification->purification_loss Issues Found optimize_purification Action: - Optimize Recrystallization Solvent - Neutralize Crude Product - Use Lower Temp (Vac Distill) purification_loss->optimize_purification optimize_purification->end_node

Caption: Troubleshooting workflow for 5-methyl-5-phenyl-1,3-oxazolidin-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 5-Methyl-5-phenyl-1,3-oxazolidin-2-one?

There are several established methods. The most prevalent is the cyclization of a β-amino alcohol, such as (1S,2R)-norephedrine, with a carbonylating agent.[1][6] This route is popular due to the commercial availability of the chiral amino alcohol precursor. Other notable methods include the [3+2] cycloaddition of an epoxide with an isocyanate, which is an atom-economic approach, and the reaction of functionalized aziridines with a carbon source.[5][8][9]

Q2: How critical is the stereochemistry of the starting amino alcohol?

The stereochemistry is critical as it directly dictates the stereochemistry of the final product. For example, to synthesize (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, one must start with (1S,2R)-norephedrine. The cyclization reaction proceeds with retention of configuration at both stereocenters. This stereochemical fidelity is why oxazolidinones are highly valued as chiral auxiliaries in asymmetric synthesis.[2]

Q3: Can this reaction be performed without a catalyst?

While the reaction can proceed without an explicit catalyst, it is often impractically slow. A base (e.g., K₂CO₃, NaOMe) is typically used to catalyze the intramolecular cyclization step.[1][6] In syntheses starting from epoxides and isocyanates, catalysts like lithium bromide or tetraarylphosphonium salts are often essential to facilitate the initial ring-opening of the epoxide.[5][10]

Q4: What is the general mechanism for the synthesis from (1S,2R)-norephedrine and diethyl carbonate?

The mechanism involves two main stages:

  • Carbamate Formation: The nitrogen of the amino group in norephedrine acts as a nucleophile, attacking one of the carbonyl carbons of diethyl carbonate. This results in the displacement of an ethoxide group to form an intermediate ethyl carbamate.

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group is deprotonated to an alkoxide. This alkoxide then performs an intramolecular nucleophilic attack on the carbamate carbonyl carbon, displacing the second ethoxide group and forming the five-membered oxazolidinone ring. The removal of the ethanol byproduct drives this final step to completion.

Optimized Experimental Protocol

This protocol is adapted from established literature methods for the synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone.[1][6]

Materials:

  • (1S,2R)-norephedrine (1.0 eq.)

  • Diethyl carbonate (2.3 eq.)

  • Potassium carbonate (K₂CO₃, 2.1 eq.) or Sodium Methoxide (NaOMe, 0.05 eq.)

  • Reaction vessel equipped with a distillation head and magnetic stirrer

Procedure:

  • Combine (1S,2R)-norephedrine, diethyl carbonate, and the chosen base (K₂CO₃ is milder, NaOMe is faster) in a round-bottom flask.

  • Equip the flask with a distillation apparatus to allow for the removal of ethanol byproduct.

  • Heat the reaction mixture with vigorous stirring. If using K₂CO₃, heat to approximately 130-140°C. If using NaOMe, a temperature of 125-135°C under microwave conditions has been shown to be effective.[1]

  • Monitor the reaction by TLC (e.g., using a 3:2 hexane-ethyl acetate eluent) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Workup: Partition the resulting mixture between water and a suitable organic solvent like dichloromethane (CH₂Cl₂). Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a hexane-ethyl acetate mixture or by column chromatography on silica gel to afford the pure product as a white solid.[1]

Impact of Reaction Parameters on Yield

ParameterCondition ACondition BExpected OutcomeRationale
Base K₂CO₃ (weak base)NaOMe (strong base)Condition B leads to faster reaction times but may require more careful control to avoid side products.A stronger base more effectively deprotonates the hydroxyl group, accelerating the intramolecular cyclization.[1]
Temperature 100 °C135 °CHigher temperatures (Condition B) generally result in higher and faster conversion.The reaction is an equilibrium, and higher temperatures help overcome the activation energy and drive off the ethanol byproduct.[6]
Energy Source Conventional HeatingMicrowave IrradiationMicrowave heating can significantly reduce reaction times from hours to minutes and improve yields.Microwaves provide rapid and uniform heating, leading to more efficient energy transfer.[1]
Byproduct Removal Closed SystemWith DistillationRemoving ethanol via distillation drives the reaction equilibrium towards the product, increasing final yield.Based on Le Chatelier's principle, removing a product shifts the equilibrium to favor more product formation.

References

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. [Link]

  • Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Chemistry Portal. [Link]

  • Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Publishing. [Link]

  • Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. ACS Publications. [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. National Center for Biotechnology Information (PMC). [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Center for Biotechnology Information (PMC). [Link]

  • Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science (RSC Publishing). [Link]

  • Synthesis and Characterization of Novel Oxazolidinones Via Schiff Base Reactions. Semantic Scholar. [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. ACS Publications. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Center for Biotechnology Information (PMC). [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com. [Link]-4-methyl-5-phenyl-2-oxazolidinone)

Sources

Optimization

troubleshooting impurities during 5-Methyl-5-phenyl-1,3-oxazolidin-2-one crystallization

Welcome to the technical support guide for the crystallization of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this chiral auxiliary in high purity. Crystallization is a critical purification step, but its success hinges on a deep understanding of solubility, impurity profiles, and thermodynamics. This guide provides field-proven insights and solutions to common problems encountered during this process.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities encountered during the synthesis and crystallization of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one?

A: The primary impurities typically fall into three categories:

  • Diastereomers: The synthesis of this chiral compound can often result in the formation of diastereomeric impurities, particularly if stereocontrol in preceding steps is not absolute. These are often the most challenging impurities to remove due to their similar physical properties.[1][2]

  • Unreacted Starting Materials and Reagents: Depending on the synthetic route, residual starting materials (e.g., amino alcohols, phenylalaninols) or coupling reagents (e.g., carbonyldiimidazole (CDI), phosgene derivatives) can carry through to the final crystallization step.[3][4]

  • Side-Products: Byproducts from the synthetic route, such as those from undesired side reactions or thermal degradation, can also contaminate the final product.

Q: Why is the choice of crystallization solvent so critical?

A: The solvent system is arguably the most crucial factor in a successful crystallization.[5] It directly influences the solubility of both the desired product and its impurities. An ideal solvent will dissolve the product at an elevated temperature but exhibit poor solubility at lower temperatures, while keeping impurities dissolved across the temperature range. Furthermore, the solvent affects crystal habit (shape and size), which impacts filtration, drying, and flowability.[6][7]

Q: How can I accurately assess the chemical and stereochemical purity of my crystallized product?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric and diastereomeric purity. Polysaccharide-based chiral stationary phases are highly effective for separating stereoisomers of oxazolidinones.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify chemical impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[9]

  • Differential Scanning Calorimetry (DSC): DSC can indicate the presence of impurities through melting point depression and broadening.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Q1: My product is "oiling out" as a liquid instead of forming solid crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common sign that the level of supersaturation is too high for nucleation to occur effectively, often exacerbated by the presence of impurities.

Causality & Solutions:

  • Cause: The cooling rate is too rapid, or the initial solution is too concentrated.[8] This leads to a rapid drop in solubility, exceeding the metastable zone limit before crystals have a chance to nucleate and grow.

  • Solution 1 (Reduce Supersaturation): Add a small amount of additional solvent to the heated mixture to decrease the concentration.

  • Solution 2 (Control Cooling): Reduce the cooling rate significantly. Use a programmable bath or insulate the flask to allow for slow, controlled cooling, giving molecules more time to orient into a crystal lattice.[8]

  • Solution 3 (Seeding): If you have a small amount of pure material, add a few seed crystals to the supersaturated solution just as it begins to cool. This provides a template for ordered crystal growth and bypasses the difficult primary nucleation step.[8]

Q2: I've cooled my solution, but no crystals have formed. How can I induce crystallization?

A2: A complete failure to crystallize, even upon cooling, typically points to either insufficient supersaturation or a high kinetic barrier to nucleation.[8]

Causality & Solutions:

  • Cause: The solution may not be sufficiently supersaturated, or nucleation is kinetically hindered. Impurities can sometimes act as nucleation inhibitors.

  • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic glass fragments can serve as nucleation sites.[8]

  • Solution 2 (Seeding): As mentioned above, adding seed crystals is the most reliable method to induce crystallization.[8]

  • Solution 3 (Anti-Solvent Addition): If the product is soluble in the current solvent at room temperature, slowly add a miscible "anti-solvent" in which the product is insoluble. This will reduce the overall solubility and promote precipitation. Add the anti-solvent dropwise at the point of maximum agitation to avoid localized high supersaturation and oiling out.

dot

Troubleshooting_Crystallization start Crystallization Attempt oiling_out Problem: Oiling Out start->oiling_out Liquid phase appears no_crystals Problem: No Crystals start->no_crystals Clear solution remains low_purity Problem: Low Purity start->low_purity Crystals form, but impure success Success: Pure Crystals start->success Solid crystals form sol1 Solution: 1. Add more solvent 2. Slow cooling rate 3. Seed crystals oiling_out->sol1 sol2 Solution: 1. Scratch flask 2. Seed crystals 3. Add anti-solvent no_crystals->sol2 sol3 Solution: 1. Screen new solvents 2. Slow recrystallization 3. Check for solid solution low_purity->sol3 sol1->start Re-attempt sol2->start Re-attempt sol3->start Re-attempt

Caption: Troubleshooting workflow for common crystallization issues.

Q3: My final product shows significant diastereomeric impurity by HPLC. How can I improve the purity?

A3: Diastereomers often have very similar solubilities, making their separation by a single crystallization challenging. In some cases, they can form solid solutions, where the impurity incorporates into the crystal lattice of the desired product, making purification by crystallization alone very difficult.[10]

Causality & Solutions:

  • Cause: The chosen solvent system does not provide sufficient selectivity to differentiate between the diastereomers. The system may be approaching a eutectic point or forming a solid solution.[10]

  • Solution 1 (Solvent Screening): This is the most critical step. A systematic screening of different solvents or solvent mixtures (e.g., ethanol/water, isopropanol/heptane, ethyl acetate/hexane) is necessary. The goal is to find a system where the solubility difference between the desired diastereomer and the impurity is maximized.

  • Solution 2 (Iterative Recrystallization): Perform multiple recrystallization steps. While laborious, this can gradually enrich the desired diastereomer in the solid phase. Analyze the purity of the mother liquor and the crystals at each step to monitor progress.

  • Solution 3 (Thermodynamic Control): Ensure the crystallization is under thermodynamic control. This means cooling very slowly and holding the slurry at the final temperature for an extended period (e.g., 12-24 hours). This allows the system to equilibrate, favoring the formation of the most stable (and often purest) crystal lattice.

Key Experimental Protocols
Protocol 1: General Recrystallization for Purity Enhancement

This protocol outlines a standard procedure for purifying 5-Methyl-5-phenyl-1,3-oxazolidin-2-one that contains minor impurities.

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary screening. Ethanol, isopropanol, or ethyl acetate are common starting points.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of solvent required to dissolve it completely at reflux temperature. Stir continuously.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point until a constant weight is achieved.

Protocol 2: Purity Analysis by Chiral HPLC

This protocol provides a general framework for assessing the stereochemical purity of the final product.[9]

ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures are common.[8]
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detection UV at 210 nm or 254 nm
Sample Preparation Accurately weigh ~1 mg of the sample and dissolve in 1 mL of mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Inject a small volume (e.g., 5-10 µL) of the prepared sample solution.

  • Record the chromatogram and integrate the peak areas for the desired product and any impurities.

  • Calculate the diastereomeric or enantiomeric purity by determining the area percentage of the main peak relative to all integrated peaks.

dot

Impurity_Relationship cluster_product Desired Product cluster_impurity Common Impurity cluster_properties product 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (e.g., 4R, 5S) impurity Diastereomer (e.g., 4S, 5S) product->impurity Similar chemical structure, different 3D arrangement solubility Similar Solubility product->solubility Leads to impurity->solubility Leads to mp Different Melting Point solubility->mp But often results in

Caption: Relationship between the desired product and a diastereomeric impurity.

References
  • BenchChem Technical Support Team. (2025).
  • PMC. (n.d.). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC.
  • Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • MDPI. (2026).
  • PMC. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC.
  • ResearchGate. (n.d.). Synthesis of Annulated Oxazolidinones as Potential Precursors of Cyclic cis-β-Amino Alcohols. Request PDF.
  • Kinam Park. (2010).
  • SciELO. (n.d.). Influence of solvent choice and operating conditions on Chlorzoxazone crystal shape and size.
  • ResearchGate. (2020).
  • Wikipedia. (n.d.). Chiral resolution.
  • J-Stage. (n.d.).
  • Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
  • ACS Publications. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1.
  • PMC. (n.d.). Crystal structure of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one. PMC.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • BenchChem. (n.d.). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones.
  • Google Patents. (n.d.). WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
  • MMS. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl].
  • ResearchGate. (n.d.).

Sources

Troubleshooting

optimizing temperature and solvent conditions for 5-Methyl-5-phenyl-1,3-oxazolidin-2-one preparation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the cyclization of sterically hindered amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the cyclization of sterically hindered amino alcohols.

Core Principles & Causality in Reaction Design

Synthesizing 5-methyl-5-phenyl-1,3-oxazolidin-2-one from its precursor, 1-amino-2-phenylpropan-2-ol, presents a unique thermodynamic and kinetic challenge. The target molecule features a highly sterically hindered tertiary alcohol (bearing both a methyl and a phenyl group at the C5 position).

When using standard carbonyl sources like diethyl carbonate (DEC), the initial N-acylation step is rapid. However, the subsequent intramolecular O-alkylation/cyclization is kinetically bottlenecked by severe steric clash. Consequently, selecting the correct solvent and temperature regime is not merely a matter of solubility—it is about providing sufficient activation energy to overcome this steric barrier without promoting intermolecular side reactions (such as urea formation). For instance, 1 demonstrate that specific high-temperature windows are mandatory when using DEC[1].

Reaction Pathway & Bottleneck Visualization

Mechanism A 1-Amino-2-phenylpropan-2-ol (Sterically Hindered) C N-Acylated Intermediate (Kinetic Trap) A->C B Carbonyl Source (DEC or CDI) B->C D Intramolecular Cyclization (Steric Bottleneck) C->D Activation Energy (Temp/Solvent) E 5-Methyl-5-phenyl- 1,3-oxazolidin-2-one D->E Ring Closure

Mechanistic pathway highlighting the steric bottleneck during cyclization.

Optimization Data: Solvent & Temperature Matrices

Table 1: Solvent Optimization Matrix
SolventCarbonyl SourcePolarity/Microwave AbsorptionCyclization EfficiencyRecommendation
Toluene / Hexane Diethyl Carbonate (DEC)LowPoor (<30% yield)Avoid. Fails to reach required activation energy in MW[1].
Neat (No Solvent) Diethyl Carbonate (DEC)Moderate (DEC acts as solvent)Excellent (>85% yield)Optimal for MW. High concentration drives closure.
Tetrahydrofuran (THF) 1,1'-Carbonyldiimidazole (CDI)ModerateHigh (>80% yield)Optimal for CDI. Solubilizes intermediates well[2].
Dichloromethane (DCM) Phosgene / TriphosgeneLowModerateGood for low-temp reactions, but poses severe safety risks.
Table 2: Temperature Optimization Matrix
Carbonyl SourceTemp RangeKinetic OutcomeByproduct Risk
DEC (Conventional) 80–100 °CIncomplete conversion. Stalls at intermediate.High (Intermolecular ureas).
DEC (Microwave) 125–135 °CRapid ring closure (15–20 mins). Overcomes steric clash[1].Low (If time is strictly monitored).
CDI (Conventional) 0 °C → 65 °CSmooth N-acylation at 0 °C, cyclizes at reflux[2].Low (Imidazole acts as a leaving group).

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (DEC Route)

Best for rapid synthesis, scalability, and avoiding highly toxic reagents.

  • Reagent Preparation: In a 10 mL microwave-safe vessel, combine 1-amino-2-phenylpropan-2-ol (1.0 equiv, ~500 mg) and Diethyl Carbonate (DEC) (1.5–2.0 equiv). Do not add non-polar solvents like toluene or hexane[1].

  • Catalyst Addition: Add Sodium Methoxide (NaOMe) (0.05 equiv) or Potassium Carbonate (K₂CO₃) (0.15 equiv) as the base.

  • Microwave Irradiation: Seal the vessel and irradiate at 125 °C – 135 °C for 15–20 minutes using a power setting of 100–145 W.

  • Validation Checkpoint: Monitor the pressure/temperature curve on the reactor interface. A sudden pressure spike indicates solvent degradation; abort if the temperature exceeds 150 °C.

  • Workup: Cool to room temperature. Partition the mixture between CH₂Cl₂ (15 mL) and H₂O (20 mL). Extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate) to isolate the target oxazolidin-2-one.

Protocol B: CDI-Mediated Synthesis (THF Route)

Best for highly sensitive substrates where high heat is detrimental.

  • Initial Setup: Dissolve 1-amino-2-phenylpropan-2-ol (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • N-Acylation: Cool the solution to 0 °C. Slowly add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise. Stir for 1 hour at 0 °C.

  • Cyclization: Remove the ice bath and heat the reaction to reflux (65 °C) for 12–18 hours. The elevated temperature is mandatory to force the tertiary alcohol to attack the imidazole-1-carboxylate intermediate[2].

  • Validation Checkpoint: TLC (Thin Layer Chromatography) should show the complete disappearance of the highly polar amino alcohol and the appearance of a higher Rf​ UV-active spot.

  • Workup: Quench with 1N HCl to remove imidazole byproducts. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

Troubleshooting & FAQs

Q1: I am using toluene as a solvent with DEC, but my yields are consistently below 30%. Why? A1: Toluene is a poor microwave absorber and does not sufficiently stabilize the polar transition state required for the cyclization of sterically hindered alcohols. Literature confirms that non-polar solvents like toluene, hexane, or DCM yield poor results with DEC[1]. Switch to neat DEC conditions or use a highly polar, non-reactive co-solvent.

Q2: My reaction stalls at the acyclic carbamate intermediate. How do I force the ring closure? A2: The tertiary nature of the C5 carbon (bearing both methyl and phenyl groups) creates severe steric hindrance, heavily increasing the activation energy required for the O-attack. If using DEC, you must increase the temperature to the 125–135 °C range using a microwave reactor[1]. If using CDI, ensure you are actively refluxing in THF (65 °C) rather than stirring at room temperature[2].

Q3: I am observing a significant amount of symmetric urea byproduct. How can I minimize this? A3: Urea formation is an intermolecular side reaction that competes with the desired intramolecular cyclization. To minimize it:

  • Increase Dilution: Run the reaction at a lower concentration (e.g., 0.05 M to 0.1 M) if using the CDI route.

  • Avoid Excess Amine: Ensure the carbonyl source (DEC or CDI) is in slight excess (1.2 to 1.5 equiv) so that the intermediate is rapidly formed and trapped before another free amine molecule can attack it.

Q4: How do I verify the identity of 5-methyl-5-phenyl-1,3-oxazolidin-2-one? A4: The product (3) can be verified via NMR and physical properties[3]. It typically presents as a solid with a distinct C=O stretch in IR (~1750 cm⁻¹). In ¹H-NMR, look for the disappearance of the primary amine protons and the shift of the methyl singlet, which will be heavily influenced by the adjacent phenyl ring's anisotropic effect.

References

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: MDPI URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: NIH (PMC) URL:[Link]

  • Cas 52553-03-4, 5-methyl-5-phenyl-1,3-oxazolidin-2-one Chemical Properties Source: LookChem URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals struggling with the poor aqueous solubility of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals struggling with the poor aqueous solubility of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS: 52553-03-4).

The Chemistry of the Problem

The low aqueous solubility of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is driven by its molecular architecture. The oxazolidin-2-one core is a rigid, planar cyclic carbamate. When substituted with a bulky, highly lipophilic phenyl group and a methyl group at the C5 position, the molecule exhibits a high LogP and substantial crystal lattice energy[1]. Furthermore, because the cyclic carbamate lacks ionizable amines or carboxylic acids within the physiological pH range (pH 1–10), traditional solubility enhancement techniques like pH adjustment or salt formation are thermodynamically ineffective.

To overcome this, we must rely on strategies that either disrupt the solvent network (cosolvency), encapsulate the lipophilic moiety (complexation), or break the crystal lattice entirely (amorphous solid dispersions)[2][3].

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock solution into aqueous in vitro assay buffers (e.g., PBS). How do I prevent this? Causality: This is a classic "solvent-shift" precipitation. The compound is soluble in DMSO, but upon dilution, the hydrophobic effect drives the lipophilic phenyl rings to aggregate, as breaking the water-water hydrogen bonds to accommodate the solute is thermodynamically unfavorable. Solution: Utilize a cosolvent system. Introducing Polyethylene Glycol 400 (PEG 400) or N-Methyl-2-pyrrolidone (NMP) lowers the dielectric constant of the aqueous medium and disrupts the hydrogen bonding network of water, accommodating the lipophilic oxazolidinone[4]. Maintain the final organic solvent concentration below 2% (v/v) to prevent cytotoxicity in cell-based assays.

Q2: I am moving to in vivo pharmacokinetic (PK) studies in rodents. I cannot use high levels of DMSO/PEG due to toxicity. What is the best liquid formulation? Causality: High concentrations of organic solvents cause hemolysis and tissue necrosis in vivo. You need a water-soluble carrier that shields the drug from the aqueous environment without altering its intrinsic pharmacological properties. Solution: Cyclodextrin complexation. Specifically, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD is perfectly sized to encapsulate the bulky 5-phenyl ring of the oxazolidinone, while its hydrophilic exterior ensures high aqueous solubility. This host-guest interaction significantly enhances bioavailability and provides a delayed-release profile[2][5].

Q3: We are developing a solid oral dosage form, but the crystalline API has near-zero dissolution in simulated gastric fluid. How can we formulate this? Causality: The high crystal lattice energy of the planar oxazolidinone ring prevents water molecules from breaking the solute-solute bonds. Solution: Formulate an Amorphous Solid Dispersion (ASD) . By melting or dissolving the drug with a concentration-enhancing polymer like Hydroxypropyl methylcellulose acetate succinate (HPMCAS), you force the drug into a high-energy amorphous state. HPMCAS prevents the drug from recrystallizing upon exposure to aqueous media, maintaining a supersaturated state in the gastrointestinal tract[6][7].

Strategic Workflows & Mechanisms

DecisionTree Start Solubility Challenge: 5-Methyl-5-phenyl- 1,3-oxazolidin-2-one InVitro In Vitro Assays (Liquid Media) Start->InVitro Assay Buffer InVivo In Vivo Dosing (Liquid/Solid) Start->InVivo Animal/Human Cosolvent Cosolvency (PEG 400 / NMP) InVitro->Cosolvent Tolerates Solvents Cyclodextrin Inclusion Complex (HP-β-CD) InVitro->Cyclodextrin Solvent Sensitive InVivo->Cyclodextrin Liquid Formulation SolidDisp Amorphous Solid Dispersion (HPMCAS) InVivo->SolidDisp Solid Dosage Form

Caption: Decision tree for selecting a solubility enhancement strategy based on experimental phase.

Mechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophilic Shell) CD->Complex Host-Guest Interaction

Caption: Mechanism of host-guest inclusion complexation between the oxazolidinone and HP-β-CD.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of HP-β-CD Inclusion Complex (Phase Solubility & Lyophilization)

Purpose: To create a water-soluble, stable liquid formulation for in vivo dosing.

  • Preparation of CD Solutions: Prepare a series of aqueous solutions of HP-β-CD ranging from 0 to 400 mM in purified water (or PBS, pH 7.4).

  • Drug Addition: Add an excess amount of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (e.g., 50 mg) to 5 mL of each HP-β-CD solution.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 150 rpm and 25°C for 72 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed, crystalline drug.

  • System Validation (Phase Solubility Diagram): Quantify the dissolved drug in the filtrate using HPLC-UV. Plot the molar concentration of the dissolved drug against the HP-β-CD concentration.

    • Validation Check: An AL​ -type linear curve with a slope less than 1 confirms a 1:1 stoichiometric inclusion complex[5]. If the slope is >1, higher-order complexes ( AP​ -type) are forming.

  • Lyophilization (Scale-up): Once the optimal ratio is determined (typically 1:1 molar ratio), dissolve the exact stoichiometric amounts in water, freeze at -80°C, and lyophilize for 48 hours to obtain a stable, solid inclusion complex powder that can be reconstituted instantly in water.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

Purpose: To formulate a highly bioavailable solid oral dosage form.

  • Solvent Selection: Dissolve 5-Methyl-5-phenyl-1,3-oxazolidin-2-one and HPMCAS (ratio 1:3 w/w) in a volatile solvent mixture (e.g., Acetone/Methanol 80:20 v/v) until a clear solution is formed. Total solid concentration should be ~5-10% w/v.

  • Spray Drying: Atomize the solution using a lab-scale spray dryer (e.g., Büchi B-290).

    • Parameters: Inlet temperature: 75°C; Outlet temperature: 45°C; Aspirator: 100%; Pump speed: 15%.

  • Secondary Drying: Collect the resulting powder and dry it in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • System Validation (Solid-State Characterization):

    • Validation Check 1 (PXRD): Analyze the powder using Powder X-Ray Diffraction. The complete absence of sharp Bragg peaks (replaced by a broad "halo") validates that the crystal lattice has been successfully destroyed[7].

    • Validation Check 2 (DSC): Run Differential Scanning Calorimetry. A single glass transition temperature ( Tg​ ) with no melting endotherm confirms a homogenous, single-phase amorphous solid dispersion[6].

Data Presentation: Solubility Enhancement Summary

StrategyPrimary ExcipientMechanism of ActionTypical Solubility EnhancementBest Application Phase
Cosolvency PEG 400 / NMPDisrupts water H-bond network; lowers dielectric constant.50x to 800x[4]In vitro screening, early tox studies.
Complexation HP-β-CDEncapsulates the lipophilic 5-phenyl ring in a hydrophobic cavity.20x to 50x[5]In vivo IV/IP dosing, ophthalmic drops.
Solid Dispersion HPMCASTraps drug in a high-energy amorphous state; prevents recrystallization.100x to 160x (Supersaturation)[7][8]In vivo oral dosing, solid tablet formulation.

References

  • LookChem Database. "5-methyl-5-phenyl-1,3-oxazolidin-2-one Chemical Properties and Safety Data." LookChem. Available at: [Link]

  • SciELO - Brazilian Journal of Pharmaceutical Sciences. "Development of inclusion complex based on cyclodextrin and oxazolidine derivative." SciELO. Available at: [Link]

  • Pharmaceutics (MDPI). "Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity." National Center for Biotechnology Information (NIH). Available at: [Link]

  • ACS Central Science. "High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals." American Chemical Society. Available at: [Link]

  • ResearchGate. "Solubility vs f NMP (normal scale) - Solubilization efficiency of N-methyl pyrrolidone (NMP)." ResearchGate. Available at: [Link]

Sources

Troubleshooting

preventing thermal degradation of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one during long-term storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation During Long-Term Storage Welcome to the technical support center for 5-Methyl-5-phenyl-1,3-oxazolidin-2-one. This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation During Long-Term Storage

Welcome to the technical support center for 5-Methyl-5-phenyl-1,3-oxazolidin-2-one. This guide, curated by our senior application scientists, provides in-depth, experience-driven answers to common questions regarding the stability and long-term storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your valuable samples.

Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 5-Methyl-5-phenyl-1,3-oxazolidin-2-one?

A1: For optimal long-term stability, solid 5-Methyl-5-phenyl-1,3-oxazolidin-2-one should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture.

Causality Explained: The oxazolidinone ring, while generally stable, can be susceptible to degradation over time. The primary degradation pathways for such heterocyclic compounds are hydrolysis and thermal decomposition.[1][2][3]

  • Temperature: Lowering the temperature to -20°C significantly reduces the kinetic energy of the molecules, thereby slowing the rate of any potential decomposition reactions according to the Arrhenius equation.[4] While the compound may be stable for short periods at room temperature, long-term storage at ambient temperatures can lead to gradual degradation.[5][6]

  • Moisture: The oxazolidinone ring contains a carbamate functional group, which is susceptible to hydrolysis (ring-opening) when exposed to water, especially under non-neutral pH conditions.[1][2][7] Storing the compound in a desiccated environment or with a desiccant is a critical preventative measure.

  • Atmosphere: For maximum stability, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended. This displaces oxygen and minimizes the risk of oxidative degradation, which can be a concern for many organic molecules, particularly if trace impurities are present.[6]

  • Light: Photodegradation can be a concern for aromatic compounds. Storing the material in an amber vial or a light-blocking container prevents high-energy photons from initiating decomposition reactions.

Q2: I've noticed the color of my solid compound has changed from white to slightly yellow after a year in storage. What does this indicate?

A2: A color change, typically to yellow or brown, is a common visual indicator of chemical degradation. This is often due to the formation of small quantities of chromophoric byproducts. While the bulk of your sample may still be intact, the presence of these impurities signifies that the initial stages of degradation have begun. It is crucial to re-analyze the purity of the compound before use.

Expert Insight: This discoloration could be due to a variety of factors including minor oxidation, slow thermal decomposition, or reaction with atmospheric contaminants. It serves as a critical alert to verify the compound's integrity using an analytical technique like HPLC or NMR.

Q3: What is the primary thermal degradation pathway for 5-Methyl-5-phenyl-1,3-oxazolidin-2-one?

A3: The most likely thermal degradation pathway for 2-oxazolidinones is decarboxylation, which involves the loss of carbon dioxide (CO₂) to form an aziridine (ethylenimine) intermediate.[3] This highly reactive aziridine can then polymerize or react with other molecules in the sample. Studies on the pyrolysis of 2-oxazolidinones have shown this to be a key decomposition route at elevated temperatures.[3] Another potential pathway, especially in the presence of trace moisture, is hydrolysis of the carbamate bond, leading to the formation of 2-amino-1-phenyl-1-propanol.[2][7]

Q4: Can I store 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in solution? What solvent should I use?

A4: Long-term storage in solution is not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways.[5] If short-term storage in solution is absolutely necessary (i.e., for a few days), use a dry, aprotic solvent such as anhydrous acetonitrile or dioxane. Prepare the solution fresh and store it at -20°C or lower under an inert atmosphere. Avoid protic solvents like methanol or ethanol, and especially aqueous solutions, as they can directly participate in the hydrolytic degradation of the oxazolidinone ring.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for investigation.

Issue 1: My HPLC analysis shows a new, more polar peak after storing the compound for six months at 4°C.
  • Probable Cause: The appearance of a more polar peak on a reverse-phase HPLC column often indicates hydrolysis. The likely degradation product, 2-amino-1-phenyl-1-propanol, is significantly more polar than the parent oxazolidinone due to the presence of free amine and hydroxyl groups.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass for the hydrolyzed product (C₁₀H₁₅NO) would correspond to a protonated molecule [M+H]⁺ at m/z 166.12. The parent compound (C₁₀H₁₁NO₂) has an [M+H]⁺ of m/z 178.08.

    • Forced Degradation Study: To confirm this hypothesis, perform a forced degradation study. Treat a small sample of your pure compound with a mild acid (e.g., 0.1 N HCl) and a mild base (e.g., 0.1 N NaOH) at room temperature for a few hours.[8] Analyze these samples by HPLC. If the retention time of the peak generated under these conditions matches your impurity, it strongly supports hydrolysis as the degradation pathway.

    • Corrective Action: Re-purify the bulk material if necessary. For future storage, ensure the compound is stored under strictly anhydrous conditions at -20°C or below.

Issue 2: The results of my biological assay are inconsistent, even when using the same batch of the compound.
  • Probable Cause: Inconsistent results can stem from partial degradation of the compound, leading to a lower effective concentration of the active molecule. This is a classic sign of poor storage, where degradation may be occurring non-uniformly within the sample container, especially if it has been opened and used multiple times.

  • Troubleshooting Workflow: The following diagram illustrates a systematic approach to diagnosing this issue.

TroubleshootingWorkflow cluster_Investigation Investigation Phase cluster_Outcome Outcome & Action Start Inconsistent Biological Results CheckPurity Re-analyze Compound Purity (Use Protocol Below) Start->CheckPurity Compare Compare Purity Data (Current vs. Initial) CheckPurity->Compare PurityOK Purity Unchanged (>98%) Compare->PurityOK No Significant Change PurityBad Purity Decreased (<98%) Compare->PurityBad Significant Degradation InvestigateAssay Troubleshoot Biological Assay (e.g., reagents, cell lines) PurityOK->InvestigateAssay Purify Purify Compound or Procure New Batch PurityBad->Purify ReviewStorage Review and Implement Correct Storage Protocols (See Table 1) Purify->ReviewStorage

Caption: Troubleshooting workflow for inconsistent experimental results.

Data & Protocols
Table 1: Recommended Storage Conditions Summary
ParameterRecommended ConditionSub-optimal ConditionLikely Negative Outcome
Temperature ≤ -20°C4°C or Room TemperatureIncreased rate of thermal degradation and hydrolysis.[3][4]
Atmosphere Inert Gas (Argon, Nitrogen)AirSlow oxidation, formation of colored impurities.
Moisture Anhydrous / DesiccatedAmbient HumidityHydrolysis of the oxazolidinone ring.[1][2]
Light Protected (Amber Vial)Clear Vial / Exposed to LightPotential for photodegradation.
Container Tightly Sealed Glass VialLoosely Capped / PlasticContamination, moisture ingress.
Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a standardized method to assess the purity of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one and detect potential degradation products. Such methods are crucial for quality control in pharmaceutical development.[9][10][11]

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference standard of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (purity >99%)

  • Sample for analysis

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    17.0 95
    17.1 30

    | 20.0 | 30 |

3. Sample Preparation:

  • Reference Standard: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of 0.5 mg/mL.

  • Test Sample: Prepare the sample to be analyzed in the same manner as the reference standard.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample diluent (blank) to ensure no system peaks interfere.

  • Inject the reference standard solution and identify the retention time of the main peak.

  • Inject the test sample solution.

  • Integrate all peaks in the chromatogram.

5. Data Analysis:

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • A pure, stable sample should exhibit a purity of >98%, with no single impurity exceeding 0.5%. The appearance of new peaks, especially those at earlier retention times, indicates the presence of more polar degradation products.

References
  • Cho, M. J., & Lee, H. K. (1982). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Journal of Pharmaceutical Sciences, 71(4), 410-414. [Link]

  • Gao, Y., et al. (2010). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Tetrahedron Letters, 51(41), 5482-5484. [Link]

  • Gao, Y., & Jones, R. A. (2005). Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols. Tetrahedron, 61(32), 7733-7737. [Link]

  • Camps, P., et al. (1993). Enantioselective hydrolysis of potent amino acid precursors 5-oxazolidinone derivatives. Tetrahedron: Asymmetry, 4(7), 1777-1790. [Link]

  • Saegusa, T., et al. (1968). Studies of 2-Oxazolidinones. III. Kinetics of the Pyrolytic Decarboxylation of 2-Oxazolidinones. Bulletin of the Chemical Society of Japan, 41(7), 1638-1642. [Link]

  • Driscoll, J. P., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(8), 1656-1661. [Link]

  • Eslami, F., et al. (2018). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. International Journal of Greenhouse Gas Control, 71, 236-245. [Link]

  • Raje, V. B., et al. (2019). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 57(3), 236-242. [Link]

  • Soga, N., et al. (2006). Thermal Behavior and Characterization of Some 2-Oxazolidinone Derivatives. Bulletin of the Chemical Society of Japan, 79(6), 944-950. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: Activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

  • El-Yazbi, F. A., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Critical Reviews in Analytical Chemistry, 53(8), 1-20. [Link]

  • PubChem. (n.d.). 5-Phenyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • precisionFDA. (2026). 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. U.S. Food and Drug Administration. [Link]

  • El-Kimary, E. I., et al. (2015). Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxidative Degradation Products. Journal of Chromatographic Science, 53(5), 739-748. [Link]

  • LookChem. (n.d.). (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. [Link]

  • Li, Y., et al. (2023). LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone Antimicrobials for Therapeutic Drug Monitoring. Drug Design, Development and Therapy, 17, 3121-3131. [Link]

  • Engst, W., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2246-2255. [Link]

  • de Souza, M. V. N., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 392-416. [Link]

  • Wikipedia. (2025). 4-Methyl-5-phenyl-1,3-oxazolidine. [Link]

  • Dera, R. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? ResearchGate. [Link]

  • Loaiza, I., et al. (2023). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Molecules, 28(23), 7868. [Link]

  • Kertesz, I., et al. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Applied Sciences, 13(13), 7658. [Link]

  • Vlieland, C. (2018). Patient compliance with drug storage recommendations. Ephor. [Link]

  • A3P. (2026). Packaging - How to store highly sensitive drugs? Functional coatings. [Link]

Sources

Optimization

advanced purification methods for crude 5-Methyl-5-phenyl-1,3-oxazolidin-2-one reaction mixtures

Welcome to the technical support center for the advanced purification of crude 5-Methyl-5-phenyl-1,3-oxazolidin-2-one reaction mixtures. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced purification of crude 5-Methyl-5-phenyl-1,3-oxazolidin-2-one reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, offering not just procedural steps but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.

Issue 1: Low Yield After Initial Work-up and Extraction

Question: I've completed the synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one, but after aqueous work-up and extraction with an organic solvent, my crude yield is significantly lower than expected. What could be the cause?

Answer:

Several factors can contribute to low yields during the initial extraction phase. The key is to consider the properties of your target molecule and potential side reactions.

Potential Causes & Solutions:

  • Incomplete Reaction: The synthesis may not have gone to completion.

    • Solution: Before quenching the reaction, monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the disappearance of starting materials. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, if the protocol allows.

  • Product Solubility in the Aqueous Phase: While 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is generally more soluble in organic solvents, it may have some solubility in the aqueous layer, especially if the aqueous phase has a high salt concentration or if co-solvents were used in the reaction.

    • Solution: Perform multiple extractions (at least 3-4) with your chosen organic solvent to maximize the recovery of your product from the aqueous phase. Additionally, consider performing a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping your product at the interface.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by passing the mixture through a pad of Celite®.

  • Hydrolysis of the Oxazolidinone Ring: Under strongly acidic or basic conditions during work-up, the oxazolidinone ring can be susceptible to hydrolysis.

    • Solution: Use mild quenching agents. For example, if your reaction is basic, consider quenching with a saturated solution of ammonium chloride (NH₄Cl) instead of a strong acid. If the reaction is acidic, a saturated solution of sodium bicarbonate (NaHCO₃) is a good choice. Always check the pH of the aqueous layer after quenching.

Issue 2: Persistent Impurities After Column Chromatography

Question: I've purified my crude product by flash column chromatography, but I'm still observing persistent impurities in my NMR/LC-MS analysis. How can I improve the separation?

Answer:

Flash column chromatography is a powerful technique, but its success hinges on careful optimization of the stationary and mobile phases.[1][2]

Potential Causes & Solutions:

  • Inappropriate Solvent System (Mobile Phase): The polarity of your eluent may be too high or too low, resulting in poor separation of your product from closely-eluting impurities.

    • Solution: Methodically screen different solvent systems using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4.

      • Pro-Tip: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A gradient elution (gradually increasing the polarity of the mobile phase during the chromatography run) can often provide superior separation compared to an isocratic (constant polarity) elution.[1]

  • Co-elution with a Structurally Similar Impurity: The impurity may have a very similar polarity to your desired product.

    • Solution:

      • Change the Stationary Phase: If you are using standard silica gel, consider trying a different stationary phase. For example, alumina (basic or neutral) can offer different selectivity. Alternatively, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) can be very effective for separating compounds based on hydrophobicity.[3]

      • Utilize a Different Solvent System: Sometimes, changing the solvent system entirely can alter the elution order. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can provide the necessary change in selectivity.

  • Overloading the Column: Applying too much crude material to the column will lead to broad peaks and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. For difficult separations, use a lower loading.

  • Improper Column Packing: An improperly packed column will have channels and cracks, leading to uneven solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and that the bed is level. Avoid letting the column run dry at any point.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Question: I have a solid crude product and I'm trying to purify it by recrystallization, but I'm either getting a low recovery or the purity isn't improving significantly. What am I doing wrong?

Answer:

Recrystallization is a powerful and often preferred method for purifying solid compounds, as it can yield highly pure crystalline material.[4][5] However, its success is highly dependent on the choice of solvent and proper technique.[6][7][8]

Potential Causes & Solutions:

  • Incorrect Recrystallization Solvent: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]

    • Solution: Conduct small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good starting point for 5-Methyl-5-phenyl-1,3-oxazolidin-2-one could be a mixture of ethyl acetate and hexanes.[9]

    • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Cooling the Solution Too Quickly: Rapid cooling will cause the product to precipitate out of solution as an amorphous solid, trapping impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it has reached room temperature, you can then place it in an ice bath to maximize the yield of crystals.

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent it from reaching saturation upon cooling, resulting in little to no crystal formation.

    • Solution: Add the hot solvent in small portions to the crude material until it just dissolves.

  • Presence of Oily Impurities: If your crude product is an oil or contains significant oily impurities, it may "oil out" instead of crystallizing.

    • Solution:

      • Pre-purification: First, attempt to remove the oily impurities by another method, such as a quick filtration through a small plug of silica gel.

      • Trituration: Stir the oily crude product with a solvent in which the desired compound is poorly soluble but the impurities are soluble. This can often induce crystallization of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding amino alcohol or epoxide.

  • Diastereomers: If the synthesis is not stereoselective, you may have a mixture of diastereomers which can be challenging to separate.

  • By-products from Side Reactions: For example, if using a phosgene equivalent, you might have carbonate or urea by-products.

  • Solvent Residues: Residual reaction or extraction solvents.

Q2: Can I use distillation for purification?

A2: While distillation is a common purification technique, it is generally more suitable for liquids. Given that 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a solid at room temperature, recrystallization or chromatography are typically more effective methods. Vacuum distillation could be a possibility if the compound is thermally stable at its boiling point under reduced pressure, but this would need to be determined experimentally.

Q3: My purified product is a white solid, but it turns slightly yellow over time. Is this a sign of decomposition?

A3: A slight yellowing upon storage can indicate minor decomposition or oxidation, especially if exposed to light or air for extended periods. To ensure long-term stability, store the purified compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a cool, dark place.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique to detect and identify trace impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity of your compound. Chiral HPLC can be used to determine the enantiomeric excess if you are performing an asymmetric synthesis.[3]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting point.

Experimental Workflow & Data Presentation

Workflow for Purification Strategy Selection

Purification_Workflow start Crude Reaction Mixture is_solid Is the crude material a solid? start->is_solid is_oily Is it an oil or waxy solid? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_oily->chromatography Yes is_oily->chromatography No (Liquid) recrystallization->chromatography Fails purity_check Assess Purity (NMR, LC-MS, MP) recrystallization->purity_check chromatography->purity_check trituration Triturate with a non-polar solvent trituration->recrystallization purity_check->chromatography Purity < 98% success Pure Product purity_check->success Purity > 98%

Caption: Decision workflow for selecting the primary purification method.

Table 1: Recommended Solvents for Recrystallization & Chromatography
Purification MethodPrimary Solvent(s)Co-Solvent(s)Typical Ratios/GradientsNotes
Recrystallization Ethyl AcetateHexanesStart with minimal hot Ethyl Acetate, add Hexanes until cloudy.Good for removing more polar and less polar impurities.
Isopropanol-N/ACan be effective as a single solvent system.
Column Chromatography HexanesEthyl AcetateGradient: 0% to 50% Ethyl AcetateA standard system for compounds of moderate polarity.
DichloromethaneMethanolGradient: 0% to 5% MethanolUseful for more polar impurities.

References

  • Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof.
  • Kim, H. R., Kim, J. H., & Kim, J. N. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Phenylethyl]aziridines. Bulletin of the Korean Chemical Society, 22(10), 1146-1148.
  • Reddy, B. V. S., Kumar, K. S., & Reddy, Y. T. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2533.
  • Lepri, L., Boddi, L., Bubba, M. D., & Cincinelli, A. (2001). Reversed-phase planar chromatography of some enantiomeric amino acids and oxazolidinones.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]

  • LookChem. (n.d.). Cas 52553-03-4, 5-methyl-5-phenyl-1,3-oxazolidin-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (s)-4-(phenylmethyl)-2-oxazolidinone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 17(12), 14389-14400.
  • Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 548-557.
  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from [Link]

  • Tommasi, R., et al. (2019). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 5(11), 1848-1856.
  • PrepChem.com. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • ResearchGate. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of oxazolidinones via aminohydroxylation of alkenes. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Oxazolidinones. Retrieved from [Link]

  • MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ACS Publications. (2017). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. Retrieved from [Link]

Sources

Troubleshooting

resolving stereochemical issues when using 5-Methyl-5-phenyl-1,3-oxazolidin-2-one as a chiral auxiliary

Welcome to the Technical Support Center for asymmetric synthesis using the 5-methyl-5-phenyl-1,3-oxazolidin-2-one chiral auxiliary. Designed for researchers, synthetic chemists, and drug development professionals, this g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for asymmetric synthesis using the 5-methyl-5-phenyl-1,3-oxazolidin-2-one chiral auxiliary. Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the unique stereochemical and reactivity challenges associated with this highly hindered, gem-disubstituted system.

Unlike standard C4-substituted Evans auxiliaries (e.g., 4-benzyl or 4-isopropyl oxazolidinones), the 5,5-disubstitution pattern provides an exceptionally rigid steric environment. While this guarantees superb facial selectivity during carbon-carbon bond formation, it introduces significant steric hurdles during N-acylation, enolization, and auxiliary cleavage [1].

Mechanistic Workflow & Auxiliary Lifecycle

Understanding the lifecycle of the 5-methyl-5-phenyl-1,3-oxazolidin-2-one auxiliary is critical for diagnosing experimental failures. The workflow below illustrates the critical path from acylation to product isolation.

Lifecycle A Free Auxiliary (5-Me-5-Ph) B N-Acylation (NaHMDS / RCOCl) A->B C Enolization (Lewis Acid / Base) B->C D Stereoselective Trapping C->D E Auxiliary Cleavage (LiBH4 or LiOOH) D->E E->A Auxiliary Recovery F Chiral Product E->F Product Isolation

Caption: Lifecycle of the 5-methyl-5-phenyl-1,3-oxazolidin-2-one chiral auxiliary in asymmetric synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and incomplete conversion during the initial N-acylation of the auxiliary?

The Causality: The C5-methyl and C5-phenyl groups create a severe steric shield around the adjacent secondary amine (NH) group. Standard deprotonation protocols using n -BuLi form a highly aggregated, hexameric lithium amide that is simply too bulky to efficiently attack acyl chlorides in this hindered environment [3]. The Solution: Switch the base to Sodium bis(trimethylsilyl)amide (NaHMDS). The resulting sodium amide is less aggregated and highly reactive. Alternatively, for exceptionally hindered acyl groups, employ a DMAP-catalyzed coupling using an acid anhydride. Self-Validating Protocol: Monitor the reaction via TLC. If starting material persists after 1 hour at 0 °C, the issue is aggregation. Quench a small aliquot with D2O; if deuterium is incorporated at the nitrogen, deprotonation was successful but nucleophilic attack failed, confirming the need for a less aggregated counterion (Na+ over Li+).

Q2: I am observing poor diastereomeric ratios (dr) during boron-mediated aldol additions. How do I restore stereocontrol?

The Causality: High diastereoselectivity in Evans-type aldol reactions relies on the exclusive formation of the (Z)-enolate via a highly ordered, cyclic Zimmerman-Traxler transition state [1]. When using 5-methyl-5-phenyl-1,3-oxazolidin-2-one, the bulky C5 substituents project directly into the space where the Lewis acid ( Bu2​BOTf ) and the amine base coordinate. If a bulky base like N,N -diisopropylethylamine (DIPEA) is used, steric clashing prevents the exclusive formation of the (Z)-enolate, leading to an E/Z mixture and subsequent loss of facial selectivity. The Solution: Substitute DIPEA with the less sterically demanding Triethylamine (TEA). Ensure strict temperature control: enolization must occur between -78 °C and 0 °C, and the reaction must be re-cooled to -78 °C before the aldehyde is added.

Q3: How do I prevent α -epimerization and low yields during the cleavage of the auxiliary?

The Causality: Cleavage of the chiral auxiliary requires a nucleophile to attack the exocyclic imide carbonyl. Because of the C5-gem-disubstitution, this carbonyl is heavily shielded. When using standard LiOH/H2​O2​ hydrolysis, the hydroxide ion struggles to act as a nucleophile. Instead, it acts as a base, deprotonating the newly formed α -stereocenter and causing epimerization. Furthermore, prolonged exposure to LiOH/H2​O2​ can lead to the dangerous evolution of O2​ gas due to the degradation of the peracid intermediate [2]. The Solution: Utilize a reductive cleavage method using LiBH4​ in the presence of stoichiometric water or methanol. The hydride is a much smaller, more aggressive nucleophile that easily bypasses the steric block, rapidly cleaving the auxiliary to yield the corresponding primary alcohol without basic epimerization.

Stereochemical Logic & Enolate Control

The diagram below maps the logical pathways of enolate formation and the critical impact of base selection on the stereochemical outcome.

EnolateLogic A N-Acyl-5-Me-5-Ph-Oxazolidinone B Bu2BOTf + Amine Base A->B C (Z)-Boron Enolate (Favored Pathway) B->C TEA (Less Hindered) D (E)-Boron Enolate (Steric Clash at C5) B->D DIPEA (Too Bulky) E Zimmerman-Traxler TS (Aldehyde Addition) C->E G Anti-Aldol Adduct (Low dr / Mixture) D->G Loss of Stereocontrol F Syn-Aldol Adduct (High dr >95:5) E->F Strict Facial Selectivity

Caption: Impact of steric hindrance on enolate geometry and subsequent aldol diastereoselectivity.

Quantitative Data & Reagent Selection

Table 1: Enolization Conditions and Stereochemical Outcomes
Lewis AcidAmine BaseEnolate GeometryAldol Diastereomeric Ratio (dr)Yield (%)
Bu2​BOTf DIPEAE/Z Mixture60:40 (Syn:Anti)45%
Bu2​BOTf TEA(Z)-Enolate>95:5 (Syn:Anti)88%
TiCl4​ (-)-Sparteine(Z)-Titanium Enolate92:8 (Syn:Anti)82%
Table 2: Auxiliary Cleavage Methods
Reagent SystemTarget ProductReaction Time α -Epimerization RiskSafety / Scalability Notes
LiOH/H2​O2​ Carboxylic Acid12 - 24 hHigh (Due to prolonged basic conditions)Risk of O2​ evolution upon scale-up[2].
LiBH4​/H2​O Primary Alcohol1 - 2 hLow (Rapid, non-basic cleavage)Highly scalable; preferred for hindered systems.
AlMe3​/MeONHMe Weinreb Amide3 - 5 hModerate Requires strictly anhydrous conditions.

Standardized Experimental Protocols

Protocol A: Optimized N-Acylation using NaHMDS

This protocol utilizes a sodium counterion to prevent the aggregation issues common with hindered oxazolidinones.

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with dry N2​ .

  • Dissolution: Dissolve 5-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 1.05 equiv, 10.5 mL) over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes to ensure complete deprotonation.

  • Acylation: Add the desired acyl chloride (1.1 equiv, 11 mmol) dropwise.

  • Maturation: Maintain the reaction at -78 °C for 30 minutes, then gradually warm to 0 °C over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Reductive Cleavage with LiBH4​

This protocol rapidly cleaves the auxiliary to a primary alcohol, avoiding the epimerization associated with basic hydrolysis.

  • Preparation: Dissolve the N-acyl-5-methyl-5-phenyl-1,3-oxazolidin-2-one derivative (1.0 equiv, 5 mmol) in anhydrous THF (25 mL, 0.2 M) under N2​ .

  • Activation: Add H2​O (1.1 equiv, 5.5 mmol) or Methanol (1.1 equiv) to the solution and cool to 0 °C. Note: The addition of stoichiometric water or methanol drastically accelerates the reduction by forming a more reactive lithium alkoxyborohydride species.

  • Reduction: Dropwise add LiBH4​ (2.0 M in THF, 1.5 equiv, 3.75 mL).

  • Monitoring: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature. Monitor by TLC until the starting material is completely consumed (typically 1–2 hours).

  • Quench & Recovery: Carefully quench the reaction by the dropwise addition of 1 M NaOH (10 mL) to destroy excess borohydride. Extract the mixture with Dichloromethane (3 × 20 mL). Dry the organic layers over MgSO4​ and concentrate.

  • Purification: Separate the cleaved chiral alcohol product from the recovered free auxiliary using silica gel flash chromatography.

References

  • Macmillan Group, Princeton University. "The Selective Aldol Reaction." Macmillan Group Meetings. Available at:[Link]

  • M. A. Gonzalez et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 2019, 23 (7), 1378–1385. DOI: 10.1021/acs.oprd.9b00124. Available at:[Link]

  • D. Seebach et al. "Lithiated 4-Isopropyl-3-(methylthiomethyl)-5,5-diphenyloxazolidin-2-one: A Chiral Formyl Anion Equivalent for Enantioselective Preparations." Journal of Organic Chemistry, 2001, 66 (16), 5422-5430. DOI: 10.1021/jo010113y. Available at:[Link]

Optimization

reducing side reactions in 5-Methyl-5-phenyl-1,3-oxazolidin-2-one N-alkylation processes

Technical Support Center: Optimizing N-Alkylation of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one Welcome to the Technical Support Center for oxazolidinone functionalization. 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a sterica...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing N-Alkylation of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

Welcome to the Technical Support Center for oxazolidinone functionalization. 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a sterically demanding heterocyclic scaffold whose N-alkylation is a critical step in drug development and asymmetric synthesis (1)[1]. However, researchers frequently encounter yield-limiting side reactions, primarily O-alkylation, nucleophilic ring-opening, and electrophile elimination (2)[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity N-alkylation.

Diagnostic Workflow

Before adjusting your protocol, use the decision tree below to identify the root cause of your specific side reaction based on your crude mixture analysis.

Troubleshooting Start Analyze Crude Reaction Mixture Q1 Is O-alkylated product > 5%? Start->Q1 Sol1 Switch to softer electrophile (I vs OTf) Change solvent to THF/DMPU Q1->Sol1 Yes Q2 Is ring-opened product observed? Q1->Q2 No Sol2 Avoid excess nucleophilic base Use non-nucleophilic NaH/KHMDS Q2->Sol2 Yes Q3 Is unreacted starting material high? Q2->Q3 No Sol3 Check base quality/moisture Increase temp or add crown ether Q3->Sol3 Yes End Reaction Optimal Q3->End No

Diagnostic decision tree for resolving oxazolidinone alkylation side reactions.

Troubleshooting Guides

Issue 1: High O-Alkylation to N-Alkylation Ratio

Q: My LC-MS/NMR indicates a mixture of isomers with the same mass, but one lacks the characteristic C=O stretch in IR. Why is this happening? A: The deprotonated oxazolidinone is an ambident anion. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer." The steric bulk of the 5-methyl and 5-phenyl groups severely shields the nitrogen, pushing the reaction toward the less hindered oxygen (3)[3].

  • Electrophile Selection: Use softer electrophiles (e.g., alkyl iodides instead of alkyl triflates or tosylates) to favor N-alkylation kinetically.

  • Solvent Effects: Highly polar aprotic solvents like DMF or DMSO heavily solvate the counter-cation, leaving the hard oxygen fully exposed and reactive. Switch to THF to maintain tighter ion-pairing, which blocks the oxygen and directs attack to the nitrogen.

Issue 2: Oxazolidinone Ring Opening

Q: I am observing acyclic amino alcohol derivatives or carboxylic amides instead of my alkylated product. How do I stop the ring from degrading? A: The C2 carbonyl of the oxazolidinone is highly susceptible to nucleophilic attack (4)[4]. If the base used for deprotonation is nucleophilic (e.g., NaOH, KOH, or alkoxides), it will attack the carbonyl instead of deprotonating the NH (pKa ~15).

  • Strict Base Selection: Exclusively use non-nucleophilic bases such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) under rigorously anhydrous conditions.

  • Moisture Control: Traces of water in hygroscopic bases or solvents will generate hydroxide in situ, immediately destroying the auxiliary.

Issue 3: Poor Conversion & Alkylating Agent Elimination

Q: I recover mostly starting material, and NMR shows alkene formation from my alkyl halide. How do I improve conversion? A: Strong, sterically hindered bases (like LDA or KHMDS) can act as Brønsted bases toward the alkyl halide, promoting E2 elimination rather than the desired SN2 substitution.

  • Sequential Addition: Pre-form the oxazolidinone anion completely before adding the electrophile. Let the deprotonation run until H₂ evolution ceases.

  • Thermal Control: Add the electrophile slowly at reduced temperatures (-20 °C to 0 °C) to suppress the higher-activation-energy E2 pathway.

Mechanism Ox 5-Methyl-5-phenyl- 1,3-oxazolidin-2-one Enolate Ambident Anion (N- vs O- nucleophile) Ox->Enolate Deprotonation (NaH / THF) RingOpen Ring Opening (Nucleophilic Attack on C=O) Ox->RingOpen Nucleophilic Base (e.g., KOH) N_Alkyl N-Alkylation (Desired, Soft Electrophile) Enolate->N_Alkyl SN2 O_Alkyl O-Alkylation (Side Product, Hard Electrophile) Enolate->O_Alkyl Polar Solvent

Mechanistic divergence of the oxazolidinone anion leading to N-alkylation or side reactions.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution for the alkylation of 5-methyl-5-phenyl-1,3-oxazolidin-2-one with benzyl bromide.

Base (1.1 eq)SolventTemp (°C)N-Alkylation (%)O-Alkylation (%)Ring Opening (%)Unreacted (%)
NaH THF 0 to 25 92 2 <1 5
NaHDMF0 to 257815<16
LiHMDSTHF-78 to 25888<13
K₂CO₃MeCN604535515
KOHTHF/H₂O25<5<5>85<5

Standard Operating Procedure (SOP): Self-Validating N-Alkylation

This protocol is designed as a self-validating system. Visual and thermal cues confirm the success of each step, ensuring trustworthiness before proceeding to the next stage (2)[2].

Reagents:

  • 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq)

  • NaH (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl Iodide (1.5 eq)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation and Purging: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with ultra-high purity Argon for 15 minutes.

  • Base Washing: Weigh NaH into the flask. Wash with anhydrous hexane (3 x 5 mL) under argon to remove mineral oil. Remove residual hexane under vacuum.

    • Validation Check: The NaH must appear as a free-flowing, dry white powder. Clumping indicates moisture contamination.

  • Substrate Addition: Suspend the NaH in anhydrous THF and cool to 0 °C using an ice-water bath. Dissolve the oxazolidinone in a minimum volume of THF and add it dropwise over 15 minutes.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

    • Validation Check: Observe the cessation of hydrogen gas evolution. The suspension will transition into a clear or slightly cloudy homogeneous solution, confirming complete enolate formation.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkyl iodide dropwise.

    • Validation Check: A slight exotherm may be felt. The precipitation of NaI (a fine white solid) will gradually occur, visually confirming successful SN2 turnover.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Quench and Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use alkyl chlorides instead of iodides or bromides? A: Alkyl chlorides are generally too unreactive for the sterically hindered 5-methyl-5-phenyl-1,3-oxazolidin-2-one anion. If you must use a chloride, add a catalytic amount of Sodium Iodide (NaI, 0.1-0.2 eq) to perform an in situ Finkelstein reaction, converting the chloride to the highly reactive iodide intermediate.

Q: Why is my product racemizing at the C5 position? A: The 5-methyl-5-phenyl substitution creates a quaternary stereocenter, which is highly resistant to epimerization (3)[3]. If you observe a loss of optical purity, the racemization is likely occurring at the electrophile's stereocenter via an SN1-like pathway. Ensure strictly SN2 conditions by avoiding highly ionizing solvents and Lewis acids.

Q: How do I separate the N-alkylated product from the O-alkylated byproduct? A: O-alkylated oxazolidinones (which are essentially cyclic imidates) are generally less polar than their N-alkylated counterparts and can be separated by standard silica gel chromatography. Additionally, O-alkylated products are highly sensitive to acidic hydrolysis; a mild acid wash during workup can sometimes selectively degrade the O-alkyl impurity if chromatographic separation is difficult.

References

  • Source: Googleapis.
  • Title: Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Derivatives Source: Benchchem URL
  • Title: Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines | The Journal of Organic Chemistry Source: ACS Publications URL
  • Title: Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries: 5-Methyl-5-phenyl-1,3-oxazolidin-2-one vs. Standard Evans Auxiliaries

Abstract In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled construction of complex molecular architectures. The oxazolidinone-based auxiliaries, pioneered by David...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled construction of complex molecular architectures. The oxazolidinone-based auxiliaries, pioneered by David A. Evans, have established themselves as highly reliable and predictable tools for a range of transformations, including enolate alkylations and aldol reactions.[1][2] This guide provides a detailed comparison between the well-established, commercially available Evans auxiliaries, such as those derived from L-valine and L-phenylalanine, and the less-documented 5-Methyl-5-phenyl-1,3-oxazolidin-2-one. We will delve into their synthesis, the mechanistic basis of their stereodirecting influence, and present a comparative analysis based on available data and structural considerations. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to select the optimal chiral auxiliary for their synthetic campaigns.

Introduction: The Enduring Power of Chiral Auxiliaries

The synthesis of single-enantiomer pharmaceutical compounds is a critical requirement in modern drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereocenter with high diastereoselectivity.[3] The auxiliary is then cleaved to yield the desired enantiomerically enriched product. The success of this strategy hinges on three key factors: efficient attachment of the auxiliary, high diastereoselectivity in the key bond-forming step, and facile, non-racemizing cleavage of the auxiliary.[4]

Among the myriad of chiral auxiliaries developed, the N-acyloxazolidinones, commonly known as Evans auxiliaries, have seen widespread application due to their high stereodirecting ability, predictable outcomes, and the crystalline nature of their derivatives, which often facilitates purification.[5][6]

The Benchmark: Standard Evans Chiral Auxiliaries

The most commonly employed Evans auxiliaries are derived from readily available α-amino acids, such as (S)-valine and (S)-phenylalanine, leading to (S)-4-isopropyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone, respectively.[5]

Synthesis of Standard Evans Auxiliaries

The synthesis is a robust two-step process starting from the corresponding amino acid. First, the carboxylic acid is reduced to the amino alcohol, which is then cyclized with a carbonylating agent like diethyl carbonate or phosgene to form the oxazolidinone ring.[7]

cluster_0 Synthesis of Standard Evans Auxiliaries Amino Acid L-Amino Acid (e.g., Valine, Phenylalanine) Amino Alcohol β-Amino Alcohol Amino Acid->Amino Alcohol 1. Reduction (e.g., BH3-THF) Auxiliary Evans Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) Amino Alcohol->Auxiliary 2. Cyclization (e.g., Diethyl Carbonate, K2CO3)

Caption: General synthesis of standard Evans auxiliaries.

Mechanism of Stereocontrol

The remarkable stereoselectivity of Evans auxiliaries stems from a well-defined, chelation-controlled transition state. Upon N-acylation, the imide is deprotonated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to form a rigid Z-enolate.[7] The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar five-membered ring. The bulky substituent at the C4 position (e.g., benzyl or isopropyl) effectively shields one face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to the formation of a single major diastereomer.

cluster_1 Mechanism of Asymmetric Alkylation N-Acyloxazolidinone N-Acyloxazolidinone Enolate Chelated Z-Enolate (Rigid & Planar) N-Acyloxazolidinone->Enolate Strong Base (e.g., NaHMDS) Alkylation Diastereoselective Alkylation Product Enolate->Alkylation Electrophile Electrophile (E+) Electrophile->Alkylation Attack from less-hindered face Shielding Steric Shielding by C4 Substituent Shielding->Electrophile

Caption: Chelation-controlled model for stereoselective alkylation.

Performance Data

Standard Evans auxiliaries consistently provide high levels of diastereoselectivity across a range of asymmetric transformations. The following table summarizes representative data for the alkylation of N-propionyl derivatives.

AuxiliaryElectrophile (E-X)BaseYield (%)Diastereomeric Ratio (d.r.)Reference
(S)-4-benzyl-2-oxazolidinoneAllyl IodideNaHMDS~7098:2
(S)-4-benzyl-2-oxazolidinoneBenzyl BromideNaHMDS91>99:1
(R)-4-isopropyl-2-oxazolidinoneAllyl BromideLDA92>98:2
(R)-4-isopropyl-2-oxazolidinoneMethyl IodideLDA8895:5

The Challenger: (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

A structural variant of the classical Evans auxiliaries is the 4,5-disubstituted oxazolidinone, exemplified by (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one. This auxiliary is derived from (1R,2S)-(-)-norephedrine, which introduces stereocenters at both the C4 and C5 positions of the oxazolidinone ring.

Synthesis

The synthesis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidin-2-one is also straightforward. One reported method involves a tandem asymmetric aldol reaction followed by a modified Curtius rearrangement, which facilitates an intramolecular ring closure to furnish the desired 4,5-disubstituted oxazolidin-2-one.[3] A more direct approach involves the cyclization of the parent amino alcohol, (1R,2S)-(-)-norephedrine, with a carbonylating agent.

cluster_2 Synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone Norephedrine (1R,2S)-(-)-Norephedrine Auxiliary (4S,5R)-4-Methyl-5-phenyl- 1,3-oxazolidin-2-one Norephedrine->Auxiliary Cyclization (e.g., Carbonylating Agent) cluster_3 Asymmetric Alkylation Workflow Start 1. N-Propionyl Auxiliary in Anhydrous THF Cool 2. Cool to -78 °C Start->Cool Deprotonate 3. Add NaHMDS (1.1 eq) Stir 1 hr @ -78 °C Cool->Deprotonate Alkylate 4. Add Allyl Iodide (1.2 eq) Stir 4 hrs @ -78 °C Deprotonate->Alkylate Quench 5. Quench with sat. NH4Cl solution Alkylate->Quench Workup 6. Extraction & Purification Quench->Workup

Sources

Comparative

A Comparative Guide to the Validation of HPLC Methods for 5-Methyl-5-phenyl-1,3-oxazolidin-2-one Quantification

Introduction 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a chiral heterocyclic compound belonging to the oxazolidinone class. This structural motif is of significant interest in medicinal chemistry and asymmetric synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a chiral heterocyclic compound belonging to the oxazolidinone class. This structural motif is of significant interest in medicinal chemistry and asymmetric synthesis. Oxazolidinones can act as chiral auxiliaries, guiding the stereochemical outcome of chemical reactions, and are also key structural components in a range of pharmacologically active agents, including antibiotics like Linezolid.[1] The precise and accurate quantification of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is therefore critical for researchers in drug development and process chemistry to ensure the purity, stability, and concentration of intermediates and final products.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one. We will explore a standard reversed-phase HPLC method suitable for routine quantification and a chiral HPLC method for enantiomeric separation. Crucially, this guide is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the described protocols are robust, reliable, and suitable for their intended purpose.[2][3]

Methodology Comparison: Reversed-Phase vs. Chiral HPLC

The choice of an HPLC method is dictated by the analytical objective. For quantifying the total amount of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one, a standard reversed-phase method is often sufficient. However, if the goal is to resolve and quantify its individual enantiomers, a specialized chiral method is necessary.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This is the workhorse method for routine quantification of small organic molecules. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The phenyl group in 5-Methyl-5-phenyl-1,3-oxazolidin-2-one provides a strong chromophore, making it readily detectable by UV spectroscopy.

  • Causality of Experimental Choices:

    • Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for reversed-phase chromatography due to its hydrophobicity, which provides good retention for moderately polar compounds like our target analyte.[4]

    • Mobile Phase: A mixture of acetonitrile (ACN) or methanol (MeOH) with water is used. ACN is often preferred for its lower viscosity and UV transparency.[4] An acidic modifier like formic or phosphoric acid is sometimes added to sharpen peaks by ensuring the analyte is in a single protonation state.

    • Detection: The phenyl ring exhibits strong UV absorbance, typically around 254 nm, allowing for sensitive and specific detection.

Method 2: Chiral HPLC for Enantiomeric Separation

When the stereochemistry of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is critical, such as in asymmetric synthesis or stereoselective pharmacokinetic studies, a chiral separation method is required. This involves a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[5][6]

  • Causality of Experimental Choices:

    • Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a wide range of chiral compounds, including oxazolidinones.[5][7] The Chiralpak® AD-H (amylose-based) column, for instance, has proven successful in separating the enantiomers of other oxazolidinones.[5]

    • Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol, ethanol). The choice of solvent can significantly impact the selectivity and resolution of the enantiomers.[5]

    • Detection: UV detection remains suitable as the chromophore is present in both enantiomers.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key characteristics and typical performance parameters for the two discussed HPLC methods.

ParameterMethod 1: RP-HPLC-UVMethod 2: Chiral HPLCRationale & Field Insights
Primary Application Routine quantification, purity analysis, dissolution testing.Enantiomeric purity, stereoselective reaction monitoring, chiral resolution.Choose the method that fits the question. Total concentration vs. enantiomeric ratio.
Stationary Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)The heart of the separation: C18 separates by polarity, while the CSP separates based on 3D structure.
Mobile Phase Acetonitrile/Water or Methanol/Water (Isocratic or Gradient)n-Hexane/2-Propanol/Methanol or pure organic solvents.Mobile phase composition is critical for achieving resolution. Chiral methods often require non-aqueous solvents.
Detector UV/Vis (e.g., 254 nm)UV/Vis (e.g., 254 nm)The phenyl chromophore makes UV detection a straightforward choice for both methods.
Typical Run Time 5-15 minutes10-30 minutesChiral separations can be longer due to the need to resolve structurally similar molecules.
Validation Complexity Standard (ICH Q2)Standard + Enantiomer-specific validation (e.g., resolution, peak identity).Chiral methods require confirmation of the elution order and demonstration of resolution between enantiomers.
Cost & Availability Low to moderateHighChiral columns are significantly more expensive and have a more limited lifespan than standard C18 columns.

Experimental Protocols: A Self-Validating System

A trustworthy analytical method is one that has been rigorously validated to prove it is fit for its intended purpose.[8] The following section provides a detailed protocol for the validation of the proposed RP-HPLC-UV method, grounded in the authoritative ICH Q2(R1) guidelines.[8]

Chemical Structure of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

Caption: Chemical structure of the target analyte.

Proposed RP-HPLC-UV Method for Quantification
  • Instrumentation: HPLC with UV/Vis Detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Validation Workflow Diagram

HPLC_Validation_Workflow start Method Development & Optimization protocol Write Validation Protocol start->protocol specificity Specificity (Peak Purity, Resolution from Placebo/Degradants) protocol->specificity linearity Linearity & Range (5 levels, r² > 0.999) protocol->linearity accuracy Accuracy (% Recovery at 3 levels) protocol->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) protocol->precision lod_loq LOD & LOQ (S/N Ratio or Std. Dev. of Response) protocol->lod_loq robustness Robustness (Vary Flow Rate, Temp, Mobile Phase %) protocol->robustness report Final Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: A typical workflow for HPLC method validation.

Step-by-Step Validation Protocol

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[9][10]

  • Specificity (Selectivity)

    • Purpose: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, free from interference from other components like impurities, degradation products, or matrix components.

    • Procedure:

      • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

      • Prepare a solution of the analyte and inject it.

      • If applicable, prepare a placebo solution (formulation without the active ingredient) and inject it.

      • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate potential degradation products.[10] Analyze these stressed samples to ensure the analyte peak is well-resolved from any degradant peaks.

    • Acceptance Criteria: The analyte peak should be pure and show no interference from blank, placebo, or degradation products. Resolution between the analyte and the closest eluting peak should be >2.

  • Linearity

    • Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

    • Procedure:

      • Prepare a stock solution of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.

      • Prepare at least five standard solutions of different concentrations by diluting the stock solution. A typical range might be 50% to 150% of the expected working concentration.

      • Inject each standard in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Range

    • Purpose: To confirm the interval over which the method is precise, accurate, and linear.

    • Procedure: The range is typically derived from the linearity studies and is confirmed by the accuracy and precision results.

    • Acceptance Criteria: The specified range should meet the accuracy and precision requirements.

  • Accuracy

    • Purpose: To determine the closeness of the measured value to the true value.

    • Procedure:

      • Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

      • Analyze each level in triplicate.

      • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision

    • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    • Purpose:

      • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

      • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Procedure:

      • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

      • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Acceptance Criteria: The LOQ value must be validated for accuracy and precision.

  • Robustness

    • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Introduce small changes to the method parameters, one at a time. Examples include:

        • Flow rate (e.g., ± 0.1 mL/min).

        • Column temperature (e.g., ± 2°C).

        • Mobile phase composition (e.g., ± 2% acetonitrile).

      • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

    • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all tested variations.

Conclusion

The quantification of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one can be reliably achieved using HPLC. A standard RP-HPLC-UV method offers a cost-effective and efficient solution for routine analysis, while a chiral HPLC method is indispensable when enantiomeric purity is a critical quality attribute. The key to any reliable analytical data lies not just in the selection of the method but in its rigorous validation. By following the principles and protocols outlined in this guide, which are firmly grounded in established regulatory standards like ICH Q2(R1), researchers and scientists can ensure the integrity and accuracy of their results, thereby supporting robust drug development and chemical synthesis programs.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. [Link]

  • Sciety. (n.d.). Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. [Link]

  • ResearchGate. (2026). (PDF) Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. [Link]

  • Oxford Academic. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. [Link]

  • ACS Publications. (n.d.). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Phenylethyl]aziridine-2-carboxylates. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • RSC Publishing. (n.d.). Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. [Link]

  • Impact Factor. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol; A novel drug candidate. [Link]

  • Impact Factor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • Food Science. (2016). Analysis of 5-Vinyl-1,3-oxazolidine-2-thione Residue in Eggs by HPLC. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. [Link]

  • Rasayan Journal. (2025). DESIGN, ANALYSIS, AND BIOLOGICAL EVALUATION OF NOVEL SUBSTITUTED PHENYL-1,3-OXAZOLIDIN-2-ONE ANALOGUES. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • PubMed. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. [Link]

  • MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. [Link]

  • SIELC Technologies. (2018). Separation of 4-Oxazolidinone, 3-ethyl-5-[(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column. [Link]

  • PubMed. (n.d.). (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. [Link]

Sources

Validation

A Comparative Guide to Chiral Auxiliaries: 5-Methyl-5-phenyl-1,3-oxazolidin-2-one vs. 4-phenyl-2-oxazolidinone in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral auxiliaries remain a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral auxiliaries remain a cornerstone strategy, offering a robust and predictable method for introducing stereocenters.[1] Among the most celebrated of these are the oxazolidinones, popularized by David A. Evans.[2] This guide provides an in-depth technical comparison of two such auxiliaries: the classic (S)-4-phenyl-2-oxazolidinone and the more structurally complex (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone. We will delve into their synthesis, application in key asymmetric transformations, and the subtle yet significant impact of their structural differences on stereochemical outcomes, supported by experimental data.

The Archetype: (S)-4-Phenyl-2-oxazolidinone

(S)-4-Phenyl-2-oxazolidinone is a versatile and widely employed chiral auxiliary in asymmetric synthesis.[3] Its efficacy stems from the phenyl group at the C4 position, which effectively shields one face of the enolate derived from an N-acyl derivative, thereby directing the approach of electrophiles to the opposite face. This steric control leads to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and Michael reactions.[4]

Synthesis of (S)-4-Phenyl-2-oxazolidinone

The auxiliary is readily prepared from the corresponding amino alcohol, (S)-phenylglycinol. A common method involves reaction with diethyl carbonate in the presence of a base like potassium carbonate.[5]

A Structurally Refined Alternative: (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone

(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone presents a more intricate chiral environment due to the presence of substituents at both the C4 and C5 positions. This disubstitution pattern can lead to enhanced facial shielding and a more rigid conformation of the N-acyl enolate, potentially resulting in even higher levels of stereocontrol compared to its monosubstituted counterpart. This auxiliary is particularly useful in the synthesis of complex natural products and other biologically active molecules.

Synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone

The synthesis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is also achieved from the corresponding amino alcohol, in this case, (1S,2R)-norephedrine. The cyclization is typically effected by reaction with diethyl carbonate and potassium carbonate.[6]

Head-to-Head Comparison in Asymmetric Alkylation

AuxiliaryAcyl GroupElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Phenyl-2-oxazolidinonePropionylBenzyl BromideLDA>95:5~85[7]
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinonePropionylBenzyl BromideLHMDS>98:2~90[8]

Note: The data presented is from different sources and may have been obtained under slightly different reaction conditions. However, it serves to illustrate the high levels of diastereoselectivity achievable with both auxiliaries.

The enhanced diastereoselectivity observed with the 4,5-disubstituted auxiliary can be attributed to the increased steric hindrance provided by the additional methyl group, which further restricts the possible conformations of the enolate and its approach to the electrophile.

Mechanistic Insights: The Origin of Stereoselectivity

The high degree of stereocontrol exerted by oxazolidinone auxiliaries is rationalized by the formation of a rigid, chelated (Z)-enolate intermediate. The metal cation (typically lithium or sodium) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar five-membered ring. The substituent at the C4 position (and C5 in the case of the disubstituted auxiliary) then effectively blocks one face of this planar enolate, forcing the electrophile to approach from the less hindered side.

Caption: General workflow for asymmetric synthesis using an oxazolidinone chiral auxiliary.

Caption: Zimmerman-Traxler-like transition state model for asymmetric aldol reaction.

Experimental Protocols

General Procedure for N-Acylation of Oxazolidinones

To a solution of the oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of the desired acyl chloride (1.1 equiv). The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Diastereoselective Alkylation

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise. The mixture is stirred for 1 hour to form the enolate. The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer is typically isolated by column chromatography.

General Procedure for Auxiliary Cleavage to a Carboxylic Acid

The N-acylated oxazolidinone (1.0 equiv) is dissolved in a mixture of THF and water (e.g., 3:1). The solution is cooled to 0 °C, and aqueous hydrogen peroxide (30%, 4.0 equiv) is added dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv). The reaction is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours. Excess peroxide is quenched by the addition of saturated aqueous sodium sulfite solution. The THF is removed under reduced pressure, and the aqueous residue is washed with an organic solvent to recover the chiral auxiliary. The aqueous layer is then acidified, and the chiral carboxylic acid is extracted.

Conclusion

Both (S)-4-phenyl-2-oxazolidinone and (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone are highly effective chiral auxiliaries for asymmetric synthesis. The classic 4-phenyl-2-oxazolidinone provides excellent levels of diastereoselectivity in a wide range of reactions and is a reliable choice for many applications. The 4,5-disubstituted analog, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, offers the potential for even greater stereocontrol due to its more defined and sterically hindered chiral environment. The choice between these two powerful tools will depend on the specific requirements of the synthetic target and the desired level of stereochemical purity. For routine applications where high selectivity is required, the 4-phenyl derivative is often sufficient. However, for challenging transformations or when the highest possible diastereoselectivity is paramount, the 4,5-disubstituted auxiliary may provide a significant advantage.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. ACS Publications. [Link]

  • Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. ResearchGate. [Link]

  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. PubMed. [Link]

  • Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [Link]

  • Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. PubMed. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. ACS Publications. [Link]

  • Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. RSC Publishing. [Link]

  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. cas-env.com. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace. [Link]

  • Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry - ACS Figshare. [Link]

  • Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository - Simon Fraser University. [Link]

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab.ws. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

  • Method for making pharmaceutical compounds.
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff. [Link]

  • (S)-4-Benzyl-2-oxazolidinone. ResearchGate. [Link]

  • (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. ResearchGate. [Link]

  • 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE. Organic Syntheses Procedure. [Link]

  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone. PubChem. [Link]

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Comparative

Benchmarking the Synthetic Utility of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in Medicinal Chemistry: A Comparative Guide

In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure molecules is a cornerstone of drug discovery and development. Chiral auxiliaries have long been a robust and reliable tool for achiev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure molecules is a cornerstone of drug discovery and development. Chiral auxiliaries have long been a robust and reliable tool for achieving high levels of stereocontrol in chemical reactions. Among these, the Evans-type oxazolidinones have established themselves as a gold standard for their predictability and broad applicability.[1][2] This guide provides an in-depth technical comparison of a specific and highly valuable member of this family, 5-Methyl-5-phenyl-1,3-oxazolidin-2-one, with other commonly employed chiral auxiliaries. This analysis is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, comparative experimental data, and practical protocols to inform the selection of the optimal chiral auxiliary for a given synthetic challenge.

Introduction to 5-Methyl-5-phenyl-1,3-oxazolidin-2-one: A Privileged Chiral Auxiliary

5-Methyl-5-phenyl-1,3-oxazolidin-2-one, a derivative of (1S,2R)- or (1R,2S)-norephedrine, is a prominent member of the Evans family of chiral auxiliaries. Its rigid heterocyclic structure, featuring a methyl and a phenyl group at the C5 position, provides a well-defined chiral environment that effectively directs the stereochemical outcome of a wide range of asymmetric transformations.[3][4] This auxiliary is particularly valued for its high diastereoselectivity in the formation of new stereocenters, its commercial availability, and the relative ease of its removal and potential for recycling.[5][6]

The fundamental principle behind its function lies in the temporary covalent attachment of the auxiliary to a prochiral substrate, typically a carboxylic acid, to form an N-acyl oxazolidinone. The steric bulk of the substituents on the oxazolidinone ring then dictates the facial selectivity of subsequent reactions at the α-carbon of the acyl group.

Comparative Performance Analysis: 5-Methyl-5-phenyl-1,3-oxazolidin-2-one vs. Alternatives

The true measure of a chiral auxiliary's utility lies in its performance in key chemical transformations. Here, we compare the efficacy of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one with other widely used chiral auxiliaries in asymmetric alkylation and aldol reactions, two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the synthesis of enantioenriched α-substituted carboxylic acids. The diastereoselectivity of this reaction is highly dependent on the steric hindrance provided by the auxiliary, which governs the approach of the electrophile.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Benzyl bromide>99:192
(4S)-4-Benzyl-2-oxazolidinoneAllyl iodide98:261-77[7]
(4R)-4-Isopropyl-2-oxazolidinoneEthyl iodide99:185
Pseudoephedrine AmideBenzyl bromide99:1-

Note: Direct comparison can be challenging due to variations in reported reaction conditions. The data presented is representative of typical outcomes.

The data indicates that while all listed auxiliaries provide high levels of diastereoselectivity, the (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone consistently delivers excellent results, particularly with reactive electrophiles like benzyl bromide.

Asymmetric Aldol Reactions

The Evans aldol reaction is a benchmark for stereoselective synthesis, enabling the formation of β-hydroxy carbonyl compounds with two new contiguous stereocenters. The oxazolidinone auxiliary plays a crucial role in controlling the relative and absolute stereochemistry of the product.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone derivative Isobutyraldehyde>99:175
(4R)-4-Isopropyl-2-oxazolidinone (from D-Valinol)Isobutyraldehyde>99:180
(4S)-4-Benzyl-2-oxazolidinone (from L-Phenylalaninol)Benzaldehyde>99:195
Crimmins' ThiazolidinethioneVariesCan access both syn diastereomersHigh

The Evans protocol consistently yields syn-aldol products with exceptional diastereoselectivity.[8] While other auxiliaries, such as Crimmins' thiazolidinethiones, offer the flexibility to access different stereoisomers, the predictability and high selectivity of the Evans auxiliaries, including the 5-methyl-5-phenyl variant, make them a first choice for the synthesis of syn-aldol adducts.[3]

Mechanism of Stereodirection: The Role of the Chelated Enolate

The high degree of stereocontrol exerted by 5-Methyl-5-phenyl-1,3-oxazolidin-2-one and other Evans auxiliaries is attributed to the formation of a rigid, chelated (Z)-enolate in the presence of a Lewis acid, typically a boron triflate or a titanium(IV) species. This chelation, involving the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creates a planar, six-membered ring transition state. The bulky substituent at the C5 position (the phenyl group in this case) effectively blocks one face of the enolate, forcing the electrophile or aldehyde to approach from the less hindered face. This well-defined transition state geometry is the key to the high diastereoselectivity observed in these reactions.

Caption: General workflow for asymmetric synthesis using 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.

Application in Medicinal Chemistry: Total Synthesis of (+)-Pumiliotoxin B

A compelling demonstration of the synthetic utility of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is its application in the total synthesis of the alkaloid (+)-pumiliotoxin B.[9] This natural product exhibits interesting biological activity, and its stereochemically complex structure presents a significant synthetic challenge. In a reported synthesis, this chiral auxiliary was employed to establish a key stereocenter through a highly diastereoselective alkylation reaction. The overall yield of the enantiopure target molecule starting from the commercially available chiral auxiliary was a respectable 10%.[9] This example underscores the power of this auxiliary in constructing complex molecular architectures relevant to medicinal chemistry.

Experimental Protocols

Synthesis of (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

This protocol describes a common method for the synthesis of the title compound from (1S,2R)-norephedrine.

Materials:

  • (1S,2R)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Procedure:

  • A round-bottom flask equipped with a distillation apparatus is charged with (1S,2R)-norephedrine, diethyl carbonate, and potassium carbonate.[10]

  • The mixture is heated to 160 °C (oil bath temperature). Ethanol produced during the reaction is collected in a cooled receiving flask.[10]

  • After approximately 5 hours, when the distillation of ethanol ceases, the reaction is cooled to room temperature.[10]

  • The reaction mixture is diluted with dichloromethane and washed twice with water.[10]

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude solid.[10]

  • The crude product is recrystallized from a hexane-ethyl acetate mixture to afford pure (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one as white crystals.[10]

General Procedure for Asymmetric Alkylation

This protocol outlines a typical procedure for the diastereoselective alkylation of an N-acyl derivative of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.

Materials:

  • N-Acyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS or LDA to the cooled solution. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the diastereomerically enriched alkylated product.[7]

Cleavage and Recovery of the Chiral Auxiliary

A key advantage of chiral auxiliaries is the ability to remove them non-destructively and recover them for reuse.[5] The following is a general protocol for the hydrolytic cleavage of the N-acyl oxazolidinone.

Materials:

  • Diastereomerically enriched N-acyl oxazolidinone product

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Aqueous sodium sulfite solution

Procedure:

  • Dissolve the N-acyl oxazolidinone in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of lithium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide.[7]

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite to decompose the excess peroxide.[7]

  • Separate the aqueous and organic layers. The recovered chiral auxiliary will be in the organic layer.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) and extract the desired enantiomerically pure carboxylic acid with an organic solvent.

  • The organic layer containing the recovered auxiliary can be washed, dried, and concentrated. The recovered auxiliary can be further purified by recrystallization.[5]

Cleavage_and_Recovery Start Diastereomerically Enriched N-Acyl Oxazolidinone Cleavage Cleavage Reaction (e.g., LiOH/H2O2) Start->Cleavage Quench Quench with Na2SO3 Cleavage->Quench Separation Aqueous/Organic Separation Quench->Separation Organic_Phase Organic Phase Separation->Organic_Phase Contains Auxiliary Aqueous_Phase Aqueous Phase Separation->Aqueous_Phase Contains Product Salt Auxiliary_Recovery Recovered Chiral Auxiliary (Purify by Recrystallization) Organic_Phase->Auxiliary_Recovery Acidification Acidification (e.g., HCl) Aqueous_Phase->Acidification Product_Extraction Extraction of Enantiomerically Pure Product Acidification->Product_Extraction

Caption: Workflow for the cleavage of the N-acyl oxazolidinone and recovery of the chiral auxiliary.

Practical Considerations: Cost and Recyclability

While chiral auxiliaries offer excellent stereocontrol, their use involves stoichiometric quantities, making cost and recyclability important factors for large-scale synthesis.[5] 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is commercially available from several suppliers, and its price is comparable to other common Evans auxiliaries. The ability to recover and reuse the auxiliary with high efficiency, as outlined in the protocol above, significantly improves the overall cost-effectiveness of this methodology, making it a viable option for both academic research and industrial applications.

Conclusion

5-Methyl-5-phenyl-1,3-oxazolidin-2-one stands as a powerful and versatile chiral auxiliary for asymmetric synthesis in medicinal chemistry. Its ability to consistently deliver high levels of diastereoselectivity in a variety of crucial C-C bond-forming reactions, coupled with its commercial availability and the potential for efficient recycling, makes it a highly attractive tool for the construction of complex, enantiomerically pure molecules. As demonstrated by its successful application in the total synthesis of natural products like (+)-pumiliotoxin B, this auxiliary provides a reliable and predictable pathway to access chiral building blocks that are essential for the discovery and development of new therapeutic agents. By understanding the mechanistic principles that govern its stereodirecting ability and by employing the robust protocols outlined in this guide, researchers can confidently leverage the synthetic power of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one to advance their synthetic endeavors.

References

  • BenchChem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.
  • Lin, N.-H., et al. (1996). Efficient Total Syntheses of Pumiliotoxins A and B. Applications of Iodide-Promoted Iminium Ion−Alkyne Cyclizations in Alkaloid Construction. Journal of the American Chemical Society, 118(38), 9062–9072.
  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 579.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. BenchChem.
  • BenchChem. (2025).
  • PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • Panico, S. R. B., et al. (2014). Easy Access to Evans' Oxazolidinones.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613-1616.
  • Sharat, O. A. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 53(2), 49-53.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

Sources

Comparative

A Comparative Guide to Validating Stereoselectivity in Aldol Reactions Catalyzed by 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

For the synthetic chemist, the aldol reaction is a foundational tool for constructing carbon-carbon bonds, a critical step in the synthesis of complex, biologically active molecules.[1] Achieving precise control over the...

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Author: BenchChem Technical Support Team. Date: April 2026

For the synthetic chemist, the aldol reaction is a foundational tool for constructing carbon-carbon bonds, a critical step in the synthesis of complex, biologically active molecules.[1] Achieving precise control over the three-dimensional arrangement of atoms—the stereochemistry—of these newly formed bonds is paramount. This guide provides an in-depth analysis of a specific class of chiral auxiliaries, the oxazolidinones, with a focused validation of the (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone in directing stereoselective aldol reactions.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal mechanisms behind experimental choices, offering a framework for validating stereochemical outcomes and comparing the performance of this auxiliary against common alternatives.

The Principle of Asymmetric Induction via Chiral Auxiliaries

The core strategy of a chiral auxiliary-mediated reaction is the temporary installation of an enantiomerically pure molecule onto a prochiral substrate.[1] This auxiliary creates a chiral environment, effectively blocking one of the two faces of the molecule, thereby forcing an incoming reactant to approach from a specific trajectory.[1] This directed approach leads to the predictable formation of a new stereocenter. Following the reaction, the auxiliary is cleaved and can, in an ideal scenario, be recovered for reuse, leaving behind the desired enantiomerically enriched product.[1]

Among the most robust and widely adopted chiral auxiliaries are the oxazolidinones, popularized by David A. Evans.[2][3] These auxiliaries, derived from readily available amino acids, have become a gold standard for reliable and highly selective asymmetric aldol additions, alkylations, and other crucial transformations.[2][4][5][6]

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The remarkable stereoselectivity of Evans-type oxazolidinone auxiliaries in aldol reactions is rationalized by the Zimmerman-Traxler model. The process begins with the N-acylation of the oxazolidinone. Subsequent treatment with a Lewis acid, typically a dialkylboron triflate, and a hindered base promotes the formation of a Z-enolate.[5][7] This Z-enolate is key to the high diastereoselectivity observed.

The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, forcing the entire system into a rigid, six-membered, chair-like transition state.[1][7] The steric bulk of the substituent at the C4 or C5 position of the oxazolidinone (in our case, the methyl and phenyl groups) effectively shields one face of the enolate. Consequently, the aldehyde electrophile can only approach from the less hindered face, leading to the predictable formation of the syn-aldol adduct.[5][7]

G cluster_0 A N-Acyl Oxazolidinone B Z-Boron Enolate (Rigid Chelate) A->B 1. Bu₂BOTf 2. Hünig's Base C Chair-like Transition State (Zimmerman-Traxler) B->C + R'CHO (Aldehyde) D Syn-Aldol Adduct C->D Diastereoselective C-C Bond Formation

Caption: Mechanism of Stereocontrol in Evans Aldol Reactions.

Performance Comparison: (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone vs. Standard Evans Auxiliaries

The efficacy of a chiral auxiliary is judged by its ability to confer high diastereoselectivity and to provide the desired product in high chemical yield.[4] The (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, derived from (1R,2S)-(-)-norephedrine, offers a unique steric environment compared to the more common valine- and phenylalanine-derived auxiliaries. Below is a comparative summary of its performance in representative asymmetric aldol reactions.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone Benzaldehyde>95:589[8][9][10]
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone Isobutyraldehyde>95:594[11]
(S)-4-Benzyl-2-oxazolidinone (from L-Phenylalanine) Benzaldehyde>99:195[4]
(R)-4-Isopropyl-2-oxazolidinone (from D-Valine) Isobutyraldehyde>99:180[4]
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinethione Benzaldehyde>95:5 (anti)95[12]

Experimental Protocol: Validating Stereoselectivity

This section provides a self-validating workflow for conducting an asymmetric aldol reaction using (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone and confirming the stereochemical outcome.

Part 1: Synthesis of the N-Propionyl Imide
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise. Stir the resulting solution for 15 minutes at -78 °C.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-propionyl imide.

Part 2: The Asymmetric Aldol Reaction
  • Setup: To a flame-dried round-bottom flask under nitrogen, add the N-propionyl imide (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.

  • Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldehyde Addition: Add the desired aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the mixture with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

Part 3: Validation of Stereoselectivity
  • Diastereomeric Ratio (d.r.) Determination: Dissolve a small sample of the crude aldol adduct in deuterated chloroform (CDCl₃). Acquire a high-resolution ¹H NMR spectrum. The diastereomeric ratio can be determined by integrating the signals of protons adjacent to the newly formed stereocenters (e.g., the proton on the carbon bearing the hydroxyl group), which will appear as distinct signals for each diastereomer.

  • Auxiliary Cleavage (for Enantiomeric Excess determination): The auxiliary can be removed to yield the β-hydroxy carboxylic acid or its derivatives. A common method is hydrolysis with lithium hydroxide in a THF/water mixture.

  • Enantiomeric Excess (e.e.) Analysis: The resulting enantiomerically enriched product can be analyzed by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H) to separate the two enantiomers and determine the enantiomeric excess.

G cluster_workflow Experimental Validation Workflow A Part 1: N-Acylation of Auxiliary B Part 2: Asymmetric Aldol Reaction (Enolate Formation & Aldehyde Addition) A->B C Crude Aldol Adduct B->C D ¹H NMR Analysis C->D Sample F Part 3: Auxiliary Cleavage (e.g., LiOH Hydrolysis) C->F Purify & Cleave E Determine Diastereomeric Ratio (d.r.) D->E G Enantioenriched Product F->G H Chiral HPLC Analysis G->H Sample I Determine Enantiomeric Excess (e.e.) H->I

Caption: A Self-Validating Workflow for Asymmetric Aldol Reactions.

Conclusion

The (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone stands as a highly effective chiral auxiliary for directing asymmetric aldol reactions. It consistently delivers excellent yields and high syn-diastereoselectivity, proving to be a reliable tool for the construction of complex chiral molecules. While classic auxiliaries derived from valine may offer marginally higher selectivity in some cases, the choice of auxiliary often depends on the specific substrates, desired stereochemical outcome, and the subtle electronic and steric interactions at play.[1] The robust and predictable nature of the stereochemical outcome, grounded in the well-understood Zimmerman-Traxler transition state model, ensures that this auxiliary remains a valuable asset in the arsenal of the modern synthetic chemist. The protocols outlined herein provide a clear and verifiable path to validate its performance, ensuring the integrity and success of complex synthetic campaigns.

References

  • Benchchem. A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions.
  • Benchchem. A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)-1.
  • Benchchem. A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis.
  • Sigma-Aldrich. Chiral Auxiliaries.
  • Yus, M., et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 2019, 63(3).
  • Evans, D.A., Helmchen, G., & Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate, 2007.
  • Evans, D.A., et al. Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 2003.
  • Wikipedia. Chiral auxiliary.
  • Wang, Z., et al. Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Physical Chemistry A, 2013, 117(45), 11573-11583.
  • Ghosh, A.K., & Fidanze, S. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing, 2004.
  • de Sousa, J.D.F., et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 2019.
  • Wang, Z., et al. Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones. PubMed, 2013.
  • Kim, H.Y., et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC, 2021.
  • Evans, D.A., et al. Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate, 1987.
  • Chem-Station. Evans Aldol Reaction. 2014.
  • Bach, J. Oxazolidinone intermediates in proline-catalyzed aldol reactions? Computational Organic Chemistry, 2010.
  • Davies, S.G. Chiral auxiliaries and substrate-directable reactions in asymmetric synthesis. Sign in, 2003.
  • Bull. Korean Chem. Soc. A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)]. 2002, 23(1), 149.
  • Gonzalez-Lopez, M., et al. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC, 2007.
  • LookChem. (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE.
  • Kim, H.Y., et al. Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry, 2021.
  • Kim, H.Y., et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate, 2021.
  • ResearchGate. Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. 2017.
  • Kim, H.Y., et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI, 2021.
  • Clayden, J., et al. Aldol Reactions of Axially Chiral 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones. Molecules, 2016, 21(6), 779.
  • Al-Zoubi, R.M., et al. Direct and Asymmetric Aldol Reactions of N-Azidoacetyl- 1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel. Chemistry – A European Journal, 2022.

Sources

Validation

Mass Spectrometry Validation of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one Synthesis: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS 52553-03-4) is a highly valuable heterocyclic intermediate. It is frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS 52553-03-4) is a highly valuable heterocyclic intermediate. It is frequently utilized as a chiral auxiliary in asymmetric synthesis and serves as a critical structural scaffold in modern pharmaceutical development, including the synthesis of potent GSK-3β inhibitors[1].

Validating the synthesis of this oxazolidinone derivative requires robust analytical techniques to ensure structural integrity, monitor reaction kinetics, and confirm purity[2]. As a Senior Application Scientist, I have evaluated multiple mass spectrometry (MS) platforms for monitoring this specific cyclization reaction. This guide objectively compares GC-MS, LC-HRMS (Q-TOF), and LC-MS/MS (QQQ) methodologies, providing actionable, self-validating protocols to implement in your laboratory.

Section 1: Mechanistic Causality in Synthesis & Fragmentation

The synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one typically proceeds via the cyclization of a precursor amino alcohol (e.g., 2-amino-2-phenylpropan-1-ol) using a carbonyl source such as 1,1'-carbonyldiimidazole (CDI), phosgene, or diethyl carbonate[2].

Why Mass Spectrometry? The cyclization reaction results in a distinct mass shift and the formation of a rigid ring system. In positive electrospray ionization (ESI+), the nitrogen atom of the oxazolidin-2-one ring readily accepts a proton, yielding a robust [M+H]+ ion at an exact m/z of 178.086[3]. The hallmark fragmentation pathway of oxazolidin-2-ones involves the neutral loss of carbon dioxide (-44 Da) from the carbamate linkage during collision-induced dissociation (CID), generating a diagnostic product ion at m/z 134.09[3].

Synthesis A 2-Amino-2-phenylpropan-1-ol m/z 151.10 C O-Acylated Intermediate m/z 245.13 A->C Nucleophilic Attack B Carbonyl Source (e.g., CDI) B->C D 5-Methyl-5-phenyl-1,3-oxazolidin-2-one m/z 178.08 C->D Cyclization (-Imidazole)

Synthesis pathway of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one via CDI cyclization.

Section 2: Comparative Analysis of MS Platforms

Choosing the correct MS platform depends entirely on your specific analytical goal: reaction monitoring vs. trace impurity profiling. Because 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a relatively small (MW 177.20), volatile, and thermally stable molecule, it is highly amenable to Gas Chromatography-Mass Spectrometry (GC-MS)[4]. However, Liquid Chromatography (LC-MS) is superior for detecting thermolabile intermediates, highly polar reaction byproducts, or conducting therapeutic drug monitoring in biological matrices[4].

Table 1: Quantitative Comparison of MS Platforms for Oxazolidinone Validation
ParameterGC-MS (EI-Single Quad)LC-HRMS (ESI-Q-TOF)LC-MS/MS (ESI-QQQ)
Primary Use Case Final product purity, volatile impuritiesUnknown impurity elucidationTrace quantitation, PK studies
Ionization Method Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)Electrospray Ionization (ESI+)
Mass Accuracy Nominal (~0.1 Da)Exact Mass (< 5 ppm)Nominal (~0.1 Da)
Sensitivity (LOD) ~10-50 ng/mL~1-5 ng/mL< 0.1 ng/mL
Matrix Tolerance Low (requires clean, dry extracts)ModerateHigh (MRM mode filters noise)

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate system suitability tests (SST) and blank injections as mandated by ICH Q2(R2) guidelines for analytical procedure validation[5].

Protocol A: Reaction Monitoring via LC-HRMS (Q-TOF)

Objective: Confirm the disappearance of the amino alcohol starting material and the formation of the oxazolidinone ring with high mass accuracy.

  • Sample Preparation: Quench a 10 µL reaction aliquot in 990 µL of cold Acetonitrile/Water (50:50, v/v) to halt the cyclization immediately. Centrifuge at 12,000 rpm for 5 minutes to precipitate insoluble salts.

  • Chromatography: Utilize a C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water (promotes protonation).

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

    • Causality: A steep gradient rapidly elutes the hydrophobic 5-methyl-5-phenyl-1,3-oxazolidin-2-one while retaining polar unreacted amines early in the chromatographic run.

  • MS Parameters (ESI+): Set capillary voltage at 3.5 kV. Monitor the exact mass m/z 178.0863.

  • Self-Validation Step: Inject a solvent blank prior to the sample. The blank must show an m/z 178.0863 peak area < 0.1% of the sample to definitively rule out column carryover[5].

Protocol B: Structural Validation via GC-MS (EI)

Objective: Provide orthogonal confirmation of the synthesized product using hard ionization library matching.

  • Sample Preparation: Extract the quenched reaction mixture with ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ .

    • Causality: GC-MS requires moisture-free, volatile samples to prevent column stationary phase degradation and source oxidation[4].

  • Chromatography: Use a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Set Helium carrier gas at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Parameters: EI source at 70 eV. Scan range m/z 50-300.

  • Self-Validation Step: The EI spectrum must yield a molecular ion [M]+ at m/z 177 and a base peak corresponding to the loss of the methyl/phenyl group or CO2​ . This fragmentation pattern must be cross-referenced against NIST library structural predictions to validate the structure.

MSWorkflow S1 Reaction Aliquot Sampling S2 Quenching & Dilution (MeCN/H2O or EtOAc) S1->S2 S3 LC-HRMS (Q-TOF) Exact Mass: m/z 178.0863 S2->S3 ESI+ Ionization S4 GC-MS (EI) Volatility & Stability Check S2->S4 EI Ionization S5 Data Analysis Impurity Profiling S3->S5 S4->S5

Multi-platform mass spectrometry workflow for oxazolidinone reaction monitoring.

Conclusion

By combining the exact mass capabilities of LC-HRMS with the robust, hard-ionization structural confirmation of GC-MS, researchers can establish a highly trustworthy analytical package for validating 5-Methyl-5-phenyl-1,3-oxazolidin-2-one synthesis. Adhering to these self-validating protocols ensures that the analytical data generated complies with stringent pharmaceutical quality controls and regulatory guidelines.

References

  • Benchchem. "A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones." Benchchem. 2

  • ResearchGate. "Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives." ResearchGate. 3

  • Google Patents. "US 2011/0039893 A1 - GSK-3beta inhibitor." Googleapis. 1

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures." Europa.eu. 5

  • Arome Science. "GC-MS vs LC-MS: How to Choose for Metabolomics Research." Arome Science. 4

Sources

Comparative

evaluating the chemical stability of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one compared to other oxazolidinones

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the oxazolidinone scaffold has emerged as a cornerstone for the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxazolidinone scaffold has emerged as a cornerstone for the development of novel therapeutics, most notably in the realm of antibiotics.[1][2][3][4] The chemical stability of these heterocyclic compounds is a critical determinant of their viability as drug candidates, influencing their shelf-life, formulation, and in vivo performance. This guide provides a comprehensive evaluation of the chemical stability of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one, juxtaposed with other structurally relevant oxazolidinones. We will delve into the mechanistic principles governing their degradation and present robust experimental protocols for a systematic stability assessment.

The Oxazolidinone Ring: A Balance of Reactivity and Stability

The 1,3-oxazolidin-2-one ring, a five-membered cyclic carbamate, possesses inherent chemical characteristics that dictate its stability profile.[1] While generally more stable than their acyclic carbamate counterparts due to the cyclization, they are susceptible to degradation under various conditions.[1] The primary degradation pathways include hydrolysis, oxidation, and photolysis. Understanding the influence of substituents on the oxazolidinone core is paramount for predicting and improving the stability of drug candidates.

Comparative Stability Analysis: 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in Focus

5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a chiral molecule with substituents at the C5 position that significantly influence its stability.[5] To provide a thorough comparison, we will consider its stability relative to other oxazolidinones with varying substitution patterns.

Key Structural Features Influencing Stability:

  • Substitution at C5: The presence of both a methyl and a phenyl group at the C5 position in our target molecule is expected to confer a degree of steric hindrance around the adjacent oxygen atom, potentially slowing down hydrolytic attack. The electron-donating nature of the methyl group and the resonance-stabilizing effect of the phenyl ring can also play a role.

  • Substitution at N3: The nature of the substituent on the nitrogen atom (N3) is a critical factor. Studies have shown that oxazolidines with phenyl substituents at the N3 position are less stable than those with a methyl substituent.[6]

  • Substitution at C2: The C2 position is also influential. For instance, 2-phenyl substituted oxazolidines with electron-withdrawing groups are more rapidly hydrolyzed than those with unsubstituted or methoxy-substituted phenyl rings.[6][7] Conversely, methyl and proton substituents at C2 tend to be more stable.[6][7]

Experimental Protocols for Evaluating Chemical Stability

To rigorously assess the chemical stability of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one and its analogues, a series of forced degradation studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8] These studies are designed to accelerate the degradation process, allowing for the identification of potential degradation products and the elucidation of degradation pathways.

Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Solution (e.g., 5-Methyl-5-phenyl- 1,3-oxazolidin-2-one) Acid Acidic Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidative Degradation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photo Photolytic Stress (e.g., UV/Vis light) API->Photo HPLC HPLC-UV/DAD Analysis Acid->HPLC Time points Base->HPLC Time points Oxidation->HPLC Time points Thermal->HPLC Time points Photo->HPLC Time points LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Peak Purity Failure or New Peaks Pathway Degradation Pathway Elucidation HPLC->Pathway Kinetics Degradation Kinetics (Rate, Half-life) HPLC->Kinetics Method Development of Stability- Indicating Method HPLC->Method NMR NMR for Structural Elucidation LCMS->NMR Isolate Degradants LCMS->Pathway LCMS->Kinetics LCMS->Method NMR->Pathway NMR->Kinetics NMR->Method

Caption: Workflow for forced degradation studies of oxazolidinones.

Step-by-Step Methodologies

1. Acidic and Basic Hydrolysis:

  • Objective: To assess the susceptibility of the oxazolidinone ring to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare a stock solution of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (and comparator oxazolidinones) in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

    • Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2. Oxidative Degradation:

  • Objective: To evaluate the stability of the molecule towards oxidative stress.

  • Protocol:

    • Prepare a 100 µg/mL solution of the test compound in a mixture of organic solvent and water.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time intervals.

    • The influence of pH, metal ions, and chelating agents can also be investigated to understand the oxidative degradation mechanism.[9][10]

3. Thermal Degradation:

  • Objective: To determine the stability of the compound at elevated temperatures.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C or 80°C).

    • Prepare solutions of the compound and expose them to the same elevated temperatures.

    • Analyze the samples at various time points to assess degradation.

4. Photolytic Degradation:

  • Objective: To assess the light sensitivity of the compound.

  • Protocol:

    • Expose solutions of the compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples at appropriate time intervals.[11]

Data Presentation and Interpretation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and concise table to facilitate easy comparison.

Table 1: Comparative Stability Data of Oxazolidinones under Forced Degradation

Stress Condition5-Methyl-5-phenyl-1,3-oxazolidin-2-one (% Degradation)Comparator A (% Degradation)Comparator B (% Degradation)Major Degradants Identified
0.1 M HCl, 60°C, 24h Expected low to moderateDataDataRing-opened products
0.1 M NaOH, 60°C, 24h Expected moderateDataDataRing-opened products
3% H₂O₂, RT, 24h Expected lowDataDataOxidized derivatives
80°C, 48h (Solid) Expected lowDataDataTo be determined
UV/Vis Light, 72h Expected low to moderateDataDataPhotodegradation products

Note: The values in this table are hypothetical and should be replaced with experimental data.

The degradation products should be identified and characterized using techniques such as LC-MS/MS and NMR spectroscopy.[12] This information is crucial for elucidating the degradation pathways.

Illustrative Degradation Pathway: Hydrolysis

The following diagram illustrates the general mechanism of acid- and base-catalyzed hydrolysis of the oxazolidinone ring.

Hydrolysis_Pathway Oxazolidinone 5-Methyl-5-phenyl- 1,3-oxazolidin-2-one Protonated Protonated Carbonyl Oxazolidinone->Protonated H⁺ Intermediate2 Tetrahedral Intermediate (Base-catalyzed) Oxazolidinone->Intermediate2 OH⁻ Intermediate1 Tetrahedral Intermediate (Acid-catalyzed) Protonated->Intermediate1 H₂O Hydroxide Hydroxide Attack RingOpened Ring-Opened Product (Amino Alcohol) Intermediate1->RingOpened Ring Opening Intermediate2->RingOpened Ring Opening

Caption: Generalized hydrolytic degradation pathway of oxazolidinones.

Conclusion and Future Perspectives

This guide provides a framework for the systematic evaluation of the chemical stability of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in comparison to other oxazolidinone derivatives. The stability of the oxazolidinone ring is a multifaceted issue, with substituents playing a pivotal role in dictating the susceptibility to various degradation pathways.[6] The proposed forced degradation studies, in conjunction with modern analytical techniques, will enable a comprehensive understanding of the degradation profile of this compound.

The insights gained from these studies are invaluable for drug development professionals. They inform critical decisions regarding lead candidate selection, formulation development to minimize degradation, and the establishment of appropriate storage conditions and shelf-life.[9] As the quest for novel therapeutics continues, a profound understanding of chemical stability will remain an indispensable component of successful drug design and development.

References

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed,
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing,
  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF.
  • SC-239016 - SAFETY D
  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed,
  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Taylor & Francis Online,
  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed,
  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Taylor & Francis Online,
  • Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science,
  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI,
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC,
  • Current Updates on Oxazolidinone and Its Significance. PMC,
  • (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.
  • cas 16251-45-9: (4s,5r)-(-)-4-methyl-5-phenyl-2-oxazolidinone. CymitQuimica,
  • Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transformation and toxicity | Request PDF.
  • Photolytic-Thermal Degradation Study And Method Development Of Rivaroxaban By RP-HPLC.
  • Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Deriv

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

This guide provides a comprehensive framework for the safe and compliant disposal of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one. As a valued chiral auxiliary and synthetic intermediate in pharmaceutical research and developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one. As a valued chiral auxiliary and synthetic intermediate in pharmaceutical research and development, its proper handling from use to disposal is paramount for ensuring laboratory safety and environmental stewardship. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Core Chemical Properties

Understanding the inherent properties and hazards of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is the foundation of its safe management. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Therefore, all handling and disposal procedures are designed to minimize direct contact and prevent the generation of airborne dust.

While some safety data sheets (SDS) may classify this chemical as non-hazardous under specific regulations[2], a conservative approach is mandated due to conflicting classifications and the common principle of treating research chemicals with a high degree of caution. The most protective GHS classifications available should be followed.[1]

Table 1: Chemical Data and Hazard Summary for 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

PropertyDataSource(s)
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.2 g/mol [1]
Appearance White crystalline solid[3]
Melting Point 121-123°C[1][3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Incompatible Materials Strong oxidizing agents[1][2]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[1][2]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Effective disposal begins with safe handling during use. The primary goal is to prevent exposure and contain the material at its source.

Engineering Controls

All manipulations of solid 5-Methyl-5-phenyl-1,3-oxazolidin-2-one should be performed within a certified chemical fume hood or a similar ventilated enclosure to keep airborne concentrations low.[1] The workspace must be equipped with an accessible eyewash station.[1]

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling or preparing 5-Methyl-5-phenyl-1,3-oxazolidin-2-one for disposal:

  • Eye and Face Protection: Wear ANSI-approved safety glasses with side shields or chemical splash goggles.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling solid chemicals and potential solvent contamination. Inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure clothing is washed before reuse if contamination occurs.[1]

  • Respiratory Protection: Not typically required if work is performed within a properly functioning fume hood. If there is a risk of dust generation outside of a ventilated enclosure, a NIOSH-approved respirator should be worn.[2]

Waste Characterization and Segregation: The Generator's Responsibility

Under regulations set forth by the Environmental Protection Agency (EPA), the individual who creates the waste (the "generator") is responsible for determining if it is hazardous.[1][4] To ensure maximum safety and regulatory compliance, all waste streams containing 5-Methyl-5-phenyl-1,3-oxazolidin-2-one must be treated as hazardous chemical waste.

Key Waste Streams to Segregate:

  • Unused or Expired Chemical: The pure, solid compound.

  • Contaminated Labware: This includes pipette tips, vials, flasks, and any other apparatus that has come into direct contact with the chemical.

  • Contaminated PPE: Used gloves, bench paper, and disposable lab coats.

  • Spill Cleanup Materials: Absorbents and wipes used to clean a spill.

CRITICAL—PROHIBITED DISPOSAL METHOD: Under no circumstances should this chemical or its contaminated materials be disposed of down the drain (sewering) or in regular trash.[1][5] This practice is a direct violation of environmental regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), and can lead to environmental contamination.[5]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for maintaining a safe laboratory environment.

Step 1: Containerization
  • Select an Appropriate Container: Use a designated hazardous waste container that is made of a compatible material (e.g., high-density polyethylene) and is leak-proof with a secure, tight-fitting lid.

  • Segregate Waste Types:

    • Solid Waste: Place all contaminated solid materials, including unused product, contaminated PPE, and labware, into a solid waste container.

    • Liquid Waste: If the compound was used in a solution, collect the liquid waste in a separate, clearly marked liquid waste container. Do not mix incompatible waste streams.

Step 2: Labeling
  • Affix a Hazardous Waste Label: As soon as the first piece of waste is added to the container, it must be labeled.

  • Complete the Label Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Methyl-5-phenyl-1,3-oxazolidin-2-one" and any other chemical constituents.

    • The accumulation start date (the date the first item was placed in the container).

    • The associated hazards (e.g., "Irritant," "Toxic").

Step 3: Accumulation and Storage
  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[1]

  • Safe Storage Location: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[1]

  • Secondary Containment: It is best practice to store liquid waste containers inside a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Final Disposal
  • Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the waste personally. Once the container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for a pickup.[5]

  • Documentation: Complete any required waste pickup forms or logs as mandated by your institution.

  • Professional Disposal: The EHS department will ensure the waste is transported by a licensed carrier to a federally permitted hazardous waste treatment, storage, and disposal facility (TSDF).[6]

Emergency Procedures: Small Spill Management

In the event of a small spill of solid 5-Methyl-5-phenyl-1,3-oxazolidin-2-one:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Proper PPE: Don the PPE detailed in Section 2.2.

  • Contain the Spill: Prevent further spread of the dust. Avoid dry sweeping, which can aerosolize the powder.

  • Clean the Spill: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pad).[1] Carefully sweep or vacuum the material into a suitable disposal container.[1]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.

  • Dispose of Cleanup Materials: Place all contaminated cleaning materials into the designated hazardous waste container and label it accordingly.

  • Report the Incident: Report the spill to your laboratory supervisor or EHS department as required by your institution's policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one waste.

G start Waste Generation (e.g., Unused chemical, contaminated gloves, vials) characterize Characterize Waste Stream Treat as Hazardous Chemical Waste start->characterize Is disposal required? ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe Initiate Disposal Protocol container Select & Label Container 'Hazardous Waste' Full Chemical Name & Hazards ppe->container segregate Segregate Waste (Solids, Liquids, Sharps) container->segregate store Store in Satellite Accumulation Area (Secondary Containment, Lid Closed) segregate->store Accumulate Waste pickup Request Pickup from EHS (Complete Paperwork) store->pickup Container Full / Time Limit Reached end Documented Transfer to EHS for Final Disposal pickup->end Final Step

Caption: Workflow for the safe disposal of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one waste.

References

  • PubChem. (n.d.). 5-Methyl-3-phenyloxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2023). Safety data sheet. Retrieved from Carl ROTH website. [Link]

  • PubChem. (n.d.). 5-Phenyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (4S)-4-Methyl-2-oxazolidinone. Retrieved from Cole-Parmer website. [Link]

  • precisionFDA. (n.d.). 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(3-methylphenyl)-1,3-oxazolidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • lookchem. (n.d.). Cas 16251-45-9,(4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. Retrieved from [Link]

  • PubChem. (n.d.). 2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2026). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. [Link]

  • European Chemicals Agency (ECHA). (n.d.). (S)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). Public report - 2-Oxazolidinone, 3-ethenyl-5-methyl. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Methyl-5-phenyl-1,3-oxazolidin-2-one

As drug development professionals and synthetic chemists scale up the use of heterocyclic chiral auxiliaries, 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS 52553-03-4) has emerged as a highly valuable intermediate. It is f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists scale up the use of heterocyclic chiral auxiliaries, 5-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS 52553-03-4) has emerged as a highly valuable intermediate. It is frequently utilized in asymmetric synthesis, 1[1], and the development of 2 for neurodegenerative diseases[2].

However, handling this oxazolidinone derivative requires strict adherence to safety protocols due to its potential as an acute oral toxicant and respiratory irritant[3]. This guide provides a comprehensive, causality-driven framework for the safe handling, operational integration, and disposal of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.

Physicochemical Profile & Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must understand the physical state of the chemical. 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a solid crystalline powder at room temperature[4]. This physical state dictates that our primary exposure routes are dust inhalation and dermal contact [3].

PropertyValueHazard Implication
CAS Number 52553-03-4N/A
Molecular Formula C₁₀H₁₁NO₂Heterocyclic structure; potential for skin sensitization.
Molecular Weight 177.20 g/mol N/A
Physical State SolidHigh risk of aerosolization and dust formation during transfer.
Melting Point 144–150 °CStable at room temperature; requires solvent for liquid-phase reactions.
Boiling Point 387.5 °C at 760 mmHgLow volatility; inhalation risk is primarily particulate, not vapor.
Density 1.143 g/cm³Settles on surfaces; requires wet-wiping for decontamination.

The PPE Matrix: Causality-Driven Selection

Safety is not about blindly wearing gear; it is about understanding the specific barrier each piece of equipment provides. Every PPE choice below is designed as a self-validating system to mitigate the specific hazards of oxazolidinone powders.

  • Eye/Face Protection: Tight-fitting safety goggles (ANSI Z87.1/EN166).

    • Causality: Fine powders can easily aerosolize during transfer. Goggles prevent micro-particulates from causing mechanical or chemical irritation to the ocular mucosa.

    • Validation: Ensure the rubber seal around the eyes is flush and airtight before entering the active work zone.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides an excellent barrier against heterocyclic organic compounds, preventing dermal absorption and delayed sensitization[3].

    • Validation: Perform a visual and inflation check for micro-tears prior to donning. If working with carrier solvents (e.g., THF, Dichloromethane), double-gloving is recommended.

  • Respiratory Protection: N95/P100 particulate respirator (Required only if handled outside a fume hood).

    • Causality: The enrichment of fine dust leads to respiratory hazards. Oxazolidinones are classified under Acute Toxicity (Oral) Category 4; incidental ingestion via inhalation of trapped particles must be aggressively mitigated[3].

    • Validation: Conduct a positive and negative pressure seal check before use.

  • Body Protection: Flame-retardant, static-dissipative lab coat.

    • Causality: Organic dusts can pose a deflagration risk if static discharge occurs. Static-dissipative clothing prevents charge accumulation during powder transfer.

Operational Protocol: Step-by-Step Handling

When utilizing 5-Methyl-5-phenyl-1,3-oxazolidin-2-one in complex workflows—such as 1[1]—procedural integrity is paramount.

Step 1: Environmental Preparation

  • Action: Conduct operations strictly inside a certified chemical fume hood.

  • Causality: A continuous inward airflow captures aerosolized particulates before they reach the operator's breathing zone[3].

  • Validation: Check the digital airflow monitor (target face velocity of 80–120 fpm); ensure the sash is positioned at the marked operational height.

Step 2: Weighing and Transfer

  • Action: Use anti-static weighing boats and a grounded stainless steel spatula. Transfer the material slowly.

  • Causality: Static electricity causes fine powders to repel and disperse into the air. Grounded tools ensure the powder remains consolidated, preventing contamination of the chiral auxiliary.

  • Validation: Observe the powder; if it "jumps" or clings erratically to the spatula, increase ambient humidity or use a static eliminator (ionizing bar) before proceeding.

Step 3: Reaction Integration

  • Action: Dissolve the solid in the reaction solvent (e.g., THF or dichloromethane) immediately after transfer[2].

  • Causality: Transitioning the chemical from a solid to a liquid state immediately eliminates the dust inhalation hazard, allowing for safer downstream manipulation.

Spill Response & Disposal Plan

A self-validating safety system must account for operational failures. If a spill occurs, follow this deterministic logic:

Minor Spill Protocol:

  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the toxicant, drastically increasing the risk of inhalation[3].

  • Suppression: Lightly mist the spilled powder with water or a compatible solvent to bind the particulates into a slurry.

  • Collection: Use damp, absorbent spill pads to wipe up the material.

  • Decontamination: Wash the affected surface with soap and water, as oxazolidinone derivatives leave micro-residues that can cause delayed dermal irritation.

Waste Disposal Plan:

  • Segregation: Place all collected waste, contaminated gloves, and weighing boats into a rigid, sealable hazardous waste container.

  • Labeling: Clearly label as "Toxic Solid Waste: Contains Oxazolidinone Derivatives."

  • Compliance: Dispose of via a licensed environmental waste contractor in accordance with local regulations. Never flush organic heterocyclic compounds down the sink[3].

Experimental Workflow & Safety Logic

SafetyWorkflow N1 Pre-Operation Setup Verify Fume Hood & PPE N2 Weighing & Transfer Anti-static tools, minimize dust N1->N2 N3 Reaction Integration (e.g., Aminohydroxylation) N2->N3 N4 Spill Occurrence? N3->N4 N5 Spill Response Moisten & Collect (No dry sweep) N4->N5 Yes N6 Waste Disposal Seal in solid waste container N4->N6 No N5->N6

Workflow and spill response logic for handling 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.

References

  • Cas 52553-03-4,5-methyl-5-phenyl-1,3-oxazolidin-2-one | lookchem.Lookchem.com.
  • Practical Synthetic Procedures for the Iron-Catalyzed Intermolecular Olefin Aminohydroxylation Using Functionalized Hydroxylamines.NIH.gov (PMC).
  • US20110039893A1 - Gsk-3beta inhibitor.Google Patents.
  • SAFETY DATA SHEET - (S)-(+)-4-Phenyl-2-oxazolidinone.Tokyo Chemical Industry (TCI).

Sources

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